DCVC
Beschreibung
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1+/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIHCWJOTSJIPQ-AGFFZDDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S/C(=C/Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-72-5, 1948-28-3, 1932786-76-9 | |
| Record name | S-(1,2-Dichlorovinyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine, 3-((1,2-dichlorovinyl)thio)-, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(1,2-Dichloroethenyl)-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1932786769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(1,2-DICHLOROETHENYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9M8NNK4D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
S-(1,2-dichlorovinyl)-L-cysteine (DCVC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a highly toxic metabolite of the common environmental contaminant trichloroethylene (B50587) (TCE).[1] Formed through the glutathione (B108866) conjugation pathway, this compound is a potent nephrotoxin, with the kidneys being its primary target.[1] Its toxicity is multifaceted, involving bioactivation to reactive intermediates, induction of oxidative stress, mitochondrial dysfunction, and the triggering of apoptotic and necrotic cell death pathways. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, mechanisms of toxicity, and analytical methodologies related to this compound, intended to serve as a resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a cysteine S-conjugate of dichloroethene.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | S-(1,2-dichloroethenyl)-L-cysteine, monohydrochloride | [2] |
| Synonyms | S-(1,2-dichlorovinyl)-L-Cysteine, S-(trans-1,2-dichlorovinyl)-L-Cysteine, this compound | [2] |
| Molecular Formula | C₅H₇Cl₂NO₂S • HCl | [2] |
| Molecular Weight | 216.08 g/mol | [3] |
| CAS Number | 13419-46-0 | [4] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO, Methanol, and Water | [2] |
| InChI | InChI=1S/C5H7Cl2NO2S.ClH/c6-1-4(7)11-2-3(8)5(9)10;/h1,3H,2,8H2,(H,9,10);1H/b4-1-;/t3-;/m0./s1 | [2] |
| SMILES | Cl/C=C(Cl)\SC--INVALID-LINK--C(O)=O.Cl | [2] |
Metabolism and Bioactivation of this compound
The toxicity of this compound is intrinsically linked to its metabolic activation into reactive species. The primary routes of this compound metabolism are bioactivation by cysteine S-conjugate β-lyases and oxidation by flavin-containing monooxygenases (FMOs).
Cysteine S-conjugate β-lyase Pathway
Cysteine S-conjugate β-lyases, pyridoxal (B1214274) 5'-phosphate-dependent enzymes, catalyze the bioactivation of this compound.[5][6] This enzymatic reaction leads to the formation of pyruvate, ammonia, and an unstable sulfur-containing fragment, 1,2-dichloroethylenethiol.[7] This intermediate can then lose a molecule of HCl to form the highly reactive chlorothioketene, which can acylate cellular nucleophiles, leading to cellular damage.[7]
Flavin-Containing Monooxygenase (FMO) Pathway
An alternative bioactivation pathway involves the oxidation of this compound by FMO3 in the liver to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS).[8] DCVCS is a reactive electrophile that can modify cellular molecules and contribute to nephrotoxicity.[8] The toxicity of DCVCS and its N-acetylated form (NA-DCVCS) can differ from that of this compound, affecting different segments of the renal proximal tubules.[8]
N-Acetylation and Deacetylation
This compound can be acetylated by N-acetyltransferases to form N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-acetyl-DCVC or NA-DCVC).[8] This is generally considered a detoxification step, as N-acetyl-DCVC can be excreted in the urine.[8][9] However, N-acetyl-DCVC can be deacetylated back to this compound, and it can also be transported into renal cells via the organic anion transport system, where it can then be deacetylated and exert toxicity.[10]
Mechanisms of this compound-Induced Toxicity
The toxicity of this compound is complex, involving multiple interconnected mechanisms that ultimately lead to cell death, primarily in the renal proximal tubules.
Oxidative Stress and Mitochondrial Dysfunction
This compound is known to induce oxidative stress by generating reactive oxygen species (ROS).[11] This is linked to its ability to inhibit the glutathione redox cycle, impairing cellular antioxidant defenses.[12] this compound also causes progressive mitochondrial dysfunction, leading to elevated oxygen consumption, mitochondrial proton leak, and dissipation of the mitochondrial membrane potential.[13]
Apoptosis and Necrosis
This compound induces both apoptosis (programmed cell death) and necrosis in target cells.[14][15] It can trigger both the intrinsic and extrinsic apoptosis pathways.[15] At lower concentrations and earlier time points, apoptosis is the predominant form of cell death, while higher concentrations and longer exposure times lead to necrosis.[14]
Signaling Pathway Modulation
This compound exposure has been shown to modulate various cellular signaling pathways. For instance, it can induce the expression of proto-oncogenes such as c-fos and c-myc in kidney cells.[16] Additionally, this compound can inhibit the release of pro-inflammatory cytokines like IL-1β, IL-8, and TNF-α in response to pathogen stimulation, suggesting an immunomodulatory role.[4][17]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. S-(1,2-Dichlorovinyl)-L-cysteine | C5H7Cl2NO2S | CID 5473611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetyl S-(1,2-dichlorovinyl)-L-cysteine produces a similar toxicity to S-(1,2-dichlorovinyl)-L-cysteine in rabbit renal slices: differential transport and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine in human placental villous trophoblast BeWo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkylation-induced oxidative cell injury of renal proximal tubular cells: involvement of glutathione redox-cycle inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts [agris.fao.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces lipid peroxidation-associated apoptosis via the intrinsic and extrinsic apoptosis pathways in a first-trimester placental cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The nephrotoxin dichlorovinylcysteine induces expression of the protooncogenes c-fos and c-myc in LLC-PK1 cells--a comparative investigation with growth factors and 12-O-tetradecanoylphorbolacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-l-cysteine inhibits lipopolysaccharide-induced inflammation transcriptomic pathways and cytokine secretion in a macrophage cell model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Renal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the nephrotoxicity of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of the environmental contaminant trichloroethylene. The focus is on the intricate signaling pathways, mitochondrial dysfunction, and induction of oxidative stress that culminate in renal cell death. This document is intended to serve as a valuable resource for researchers in toxicology, nephrology, and drug development.
Core Mechanism of this compound-Induced Renal Cell Injury
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a potent nephrotoxicant that selectively targets the proximal tubule cells of the kidney.[1][2][3] Its toxicity is not inherent but arises from its bioactivation within these cells into reactive metabolites. Two primary bioactivation pathways have been identified:
-
Cysteine Conjugate β-lyase Pathway: This is the most extensively studied pathway where this compound is metabolized by the enzyme cysteine conjugate β-lyase, leading to the formation of reactive intermediates.[4]
-
Flavin-containing Monooxygenase (FMO) Pathway: this compound can also be oxidized by FMO to produce this compound sulfoxide (B87167) (DCVCS), another highly reactive and nephrotoxic species.[4][5]
These reactive metabolites can covalently bind to cellular macromolecules, including proteins, leading to widespread cellular dysfunction.[2] The primary consequences of this compound bioactivation are mitochondrial dysfunction, oxidative stress, and the initiation of programmed cell death pathways, ultimately resulting in either apoptosis or necrosis depending on the concentration and duration of exposure.[1][6]
Quantitative Data on this compound Effects in Renal Cells
The following tables summarize the quantitative effects of this compound on various parameters in renal proximal tubular cells, as reported in the scientific literature.
Table 1: Effects of this compound on Cell Viability and Death Pathways in Human Proximal Tubular (hPT) Cells
| This compound Concentration | Exposure Time | Observation | Reference |
| ≥ 50 µM | ≥ 24 hr | Induction of necrosis | [1] |
| < 50 µM | ≤ 24 hr | Induction of apoptosis | [1] |
| As low as 1 µM | Not specified | Decrease in cellular DNA content (cell loss) | [1] |
| 10 µM | 24 hr | Enhanced MTT reduction (suggesting increased proliferation) | [6] |
| 300 µM | 24 hr | Lower than control MTT reduction (suggesting cytotoxicity) | [6] |
Table 2: Effects of this compound Sulfoxide (DCVCS) on Human Proximal Tubular (hPT) Cells
| DCVCS Concentration | Exposure Time | Observation | Reference |
| 10 µM | 24 hr | Morphological changes | [4] |
| ≥ 200 µM | 48 hr | Acute cellular necrosis | [4] |
| 10 µM | 1 hr | Apoptosis occurs | [5] |
Table 3: this compound-Induced Mitochondrial Dysfunction in Human Proximal Tubular (hPT) Cells
| This compound Concentration | Exposure Time | Observation | Reference |
| Not specified | Not specified | Modest depletion of cellular ATP | [1] |
| Not specified | Not specified | Inhibition of respiration | [1] |
| Not specified | Not specified | Activation of caspase-3/7 | [1] |
Signaling Pathways in this compound-Induced Renal Cell Death
The toxicity of this compound in renal cells is orchestrated by a complex interplay of signaling pathways that converge on mitochondrial-mediated apoptosis and necrosis.
Bioactivation and Initial Insult
The bioactivation of this compound is the initiating event in its toxic cascade.
Caption: Bioactivation pathways of this compound in renal cells.
Mitochondrial Dysfunction and Oxidative Stress
Reactive metabolites of this compound directly impact mitochondrial function and induce oxidative stress.
Caption: this compound-induced mitochondrial dysfunction and oxidative stress.
Apoptosis Signaling Cascade
Mitochondrial dysfunction is a critical step in the activation of the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis pathway activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on renal cells.
Primary Human Renal Proximal Tubular (hPT) Cell Culture
This protocol outlines the isolation and culture of primary human renal proximal tubular cells.
Materials:
-
Normal human kidney tissue (from nephrectomy)
-
Complete growth medium (e.g., DMEM/F12 supplemented with growth factors)
-
Collagenase solution
-
Percoll density gradient solutions
-
Culture dishes or flasks
-
Sterile dissection tools
Procedure:
-
Obtain fresh, sterile human kidney cortical tissue.
-
Mince the tissue into small fragments (approximately 1 mm³).
-
Digest the tissue with a collagenase solution to release renal tubules.
-
Isolate proximal tubules from other nephron segments using a Percoll density gradient centrifugation method.
-
Wash the isolated tubules with a sterile buffer.
-
Resuspend the tubules in a complete growth medium.
-
Plate the tubule suspension onto culture dishes or flasks.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 and 95% air.
-
Change the medium every 2-3 days.
-
Cells will form a confluent monolayer and can be used for experiments.
Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol describes the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cultured renal cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed renal cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time points.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Measurement of Mitochondrial Respiration
This protocol details the use of an extracellular flux analyzer to measure mitochondrial oxygen consumption rate (OCR).
Materials:
-
Cultured renal cells
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test reagents (oligomycin, FCCP, rotenone (B1679576)/antimycin A)
Procedure:
-
Seed renal cells in a Seahorse XF Cell Culture Microplate and allow them to form a monolayer.
-
Treat the cells with this compound as required.
-
One hour before the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the plate at 37°C in a non-CO2 incubator for one hour.
-
Load the mitochondrial stress test reagents into the sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture microplate into the analyzer and initiate the measurement protocol.
-
Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Quantification of Cellular ATP Levels
This protocol describes the measurement of intracellular ATP using a bioluminescence assay.
Materials:
-
Cultured renal cells
-
This compound
-
ATP Assay Kit (containing a cell lysis reagent and a luciferin/luciferase reagent)
-
Luminometer
Procedure:
-
Plate renal cells in a multi-well plate.
-
Treat the cells with this compound.
-
At the end of the treatment period, add the cell lysis reagent to each well to release intracellular ATP.
-
Add the luciferin/luciferase reagent to each well.
-
Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
-
Normalize the ATP levels to the total protein concentration in each well.
Western Blot Analysis of Caspase Activation
This protocol details the detection of cleaved (active) caspases by western blotting.
Materials:
-
Cultured renal cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Primary antibodies against specific caspases (e.g., cleaved caspase-3, cleaved caspase-9)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat renal cells with this compound.
-
Lyse the cells and collect the total protein lysate.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the protein bands using an imaging system. The presence of cleaved caspase bands indicates caspase activation.
Assessment of Lipid Peroxidation
This protocol describes the measurement of malondialdehyde (MDA), a marker of lipid peroxidation.
Materials:
-
Cultured renal cells or kidney tissue homogenates
-
This compound
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or fluorometer
Procedure:
-
Treat cells or animals with this compound.
-
Homogenize the cells or tissue.
-
Precipitate proteins in the homogenate with TCA.
-
Centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes. This reaction forms a colored adduct with MDA.
-
Cool the samples and measure the absorbance or fluorescence of the MDA-TBA adduct.
-
Calculate the MDA concentration based on a standard curve.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating this compound-induced nephrotoxicity in vitro.
Caption: In vitro experimental workflow for this compound toxicity studies.
References
- 1. The roles of caspase-3 and bcl-2 in chemically-induced apoptosis but not necrosis of renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylation-induced oxidative cell injury of renal proximal tubular cells: involvement of glutathione redox-cycle inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Primary Culture of Human Renal Proximal Tubule Epithelial Cells and Interstitial Fibroblasts | Springer Nature Experiments [experiments.springernature.com]
- 6. Role of Mitochondrial Dysfunction in Cellular Responses to S-(1,2-Dichlorovinyl)-L-cysteine in Primary Cultures of Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S-(1,2-dichlorovinyl)-L-cysteine: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a highly toxic metabolite of the common industrial solvent trichloroethylene (B50587) (TCE). Formed in the body through the glutathione (B108866) conjugation pathway, this compound is a potent nephrotoxin, inducing cellular damage through mechanisms that include mitochondrial dysfunction and apoptosis. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical and physical properties, and the experimental protocols used to study its toxicological effects. Detailed data is presented in structured tables, and key metabolic and signaling pathways are illustrated using logical diagrams to facilitate a deeper understanding of this critical xenobiotic metabolite.
Synthesis of S-(1,2-dichlorovinyl)-L-cysteine
The primary method for the chemical synthesis of S-(1,2-dichlorovinyl)-L-cysteine was first described by McKinney et al. in 1959. This method involves the reaction of trichloroethylene with L-cysteine in the presence of a base. While the original publication provides the foundational methodology, various adaptations have been employed by researchers.
General Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the thiol group of L-cysteine attacks one of the carbon atoms of the double bond in trichloroethylene, leading to the displacement of a chlorine atom.
Experimental Protocol (Adapted from McKinney et al., 1959)
A detailed experimental protocol for the synthesis of this compound is outlined below. It is important to note that this procedure involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Trichloroethylene (TCE)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of L-cysteine hydrochloride monohydrate in water is prepared.
-
A solution of sodium hydroxide in ethanol is separately prepared and cooled.
-
The L-cysteine solution is added dropwise to the ethanolic sodium hydroxide solution with stirring, maintaining a low temperature.
-
Trichloroethylene is then added to the reaction mixture, and the solution is stirred at room temperature for an extended period (e.g., 24-48 hours).
-
The reaction mixture is then acidified with hydrochloric acid to precipitate the crude product.
-
The precipitate is collected by filtration, washed with cold water and diethyl ether.
-
Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol-water.
-
The final product is dried under vacuum.
Note: Purity is often assessed by High-Performance Liquid Chromatography (HPLC) and the identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Several studies report purities of >98% being achieved.[1]
Chemical and Physical Properties
A summary of the known chemical and physical properties of S-(1,2-dichlorovinyl)-L-cysteine is presented below.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Tan-colored solid | [2] |
| Molecular Formula | C₅H₇Cl₂NO₂S | [3] |
| Molecular Weight | 216.08 g/mol | [3] |
| Melting Point | 144-151 °C | [2] |
| Boiling Point | 339.7 ± 42.0 °C (Predicted) | [2] |
| Solubility | Soluble in methanol, DMSO, and water. | [2][4] |
| pKa | 1.82 ± 0.10 (Predicted) | [2] |
| Stability | Stable for ≥ 4 years when stored at room temperature. | [4] |
Spectroscopic Data
¹H NMR of L-cysteine (in D₂O):
-
Shift (ppm): ~4.35 (t, 1H, α-CH), ~3.15 (m, 2H, β-CH₂)
-
Note: Chemical shifts can vary depending on the solvent and pH.
¹³C NMR of L-cysteine (in D₂O):
-
Shift (ppm): ~172 (C=O), ~55 (α-CH), ~26 (β-CH₂)
-
Note: The presence of the S-(1,2-dichlorovinyl) group in this compound would significantly alter these chemical shifts, particularly for the β-carbon and the vinyl carbons.
Mass Spectrometry:
-
Specific transitions for this compound are monitored during LC-MS/MS analysis.
Chemical Reactivity and Stability
This compound is a relatively stable compound under standard laboratory conditions.[4] However, its chemical reactivity is central to its biological activity. The dichlorovinyl moiety makes the molecule susceptible to metabolic activation. The sulfur atom is nucleophilic, but the key to its toxicity lies in its enzymatic conversion to reactive intermediates.
Biological Properties and Toxicological Profile
This compound is primarily known for its potent nephrotoxicity.[2] Its toxic effects are a consequence of its metabolic activation within the proximal tubules of the kidney.
Metabolic Activation and Toxicity
The bioactivation of this compound is a critical step in its mechanism of toxicity.
This metabolic activation leads to the formation of a reactive thiol that can covalently bind to cellular macromolecules, leading to cellular damage and necrosis.[2]
Toxicological Data
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 66-83 mg/kg | [4] |
Cellular Mechanisms of Toxicity
This compound induces toxicity through multiple cellular mechanisms, primarily centered around mitochondrial dysfunction and the induction of programmed cell death (apoptosis).
Key Cellular Effects:
-
Inhibition of mitochondrial respiration.
-
Depletion of cellular ATP.
-
Induction of oxidative stress.[5]
-
Initiation of both intrinsic and extrinsic apoptotic pathways.
Experimental Protocols for Studying this compound Toxicity
A variety of in vitro experimental models are used to investigate the mechanisms of this compound-induced toxicity.
Cell Culture and Treatment
-
Cell Lines: Human kidney proximal tubule cells (e.g., HK-2), or other relevant cell lines.
-
Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO₂) in appropriate culture media.
-
This compound Treatment: Cells are typically exposed to varying concentrations of this compound (e.g., 10-100 µM) for different time periods (e.g., 4-24 hours) to assess dose- and time-dependent effects.
Assays for Cytotoxicity and Apoptosis
-
Cytotoxicity Assays: MTT, LDH release, or similar assays to measure cell viability.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide Staining: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9).
-
Western Blotting: To detect the cleavage of PARP or the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).
-
Signaling Pathways in this compound-Induced Apoptosis
This compound is known to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. S-(1,2-Dichlorovinyl)-L-cysteine (627-72-5) for sale [vulcanchem.com]
- 3. S-(1,2-Dichlorovinyl)-L-cysteine | C5H7Cl2NO2S | CID 5473611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine in human placental villous trophoblast BeWo cells - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Nephrotoxin: An In-depth Technical Guide to the Metabolic Pathways of Trichloroethylene to DCVC
For Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Trichloroethylene (B50587) (TCE), a ubiquitous environmental contaminant, undergoes complex metabolic processing in the body, leading to the formation of various metabolites, some of which exhibit significant toxicity. Among the most critical of these is S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxin implicated in renal injury and carcinogenesis. The primary route to this compound formation is the glutathione (B108866) (GSH) conjugation pathway, a lower-capacity but highly significant metabolic route compared to the main cytochrome P450-mediated oxidative pathway. This technical guide provides a detailed examination of the core metabolic pathways involved in the biotransformation of TCE to this compound, offering quantitative data, in-depth experimental methodologies, and visual representations of the key processes to support further research and drug development efforts in toxicology and environmental health.
Introduction
Trichloroethylene (TCE) is a volatile organic compound with a history of extensive industrial use, leading to its persistence as a significant environmental and occupational hazard. While TCE itself exhibits toxicity, its metabolites are responsible for many of its adverse health effects.[1] This guide focuses on the formation of S-(1,2-dichlorovinyl)-L-cysteine (this compound), a critical metabolite formed via the glutathione (GSH) conjugation pathway.[1] Understanding the metabolic intricacies of this compound formation is paramount for assessing the health risks associated with TCE exposure and for developing potential therapeutic interventions.
Key Metabolic Pathways of Trichloroethylene to this compound
TCE is primarily metabolized in the liver through two main pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation catalyzed by glutathione S-transferases (GSTs).[1] While the CYP-dependent pathway is the major route of TCE metabolism, the GSH conjugation pathway is the direct route to the formation of the nephrotoxic metabolite, this compound.[1][2]
The Glutathione Conjugation Pathway
The formation of this compound from TCE is a multi-step process that begins with the conjugation of TCE with glutathione (GSH).
Step 1: Formation of S-(1,2-dichlorovinyl)glutathione (DCVG)
The initial and rate-limiting step in this pathway is the conjugation of TCE with GSH to form S-(1,2-dichlorovinyl)glutathione (DCVG). This reaction is catalyzed by glutathione S-transferases (GSTs).[3] This initial conjugation can occur in various tissues, but the liver is the primary site due to its high concentration of GSTs.[3]
Step 2: Conversion of DCVG to S-(1,2-dichlorovinyl)-L-cysteine (this compound)
DCVG, whether formed in the liver or other tissues, is then transported to the kidneys for further processing.[3] In the proximal tubules of the kidneys, DCVG is sequentially metabolized by two brush-border membrane enzymes:
-
γ-Glutamyltransferase (GGT): This enzyme removes the glutamate (B1630785) residue from DCVG.
-
Cysteinylglycine dipeptidase (DP): This enzyme cleaves the glycine (B1666218) residue, yielding the final product, this compound.[3]
Bioactivation of this compound
This compound itself is not the ultimate toxic species but serves as a precursor to a highly reactive thiol. The bioactivation of this compound is primarily mediated by the enzyme cysteine S-conjugate β-lyase, which is present in both the cytosol and mitochondria of kidney cells.[2] This enzymatic cleavage of the C-S bond generates a reactive thiol that can covalently bind to cellular macromolecules, leading to cellular damage and toxicity.[2]
Quantitative Data on TCE Metabolism to this compound
The following tables summarize key quantitative data related to the metabolism of TCE to this compound, providing a basis for comparative analysis across different species and experimental systems.
Table 1: Kinetic Parameters of Trichloroethylene Glutathione Conjugation in Human Tissues
| Tissue | Subcellular Fraction | Km (µM TCE) | Vmax (nmol DCVG/min/mg protein) |
| Liver | Cytosol | 333 and 22.7 | 8.77 and 4.27 |
| Microsomes | 250 and 29.4 | 3.10 and 1.42 | |
| Kidney | Cytosol | 26.3 | 0.81 |
| Microsomes | 167 | 6.29 | |
| Data from Lash et al. (1999)[4] |
Table 2: Tissue Concentrations of TCE Glutathione Conjugation Metabolites in Male B6C3F1 Mice 2 Hours After a Single Oral Dose of TCE
| TCE Dose (mg/kg) | Tissue | DCVG (pmol/g or mL) | This compound (pmol/g or mL) | NActhis compound (pmol/g or mL) |
| 24 | Liver | 13.6 ± 2.4 | 0.8 ± 0.2 | 3.1 ± 0.5 |
| Kidney | 1.2 ± 0.2 | 1.9 ± 0.3 | 0.5 ± 0.1 | |
| Serum | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.2 ± 0.0 | |
| 240 | Liver | 114.2 ± 18.3 | 5.9 ± 1.0 | 25.1 ± 4.0 |
| Kidney | 8.7 ± 1.4 | 14.8 ± 2.4 | 3.7 ± 0.6 | |
| Serum | 3.2 ± 0.5 | 0.8 ± 0.1 | 1.8 ± 0.3 | |
| 800 | Liver | 321.5 ± 51.4 | 15.1 ± 2.4 | 68.3 ± 10.9 |
| Kidney | 23.5 ± 3.8 | 39.9 ± 6.4 | 9.9 ± 1.6 | |
| Serum | 8.9 ± 1.4 | 2.2 ± 0.4 | 4.9 ± 0.8 | |
| Data are presented as mean ± SEM. Data adapted from a study on inter-tissue and inter-strain variability in mice.[5] |
Table 3: Comparative Metabolism of Trichloroethylene in Rats and Mice
| Species | Key Metabolic Features | Reference |
| Rat | Glutathione conjugation is higher in males than in females. | [6] |
| Mouse | Metabolism rates are generally faster in males than in females and are higher than in rats. Oxidative metabolism is 2- to 3-fold higher than in rats. | [6] |
| This table provides a qualitative comparison of TCE metabolism between rats and mice. |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of TCE metabolism and this compound toxicity.
In Vitro Metabolism of Trichloroethylene in Liver Microsomes
This protocol is a general guideline for assessing the metabolism of TCE in liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
100 mM Phosphate (B84403) buffer, pH 7.4
-
20 mM NADPH, solubilized in 100 mM phosphate buffer
-
Trichloroethylene (TCE) stock solution
-
Organic solvent (e.g., ethyl acetate) for reaction termination
Procedure:
-
Thaw liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer and the desired concentration of TCE.
-
Pre-incubate the reaction mixture and microsomes at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold organic solvent.
-
Vortex the samples and centrifuge to pellet the protein.
-
Collect the supernatant for analysis of metabolites by LC-MS/MS.
Controls:
-
No NADPH control: to assess non-enzymatic degradation.
-
Time-zero control: to determine the background levels of metabolites.
Quantification of this compound and Related Metabolites by LC-MS/MS
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of DCVG, this compound, and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NActhis compound) in biological matrices.
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing internal standards.
-
Centrifuge to pellet the precipitated protein.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each analyte and internal standard.
Cytotoxicity Assessment of this compound
The cytotoxicity of this compound can be evaluated in relevant cell lines, such as renal proximal tubule epithelial cells (e.g., LLC-PK1 or primary kidney cells), using various assays.
MTT Assay Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm. Cell viability is proportional to the absorbance.
Lactate Dehydrogenase (LDH) Release Assay:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available kit.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Calculate the percentage of LDH release as an indicator of cytotoxicity.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows.
Caption: Metabolic pathway of Trichloroethylene (TCE) to S-(1,2-dichlorovinyl)-L-cysteine (this compound).
Caption: General experimental workflows for studying TCE metabolism.
Caption: Workflow for assessing the cytotoxicity of this compound.
Conclusion
The metabolic transformation of trichloroethylene to S-(1,2-dichlorovinyl)-L-cysteine via the glutathione conjugation pathway is a critical process in mediating the nephrotoxicity of this widespread environmental contaminant. This technical guide has provided a comprehensive overview of the key enzymatic steps, quantitative data on metabolic kinetics and tissue concentrations, and detailed experimental protocols for the study of this pathway. The provided visualizations offer a clear depiction of the metabolic cascade and associated experimental approaches. A thorough understanding of these metabolic pathways is essential for researchers, scientists, and drug development professionals working to elucidate the mechanisms of TCE toxicity and to develop strategies for mitigating its adverse health effects. Further research is warranted to fully characterize the inter-individual and species-specific differences in this metabolic pathway to improve human health risk assessment.
References
- 1. Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity and metabolism of trichloroethylene in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutathione conjugation of trichloroethylene in human liver and kidney: kinetics and individual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of inter-tissue and inter-strain variability of TCE glutathione conjugation metabolites DCVG, this compound, and NActhis compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nationalacademies.org [nationalacademies.org]
Cellular Targets of DCVC-Induced Nephrotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant and a metabolite of the common environmental contaminants trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (perchloroethylene). Its selective toxicity to the proximal tubules of the kidney has been a subject of extensive research, providing valuable insights into the mechanisms of chemically induced renal injury. This technical guide provides a comprehensive overview of the cellular targets of this compound, focusing on the molecular mechanisms, key organelles, and signaling pathways involved in its nephrotoxic effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of toxicology, nephrology, and pharmacology.
Bioactivation of this compound in the Kidney
The nephrotoxicity of this compound is not caused by the compound itself but by its reactive metabolites. The bioactivation process is a critical initiating event and primarily occurs within the proximal tubular cells, the main target of this compound. Two key enzymatic pathways are responsible for the metabolic activation of this compound:
-
Cysteine Conjugate β-lyase (C-S lyase): This pyridoxal (B1214274) phosphate-dependent enzyme, present in both the cytosol and mitochondria of renal proximal tubular cells, cleaves the C-S bond of this compound. This cleavage generates pyruvate, ammonia, and a reactive thiol, 1,2-dichlorovinylthiol. This thiol is unstable and rearranges to form a highly electrophilic thioacylating intermediate, which is believed to be the ultimate toxic species responsible for covalent binding to cellular macromolecules and initiating cellular injury.[1] The activity of β-lyase is a key determinant of the susceptibility of renal cells to this compound toxicity.
-
Flavin-containing Monooxygenase (FMO): this compound can also be oxidized by FMOs, particularly FMO3, which is expressed in the kidney. This reaction forms S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS), another reactive metabolite that can contribute to cellular damage.
The interplay between these two bioactivation pathways influences the overall toxicological profile of this compound.
Primary Cellular Targets of this compound
The reactive metabolites of this compound are highly indiscriminate in their targets, reacting with a wide range of cellular nucleophiles. However, several key organelles and cellular processes have been identified as primary targets of this compound-induced injury.
Mitochondria: The Central Hub of this compound Toxicity
Mitochondria are arguably the most critical target of this compound-induced nephrotoxicity.[2][3] The accumulation of this compound and its bioactivation within these organelles leads to a cascade of detrimental events:
-
Inhibition of Mitochondrial Respiration: this compound and its metabolites directly inhibit key enzymes of the electron transport chain, particularly complex I (NADH dehydrogenase) and α-ketoglutarate dehydrogenase.[2] This leads to a profound decrease in ATP production, compromising cellular energy metabolism.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The damage to the electron transport chain and the inner mitochondrial membrane leads to a collapse of the mitochondrial membrane potential.[4] This is a critical event that precedes and often triggers the downstream pathways of cell death.
-
Induction of Mitochondrial Permeability Transition (MPT): The combination of ATP depletion, increased intramitochondrial Ca2+ concentration, and oxidative stress can trigger the opening of the mitochondrial permeability transition pore (mPTP). This leads to mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors into the cytosol.[5]
-
Oxidative Stress: Mitochondrial dysfunction is a major source of reactive oxygen species (ROS) production. The impaired electron transport chain leads to the leakage of electrons and the formation of superoxide (B77818) anions, which are then converted to other ROS.
Oxidative Stress: A Key Mediator of Cellular Damage
This compound-induced nephrotoxicity is strongly associated with the induction of oxidative stress.[1][6] The imbalance between the production of ROS and the cellular antioxidant defense mechanisms leads to widespread cellular damage:
-
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid peroxidation. This disrupts membrane integrity and function. Malondialdehyde (MDA) is a commonly measured biomarker of lipid peroxidation.[1]
-
Protein Oxidation: ROS can directly oxidize amino acid residues in proteins, leading to conformational changes, loss of function, and increased susceptibility to degradation.
-
DNA Damage: ROS can cause single- and double-strand breaks in DNA, as well as the formation of oxidized bases, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), leading to mutations and genomic instability.
-
Depletion of Glutathione (B108866) (GSH): Glutathione is a major cellular antioxidant that plays a crucial role in detoxifying reactive metabolites and ROS. The reactive intermediates of this compound can directly adduct with GSH, leading to its depletion and compromising the cell's antioxidant capacity.[6][7]
Induction of Cell Death Pathways: Apoptosis and Necrosis
This compound can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in renal proximal tubular cells. The predominant mode of cell death is dependent on the concentration of this compound and the duration of exposure.
-
Apoptosis: At lower concentrations and earlier time points, this compound primarily induces apoptosis.[3] The apoptotic cascade is initiated by mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases, particularly caspase-9 (initiator) and caspase-3 (executioner).[3][5]
-
Necrosis: At higher concentrations and later time points, the severe ATP depletion and overwhelming oxidative stress lead to necrosis.[3] This is characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which triggers an inflammatory response. Lactate (B86563) dehydrogenase (LDH) release is a common marker of necrosis.
Quantitative Data on this compound-Induced Nephrotoxicity
The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Renal Cells
| Cell Type | Concentration | Exposure Time | Endpoint | Result | Reference |
| Isolated rat kidney proximal tubular cells | 0.01-1 mM | 15 min | Active transport (PAH & TEA) | Dose-dependent decrease, complete inhibition at 1 mM | [7] |
| Primary cultures of human proximal tubular cells | ≥ 50 µM | ≥ 24 hr | Necrosis | Primary response | [3][5] |
| Primary cultures of human proximal tubular cells | < 50 µM | ≤ 24 hr | Apoptosis & Increased Proliferation | Primary responses | [3][5] |
| Primary cultures of human proximal tubular cells | 10 µM | 24 hr | MTT reduction | Significant increase | [3] |
| Primary cultures of human proximal tubular cells | 300 µM | 24 hr | MTT reduction | Lower than control | [3] |
Table 2: Effects of this compound on Mitochondrial Function in Renal Cells
| System | Concentration/Dose | Endpoint | Result | Reference |
| Isolated rat kidney cells | Not specified | Succinate-dependent oxygen consumption | Inhibition | [2] |
| Isolated rat kidney cells | Not specified | Mitochondrial Ca2+ sequestration | Inhibition | [2] |
| Freshly isolated rat kidney proximal tubular cells | Not specified | Mitochondrial membrane potential (ΔΨm) | Decrease | [4] |
| Primary cultures of human proximal tubular cells | 10 µM & 50 µM | Caspase-3/7 activity (4 hr) | Significant increase | [3] |
Table 3: this compound-Induced Oxidative Stress and Glutathione Depletion
| System | Dose/Concentration | Endpoint | Result | Reference |
| Male NMRI mice (in vivo) | 2.5-500 mg/kg | Renal cortical GSH content | Time- and dose-dependent depletion | [1] |
| Male NMRI mice (in vivo) | Not specified | Renal cortical MDA production | Dose-dependent increase | [1] |
| Isolated rabbit renal tubules | 1 mM (15 min) | Non-protein sulfhydryl concentration | 50% decrease | [7] |
| Isolated rat kidney cells | Not specified | Cellular glutathione concentrations | Small decrease | [2] |
| Renal proximal tubular cells | Not specified | Glutathione reductase (GRd) and peroxidase (GPx) activity | Inhibition | [6] |
Signaling Pathways in this compound-Induced Nephrotoxicity
Several signaling pathways are activated in response to this compound-induced cellular stress, playing crucial roles in determining the fate of the cell.
Mitogen-Activated Protein Kinases (MAPKs)
The MAPK family of proteins, including c-Jun N-terminal kinase (JNK) and p38 MAPK, are key stress-activated kinases that are implicated in this compound nephrotoxicity.
-
JNK Pathway: this compound-induced oxidative stress and mitochondrial dysfunction lead to the activation of the JNK pathway. Activated JNK can phosphorylate various downstream targets, including transcription factors like c-Jun, which in turn can regulate the expression of genes involved in both apoptosis and cell survival.
-
p38 MAPK Pathway: Similar to JNK, p38 MAPK is activated by cellular stress. Activated p38 can phosphorylate and activate other kinases and transcription factors, contributing to the inflammatory response and apoptosis.
p53 Signaling Pathway
The tumor suppressor protein p53 is a critical sensor of cellular stress, including DNA damage and oxidative stress. In response to this compound-induced damage, p53 can be activated and stabilized. Activated p53 can transcriptionally activate pro-apoptotic genes such as Bax and PUMA, leading to the initiation of the mitochondrial apoptotic pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-induced nephrotoxicity.
Isolation and Primary Culture of Renal Proximal Tubular Cells
Objective: To obtain a primary culture of renal proximal tubular cells for in vitro toxicity studies.
Materials:
-
Kidneys from a suitable animal model (e.g., rabbit, rat)
-
Collagenase solution
-
Percoll gradient solutions
-
Culture medium (e.g., DMEM/F12 supplemented with growth factors)
-
Culture plates or flasks
Protocol:
-
Aseptically remove the kidneys and place them in ice-cold buffer.
-
Decapsulate the kidneys and dissect the cortex.
-
Mince the cortical tissue into small fragments.
-
Digest the tissue with a collagenase solution at 37°C with gentle agitation.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the cells by centrifugation and resuspend them in culture medium.
-
Separate the proximal tubular cells from other cell types using a Percoll density gradient.
-
Collect the proximal tubular cell fraction and wash to remove the Percoll.
-
Plate the cells on collagen-coated culture dishes and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days. The cells should form a confluent monolayer within 7-10 days.
Assessment of Cell Viability (LDH Assay)
Objective: To quantify this compound-induced necrosis by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
Materials:
-
Cultured renal proximal tubular cells
-
This compound solutions of varying concentrations
-
LDH assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Protocol:
-
Plate the cells in a 96-well plate and allow them to attach and grow to confluence.
-
Treat the cells with different concentrations of this compound for the desired time period. Include a positive control (e.g., cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
Measurement of Apoptosis (Caspase-3 Activity Assay)
Objective: To quantify this compound-induced apoptosis by measuring the activity of the executioner caspase, caspase-3.
Materials:
-
Cultured renal proximal tubular cells
-
This compound solutions of varying concentrations
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available)
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader
Protocol:
-
Plate the cells in a multi-well plate and treat them with this compound as described for the LDH assay.
-
After treatment, harvest the cells and lyse them using the provided lysis buffer.
-
Centrifuge the cell lysates to pellet the debris and collect the supernatant.
-
Determine the protein concentration of each lysate to normalize the caspase activity.
-
Follow the manufacturer's protocol for the caspase-3 assay. This typically involves adding a specific caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates in a 96-well plate.
-
Incubate the plate at 37°C for the recommended time.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Express the results as caspase-3 activity per milligram of protein.
Western Blot Analysis of MAPK Activation
Objective: To assess the activation of JNK and p38 MAPK in response to this compound treatment by detecting their phosphorylated forms.
Materials:
-
Cultured renal proximal tubular cells
-
This compound solutions
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat the cells with this compound for various time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein to ensure equal loading.
Visualizations
Signaling Pathways
Caption: this compound bioactivation and downstream signaling pathways.
Experimental Workflow
Caption: Experimental workflow for studying this compound nephrotoxicity.
Conclusion
This compound-induced nephrotoxicity is a complex process initiated by the bioactivation of the parent compound to reactive electrophilic species within the renal proximal tubular cells. The primary cellular target is the mitochondrion, leading to impaired energy metabolism, oxidative stress, and the activation of cell death pathways. A thorough understanding of these cellular and molecular events is crucial for the development of strategies to mitigate the risks associated with exposure to this compound and other related environmental toxicants. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the mechanisms of nephrotoxicity and to screen for potential protective agents.
References
- 1. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine in isolated rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Mitochondrial Dysfunction in Cellular Responses to S-(1,2-Dichlorovinyl)-L-cysteine in Primary Cultures of Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between intracellular Ca2+ and the mitochondrial membrane potential in isolated proximal tubular cells from rat kidney exposed to the nephrotoxin 1,2-dichlorovinyl-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of mitochondrial dysfunction in cellular responses to S-(1,2-dichlorovinyl)-L-cysteine in primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylation-induced oxidative cell injury of renal proximal tubular cells: involvement of glutathione redox-cycle inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of a S(trans-1,2-dichlorovinyl)-L-cysteine-induced renal tubular toxicity by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Models for Studying the Effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vitro models utilized to investigate the toxicological effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of common industrial solvents. This document details experimental protocols, summarizes quantitative data, and visualizes key cellular signaling pathways to facilitate further research and understanding of this compound-induced toxicity.
Overview of In Vitro Models
A variety of in vitro models are employed to study the cytotoxic effects of this compound, with the choice of model largely dependent on the specific research question. The primary target organ for this compound toxicity is the kidney, particularly the proximal tubule. Consequently, renal cell models are the most extensively used. However, evidence of this compound's impact on other tissues has led to the use of placental and immune cell models.
-
Renal Proximal Tubular Cells: Primary cultures of human renal proximal tubular (hPT) cells are considered a highly relevant model due to their direct human origin and representation of the primary in vivo target of this compound.[1] The human kidney-2 (HK-2) cell line, an immortalized human proximal tubule epithelial cell line, is also a common and more accessible alternative.[2][3][4][5][6][7] These models are crucial for investigating this compound-induced nephrotoxicity, including mechanisms of cytotoxicity, oxidative stress, and apoptosis.[8][9]
-
Placental Cells: The human extravillous trophoblast cell line HTR-8/SVneo and the choriocarcinoma cell line BeWo are utilized to explore the effects of this compound on placental function and development.[1][10][11] This is particularly relevant as exposure to the parent compound, trichloroethylene (B50587) (TCE), has been associated with adverse pregnancy outcomes. These models allow for the investigation of this compound-induced apoptosis and mitochondrial dysfunction in a placental context.[1]
-
Macrophage-like Cells: The human monocytic cell line THP-1, differentiated into macrophage-like cells, serves as a model to study the immunomodulatory effects of this compound.[12][13][14][15][16] Research using these cells has demonstrated that this compound can suppress inflammatory responses.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in different in vitro models. These tables are intended for easy comparison of toxicological endpoints across cell types and experimental conditions.
Table 1: Cytotoxicity of this compound in Various In Vitro Models
| Cell Line/Model | Endpoint | Concentration (µM) | Exposure Time (h) | Result |
| HTR-8/SVneo | Cell Viability | 10 | 24 | 84% of control |
| 20 | 24 | 75% of control | ||
| 50 | 24 | 48% of control | ||
| BeWo | Cell Viability | 50 | 48 | Decreased cell viability |
| HK-2 | IC50 | 10.1 (for Cisplatin) | 24 | - |
| IC50 | 16.9 (for Cyclosporin) | 24 | - | |
| IC50 | 37.4 (for Aristolochic acid I) | 24 | - | |
| IC50 | 22.3 mM (for Gentamicin) | 24 | - | |
| THP-1 (differentiated) | LDH Release | Not specified | 24 | Significant increase at higher concentrations |
Table 2: Apoptosis Induced by this compound in Various In Vitro Models
| Cell Line/Model | Endpoint | Concentration (µM) | Exposure Time (h) | Result |
| hPT cells (P4) | % Apoptotic Cells | 25 | Not specified | ~50% higher than earlier passages |
| BeWo | Caspase 3/7 Activity | 50 | 48 | Increased activity |
| HTR-8/SVneo | Caspase 3/7 Activity | 20 | Not specified | Increased activity |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying this compound effects.
Cell Culture and this compound Treatment
3.1.1. HK-2 Cell Culture
-
Cell Line: HK-2 (human kidney proximal tubular epithelial cells).
-
Culture Medium: Keratinocyte Serum-Free Medium (K-SFM) supplemented with 5 ng/mL human recombinant epidermal growth factor and 0.05 mg/mL bovine pituitary extract.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Cells are passaged when they reach 70-80% confluency.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution in culture medium to the desired final concentrations for experiments.
3.1.2. HTR-8/SVneo Cell Culture
-
Cell Line: HTR-8/SVneo (human extravillous trophoblast cells).
-
Culture Medium: RPMI 1640 medium supplemented with 5-10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: Expose cells to varying concentrations of this compound (e.g., 10, 20, 50 µM) for different time points (e.g., 5, 10, 24 hours).[10]
3.1.3. THP-1 Cell Differentiation and Culture
-
Cell Line: THP-1 (human monocytic leukemia cells).
-
Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 72 hours.[13]
-
Culture Medium: RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: After differentiation, treat the cells with this compound for the desired duration (e.g., 24 hours).[12]
Cytotoxicity Assays
3.2.1. LDH Release Assay (for THP-1 cells)
-
Principle: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Procedure:
-
Culture and treat differentiated THP-1 cells with this compound as described above.
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Analyze the data by comparing the LDH release in this compound-treated cells to that in control (untreated) cells.[12]
-
3.2.2. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Principle: Measures the amount of ATP present, which is an indicator of metabolically active (viable) cells.
-
Procedure:
-
Seed cells (e.g., HTR-8/SVneo) in a 96-well plate and treat with this compound.
-
After the treatment period, add a cell lysis and luciferase-containing reagent to the wells.
-
The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Measure the luminescence using a luminometer. The light output is proportional to the number of viable cells.[10]
-
Apoptosis Assays
3.3.1. Caspase 3/7 Activity Assay
-
Principle: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Procedure:
-
Culture and treat cells (e.g., BeWo) with this compound.
-
Use a commercially available caspase-Glo® 3/7 assay kit.
-
The assay provides a luminogenic substrate for caspase-3 and -7. When the caspases are active, they cleave the substrate, releasing a substrate for luciferase, which generates a luminescent signal.
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.[1]
-
3.3.2. Flow Cytometry for Apoptosis (Propidium Iodide Staining)
-
Principle: Differentiates between apoptotic, necrotic, and viable cells based on their DNA content. Apoptotic cells have fragmented DNA, which results in a sub-G1 peak in the DNA content histogram.
-
Procedure:
-
Culture and treat human proximal tubular (hPT) cells with this compound (e.g., 10 to 100 µM).[1]
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Stain the cells with a solution containing propidium (B1200493) iodide (PI), a fluorescent DNA intercalating agent.
-
Analyze the stained cells using a flow cytometer. The percentage of cells in the sub-G1 phase represents the apoptotic population.[1]
-
Mitochondrial Function Assays
3.4.1. Mitochondrial Membrane Potential (MMP) Assay
-
Principle: Utilizes fluorescent dyes (e.g., TMRE, TMRM) that accumulate in active mitochondria with a high membrane potential. A decrease in fluorescence indicates mitochondrial depolarization, an early event in apoptosis.
-
Procedure:
-
Culture and treat cells with this compound.
-
Incubate the cells with a mitochondrial membrane potential-sensitive dye.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence in treated cells compared to controls indicates a loss of MMP.
-
3.4.2. Mitochondrial ToxGlo™ Assay
-
Principle: A multiplexed assay that sequentially measures biomarkers associated with changes in cell membrane integrity (a marker of necrosis) and cellular ATP levels. This allows for the differentiation between mitochondrial dysfunction and other cytotoxic mechanisms.[17]
-
Procedure:
-
First, assess cell membrane integrity by measuring a protease activity released from necrotic cells using a fluorogenic substrate.
-
Next, lyse the cells and measure ATP levels using a luciferase-based reaction that generates a luminescent signal.
-
The combined data provides a profile to distinguish between primary mitochondrial toxicity and secondary cytotoxic events.[17]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involved in studying this compound effects.
Caption: Experimental workflow for studying this compound toxicity in vitro.
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.
This guide provides a foundational understanding of the in vitro models and methodologies used to assess this compound toxicity. For more specific details and advanced techniques, researchers are encouraged to consult the primary literature cited throughout this document. The provided protocols and diagrams serve as a starting point for designing and interpreting experiments aimed at elucidating the mechanisms of this compound-induced cellular injury.
References
- 1. researchgate.net [researchgate.net]
- 2. iscrm.uw.edu [iscrm.uw.edu]
- 3. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplexed assay panel of cytotoxicity in HK-2 cells for detection of renal proximal tubule injury potential of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Human Proximal Tubule Epithelial Cells (HK-2) as a Sensitive In Vitro System for Ochratoxin A Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alkylation-induced oxidative cell injury of renal proximal tubular cells: involvement of glutathione redox-cycle inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Monocytic Cell Line THP-1 as a Validated and Robust Surrogate Model for Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Monocytic Cell Line THP-1 as a Validated and Robust Surrogate Model for Human Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. THP-1 cell line: an in vitro cell model for immune modulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mitochondrial ToxGlo™ Assay [promega.com]
Animal Models of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)-Induced Acute Kidney Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of animal models in the study of acute kidney injury (AKI) induced by S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxicant and a metabolite of the common environmental contaminant trichloroethylene (B50587). This document details the mechanisms of this compound-induced nephrotoxicity, experimental protocols for inducing and assessing kidney injury in rodents, and key quantitative data from published studies.
Introduction to this compound-Induced Nephrotoxicity
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a well-established model nephrotoxicant used to induce acute tubular necrosis, particularly in the proximal tubules of the kidney.[1] Its selectivity for the proximal tubules makes it a valuable tool for studying the mechanisms of chemically-induced AKI and for evaluating potential nephroprotective agents. The toxicity of this compound is dependent on its metabolic activation within the kidney, leading to the formation of reactive electrophiles that cause cellular damage.
Mechanism of this compound-Induced Acute Kidney Injury
The nephrotoxicity of this compound is a multi-step process involving specific transport and bioactivation pathways primarily localized in the renal proximal tubular cells.
Transport and Bioactivation
This compound is actively taken up into renal proximal tubular cells via organic anion transporters.[2] Once inside the cell, it undergoes bioactivation by the enzyme cysteine conjugate β-lyase, which cleaves the C-S bond to generate pyruvate, ammonia, and a highly reactive thiol-containing fragment.[2][3] This reactive metabolite is capable of binding to macromolecules, depleting cellular thiols like glutathione (B108866) (GSH), and inducing lipid peroxidation, ultimately leading to cell death.[3][4] Agents that inhibit organic anion transport (e.g., probenecid) or β-lyase activity (e.g., aminooxyacetic acid) have been shown to protect against this compound-induced nephrotoxicity, confirming the critical role of these pathways.[2][4]
Animal Models and Experimental Design
Mice and rats are the most commonly used species for modeling this compound-induced AKI. Swiss-Webster and NMRI mice, as well as Sprague-Dawley and Fischer 344 rats, have been utilized in these studies.[2][4][5][6]
General Experimental Workflow
A typical study investigating this compound-induced AKI follows a standardized workflow from animal preparation to endpoint analysis.
Quantitative Data from In Vivo Studies
The severity of this compound-induced nephrotoxicity is dose- and time-dependent. The following tables summarize quantitative data from key studies in mice.
Table 1: Dose-Response of this compound in Male Swiss-Webster Mice
| This compound Dose (mg/kg, i.p.) | Peak of Renal Injury | Outcome | Reference |
| 15 | 36 hours | Reversible injury, timely tissue repair | [5] |
| 30 | 72 hours | Reversible injury, timely tissue repair | [5] |
| 40 (LD40) | Not specified | Marked mortality difference from LD90 due to early, robust tissue repair | [5] |
| 75 (LD90) | >72 hours | Inhibited tissue repair, progression to acute renal failure and death | [5] |
Table 2: Dose-Response of this compound in Male NMRI Mice
| This compound Dose (mg/kg, i.p.) | Key Findings | Reference |
| 2.5 - 500 | Dose-dependent increase in ethane (B1197151) exhalation and renal cortical malondialdehyde (MDA) production. | [4] |
| 2.5 - 500 | Dose-dependent increase in Blood Urea Nitrogen (BUN). | [4] |
| 2.5 - 500 | Dose-dependent decrease in renal cortical accumulation of p-aminohippuric acid (PAH) and tetraethylammonium (B1195904) (TEA). | [4] |
| 2.5 - 500 | Dose- and time-dependent depletion of renal cortical glutathione (GSH). | [4] |
Detailed Experimental Protocols
The following protocols are representative methodologies for inducing and assessing this compound-induced AKI in mice.
This compound Administration Protocol
This protocol is based on methodologies described for Swiss-Webster mice.[5]
-
Animal Model: Male Swiss-Webster mice, typically 8-10 weeks old.
-
Housing: Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Preparation: S-(1,2-dichlorovinyl)-L-cysteine is dissolved in distilled water.
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 15, 30, or 75 mg/kg).
-
The injection volume is typically 10 ml/kg body weight.
-
A control group should receive an equivalent volume of the vehicle (distilled water).
-
-
Post-Dosing Assessment: Animals are monitored over a time course (e.g., up to 14 days) for signs of toxicity. Subgroups are typically euthanized at specific time points (e.g., 24, 36, 48, 72 hours) for sample collection.
Assessment of Renal Function
-
Blood Collection: At the time of euthanasia, collect blood via cardiac puncture or from the vena cava.
-
Serum Separation: Allow blood to clot and centrifuge to separate serum.
-
Biochemical Analysis:
-
Measure Blood Urea Nitrogen (BUN) and serum creatinine (B1669602) levels using standard clinical chemistry analyzers.
-
Elevated levels of BUN and creatinine are indicative of impaired glomerular filtration.
-
Histopathological Evaluation
-
Tissue Collection: Perfuse kidneys with saline, then fix one kidney in 10% neutral buffered formalin. The other kidney can be snap-frozen for biochemical assays.
-
Tissue Processing: Embed the formalin-fixed kidney in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Evaluate sections for evidence of acute tubular necrosis, particularly in the S2 and S3 segments of the proximal tubule. Key features include tubular epithelial cell swelling, loss of brush border, vacuolization, necrosis, and cast formation.
Measurement of Oxidative Stress (Malondialdehyde Assay)
This is a general protocol for measuring lipid peroxidation.[4]
-
Tissue Homogenization: Homogenize a weighed portion of the kidney cortex in cold buffer (e.g., 1.15% KCl).
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid) to the homogenate.
-
Heat the mixture at 95-100°C for a specified time (e.g., 15-30 minutes) to allow malondialdehyde (MDA) to react with TBA.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm.
-
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Results are typically expressed as nmol MDA per gram of tissue.
Conclusion
Animal models of this compound-induced AKI are robust and reproducible tools for investigating the pathogenesis of chemical-induced renal injury. The well-defined mechanism of toxicity, involving specific transporters and metabolic activation pathways, allows for targeted studies on disease mechanisms and the evaluation of therapeutic interventions. By carefully controlling experimental parameters such as dose and time course, researchers can model varying degrees of injury, from reversible damage to acute renal failure. The protocols and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals working in the field of nephrotoxicity.
References
- 1. Role of tissue repair in survival from s-(1,2-dichlorovinyl)-L-cysteine-induced acute renal tubular necrosis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of brain and kidney aspartate aminotransferases by S-(1,2,-dichlorovinyl)-L-cysteine and by S-(1,1,2,2,-tetrafluoroethyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]
Early Biomarkers of DCVC Exposure: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biomarkers and Methodologies for Detecting Early-Stage S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Induced Toxicity.
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a potent nephrotoxin and a metabolite of the widespread environmental contaminant trichloroethylene (B50587) (TCE). Exposure to this compound can lead to severe kidney damage, making the identification of early and sensitive biomarkers crucial for risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current laboratory-based findings on early biomarkers of this compound exposure, with a focus on nephrotoxicity. It summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to equip researchers with the necessary information to design and interpret studies in this field.
Core Mechanisms of this compound-Induced Toxicity
The toxicity of this compound is primarily initiated by its bioactivation via the enzyme cysteine conjugate β-lyase, leading to the formation of a reactive thiol. This initiates a cascade of cellular events, primarily centered around mitochondrial dysfunction, oxidative stress, and apoptosis.
Early Biomarkers of this compound Exposure
A range of biomarkers have been investigated in laboratory studies to detect early this compound-induced cellular injury. These can be broadly categorized into markers of oxidative stress, mitochondrial dysfunction, apoptosis, and general cellular and kidney-specific injury.
Oxidative Stress Biomarkers
This compound exposure leads to a rapid depletion of intracellular glutathione (B108866) (GSH) and an increase in reactive oxygen species (ROS), resulting in lipid peroxidation.
Table 1: Oxidative Stress Markers in this compound Exposure Models
| Biomarker | Experimental Model | This compound Concentration/Dose | Time Point | Observed Change | Citation |
| Glutathione (GSH) | Male NMRI mice (renal cortex) | 2.5 - 500 mg/kg (i.p.) | Dose-dependent | Depletion | [1] |
| Malondialdehyde (MDA) | Male NMRI mice (renal cortex) | 2.5 - 500 mg/kg (i.p.) | Dose-dependent | Increase in ethane (B1197151) exhalation and MDA production | [1] |
| Malondialdehyde (MDA) | Rat renal cortical slices | 0 - 125 µg/mL | Concentration-dependent | Increase | [1] |
Mitochondrial Dysfunction and Apoptosis Biomarkers
Mitochondria are a primary target of this compound, leading to a decline in cellular energy and the initiation of the intrinsic apoptotic pathway.
Table 2: Mitochondrial Dysfunction and Apoptosis Markers in this compound Exposure Models
| Biomarker | Experimental Model | This compound Concentration | Time Point | Observed Change | Citation |
| Cellular ATP | Human Proximal Tubular (hPT) cells | 10 - 300 µM | 24 hours | Progressive decrease (up to 40% depletion at ≤ 200 µM) | [2] |
| Caspase-3/7 Activity | Human Proximal Tubular (hPT) cells | 10, 50, 100 µM | 2, 6, 24 hours | 2.7- to 16.0-fold increase vs. control at 6 hours | [2] |
| Caspase-8 Activity | Human Proximal Tubular (hPT) cells | Not specified | Not specified | Little or no activation | [2] |
Kidney Injury Biomarkers
While direct quantitative data for urinary kidney injury biomarkers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) in response to this compound is limited, proteomic studies of this compound-induced acute renal failure in mice have identified changes in proteins that are indicative of renal injury[1][2]. Given that KIM-1 and NGAL are well-established sensitive and early biomarkers for drug-induced nephrotoxicity, they are strong candidate biomarkers for this compound exposure[3][4][5].
Table 3: General and Kidney-Specific Injury Markers in this compound Exposure Models
| Biomarker | Experimental Model | This compound Dose/Concentration | Time Point | Observed Change | Citation |
| Blood Urea Nitrogen (BUN) | Male NMRI mice | 2.5 - 500 mg/kg (i.p.) | Dose-dependent | Increase | [1] |
| p-Aminohippuric acid (PAH) Accumulation | Rat renal cortical slices | 0 - 125 µg/mL | Concentration-dependent | Decrease | [1] |
| Gluconeogenesis | Rat renal cortical slices | 0 - 125 µg/mL | Concentration-dependent | Decrease | [1] |
| Glucose-regulated protein 75 | Male Swiss Webster mice (kidney) | 15 mg/kg (low dose) vs. 75 mg/kg (high dose) | Not specified | Higher in low-dose and autoprotected groups | [1] |
| Proteasome alpha-subunit type 1 | Male Swiss Webster mice (kidney) | 15 mg/kg (low dose) vs. 75 mg/kg (high dose) | Not specified | Higher in low-dose and autoprotected groups | [1] |
Signaling Pathways in this compound-Induced Nephrotoxicity
This compound exposure triggers a complex interplay of signaling pathways culminating in cell death. Key pathways include the intrinsic apoptosis pathway and the Nrf2-mediated oxidative stress response.
Intrinsic Apoptosis Pathway
This compound-induced mitochondrial dysfunction leads to the release of cytochrome c, which initiates the caspase cascade.
Nrf2 Oxidative Stress Response Pathway
The oxidative stress induced by this compound activates the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative damage.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of findings across different studies. Below are summarized protocols for key assays used in the assessment of this compound-induced toxicity.
Measurement of Malondialdehyde (MDA)
MDA is a widely used biomarker of lipid peroxidation.
-
Principle: The thiobarbituric acid reactive substances (TBARS) assay is commonly used. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
-
Sample Preparation (Kidney Tissue):
-
Homogenize kidney tissue in ice-cold buffer (e.g., 1.15% KCl).
-
Centrifuge the homogenate to obtain the supernatant.
-
-
Assay Procedure:
-
Mix the sample supernatant with TBA reagent and an acid (e.g., trichloroacetic acid).
-
Incubate the mixture at 95°C for a specified time (e.g., 60 minutes).
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at approximately 532 nm.
-
Quantify MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Measurement of Cellular ATP Levels
Cellular ATP content is a key indicator of mitochondrial function and overall cell health.
-
Principle: Luciferase-based assays are highly sensitive and specific. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is proportional to the ATP concentration.
-
Sample Preparation (Cultured Cells):
-
Lyse the cells using a suitable lysis buffer that inactivates ATPases.
-
Centrifuge the lysate to remove cell debris.
-
-
Assay Procedure:
-
Add the cell lysate to a luminometer-compatible plate.
-
Add the luciferase/luciferin reagent.
-
Measure the luminescence using a luminometer.
-
Calculate ATP concentration based on a standard curve generated with known ATP concentrations.
-
Caspase-3/7 Activity Assay
Activation of effector caspases like caspase-3 and -7 is a hallmark of apoptosis.
-
Principle: A luminogenic or fluorogenic substrate containing the caspase-3/7 recognition sequence (DEVD) is used. Cleavage of the substrate by active caspases releases a luminescent or fluorescent signal.
-
Sample Preparation (Cultured Cells):
-
Lyse the cells with a buffer provided in the assay kit.
-
-
Assay Procedure:
-
Add the cell lysate to a microplate.
-
Add the caspase-3/7 substrate reagent.
-
Incubate at room temperature for a specified time (e.g., 1-2 hours).
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal intensity is directly proportional to the caspase-3/7 activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a late event in apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., fluorescently labeled).
-
Sample Preparation (Kidney Tissue Sections):
-
Fix tissue sections in paraformaldehyde.
-
Permeabilize the tissue to allow entry of the labeling reagents.
-
-
Assay Procedure:
-
Incubate the tissue sections with the TdT enzyme and labeled dUTPs.
-
Wash to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the labeled apoptotic cells using fluorescence microscopy.
-
Experimental Workflow for Urinary Biomarker Discovery
Proteomic and metabolomic approaches are powerful tools for the unbiased discovery of novel biomarkers in urine.
Conclusion
The early detection of this compound-induced toxicity is critical for mitigating its harmful effects. This technical guide has summarized key early biomarkers, their underlying signaling pathways, and the experimental protocols used for their assessment in laboratory settings. While significant progress has been made, further research is needed to validate these biomarkers, particularly urinary markers like KIM-1 and NGAL, specifically for this compound exposure in in vivo models and ultimately in human populations. A multi-biomarker panel approach, combining markers of oxidative stress, mitochondrial dysfunction, and specific kidney injury, will likely provide the most sensitive and robust assessment of early this compound-induced nephrotoxicity. This guide serves as a foundational resource for researchers dedicated to advancing our understanding of this compound toxicity and improving public health.
References
- 1. Proteomics of S-(1, 2-dichlorovinyl)-L-cysteine-induced acute renal failure and autoprotection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomics of S-(1, 2-dichloroviny ... | Article | H1 Connect [archive.connect.h1.co]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. KIM-1 and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Mitochondrial-Mediated Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the common environmental contaminant trichloroethylene (B50587) (TCE), is a potent inducer of apoptosis, particularly in renal proximal tubular cells. A substantial body of evidence indicates that the mitochondrion is a primary target of this compound, and that mitochondrial dysfunction is an obligatory and early event in the apoptotic cascade initiated by this compound. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced mitochondrial-mediated apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is formed via the glutathione (B108866) conjugation pathway of trichloroethylene (TCE) metabolism.[1] Its toxicity is primarily associated with bioactivation by the enzyme cysteine conjugate β-lyase, leading to the formation of reactive metabolites that covalently bind to cellular macromolecules.[2] Of particular importance is the targeting of mitochondria by these reactive species, which triggers a cascade of events culminating in programmed cell death, or apoptosis.[3][4] Understanding the intricate signaling pathways involved in this compound-induced apoptosis is crucial for elucidating the toxicology of TCE and for the development of potential therapeutic interventions. This guide will focus on the central role of mitochondria in this process.
The Central Role of Mitochondrial Dysfunction
Mitochondrial dysfunction is a hallmark of this compound-induced cytotoxicity and a critical prerequisite for the initiation of the apoptotic program.[3][4] this compound and its metabolites directly impact several aspects of mitochondrial function, leading to a bioenergetic crisis and the release of pro-apoptotic factors.
Disruption of Mitochondrial Membrane Potential (ΔΨm)
One of the earliest detectable events following this compound exposure is the loss of mitochondrial membrane potential (ΔΨm).[5] This depolarization of the inner mitochondrial membrane indicates a breakdown in the proton gradient essential for ATP synthesis and overall mitochondrial integrity.
Quantitative Data on this compound-Induced Loss of Mitochondrial Membrane Potential:
| Cell Type | This compound Concentration (µM) | Exposure Time (hr) | % Decrease in ΔΨm (relative to control) | Reference |
| Human Proximal Tubular (hPT) Cells | 10 | 2 | Significant decrease observed | [3] |
| Human Proximal Tubular (hPT) Cells | 50 | 2 | Significant decrease observed | [3] |
| Human Proximal Tubular (hPT) Cells | 100 | 2 | Significant decrease observed | [3] |
| Rat Kidney Proximal Tubular Cells (PTC) | Not specified | Not specified | Decrease observed prior to cell death | [5] |
Generation of Reactive Oxygen Species (ROS)
This compound exposure leads to an increase in the production of mitochondrial reactive oxygen species (ROS).[6][7] This oxidative stress can further damage mitochondrial components, including lipids, proteins, and mitochondrial DNA, exacerbating mitochondrial dysfunction and contributing to the apoptotic signaling cascade.[8][9]
Quantitative Data on this compound-Induced ROS Generation:
| Cell Type | This compound Concentration (µM) | Exposure Time (hr) | Fold Increase in ROS (relative to control) | Reference |
| BeWo Cells | 20 | 48 | 1.47 | [6] |
| BeWo Cells | 50 | 48 | 3.59 | [6] |
| HTR-8/SVneo Cells | 10 | 10 | Statistically significant increase | [7] |
| HTR-8/SVneo Cells | 20 | 10 | Statistically significant increase | [7] |
The Intrinsic Pathway of Apoptosis
This compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis.[4] This pathway is initiated by intracellular stress signals that converge on the mitochondria, leading to the release of pro-apoptotic factors into the cytoplasm.
Cytochrome c Release
A critical step in the intrinsic apoptotic pathway is the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c from the intermembrane space into the cytosol.[10][11] Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), initiating the formation of the apoptosome.[12]
Quantitative Data on this compound-Induced Cytochrome c Release:
| Cell Line | Treatment | Fold Increase in Cytosolic Cytochrome c | Reference |
| LBR- Cells | CsA (inducer) | 2.61 | [13] |
| LBR-V160 Cells | CsA (inducer) | 1.98 | [13] |
| LBR-D160 Cells | CsA (inducer) | 3.01 | [13] |
| LBR-V160 Cells | PSC 833 (inducer) | 1.15 | [13] |
Caspase Activation
The formation of the apoptosome leads to the activation of initiator caspase-9, which in turn activates the executioner caspases, primarily caspase-3 and caspase-7.[14] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4] Studies have shown that this compound treatment leads to a significant, dose-dependent increase in caspase-3/7 activity.[3][15]
Quantitative Data on this compound-Induced Caspase-3/7 Activation:
| Cell Type | This compound Concentration (µM) | Exposure Time (hr) | Fold Increase in Caspase-3/7 Activity (vs. control) | Reference |
| Human Proximal Tubular (hPT) Cells | 10 | 6 | ~2.7 | [3] |
| Human Proximal Tubular (hPT) Cells | 50 | 6 | ~16.0 | [3] |
| Human Proximal Tubular (hPT) Cells | 100 | 6 | ~10.0 | [3] |
| BeWo Cells | 50 | 48 | Significant increase | [15] |
| HTR-8/SVneo Cells | 10-100 | 12 | Significant stimulation | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Mitochondrial-Mediated Apoptosis
Caption: this compound-induced mitochondrial-mediated apoptosis signaling pathway.
Experimental Workflow: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
Caption: Workflow for JC-1 mitochondrial membrane potential assay.
Experimental Workflow: Cytochrome c Release Assay (Western Blot)
Caption: Workflow for cytochrome c release detection by Western blot.
Experimental Workflow: Caspase-3 Activity Assay (Colorimetric)
Caption: Workflow for colorimetric caspase-3 activity assay.
Detailed Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The JC-1 dye is a lipophilic, cationic fluorescent probe that differentially accumulates in mitochondria based on their membrane potential.[15] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[15] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Materials:
-
JC-1 dye
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for positive control
-
96-well black microtiter plate, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well black plate for plate reader analysis) and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time periods. Include a vehicle control and a positive control (e.g., treat with 50 µM CCCP for 5-10 minutes to induce mitochondrial depolarization).
-
JC-1 Staining:
-
Prepare a working solution of JC-1 (e.g., 2 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[5]
-
-
Washing:
-
Analysis:
-
Fluorescence Microscopy: Observe cells using a fluorescence microscope with filters for both red (J-aggregates) and green (J-monomers) fluorescence.
-
Plate Reader: Measure fluorescence intensity at an excitation/emission of ~540/590 nm for red fluorescence and ~485/535 nm for green fluorescence.[16]
-
Flow Cytometry: Harvest cells, resuspend in PBS, and analyze using a flow cytometer with appropriate laser and filter settings to detect both red and green fluorescence.[6]
-
-
Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in this compound-treated cells compared to control cells indicates a loss of ΔΨm.
Detection of Cytochrome c Release by Western Blot
Principle: This method involves the subcellular fractionation of cells to separate the cytosolic and mitochondrial components. The presence of cytochrome c in the cytosolic fraction, as detected by Western blotting, is an indicator of its release from the mitochondria.[17]
Materials:
-
Cell lysis buffer for mitochondrial isolation (e.g., containing digitonin (B1670571) or a commercial kit)
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Bradford assay reagents for protein quantification
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH or β-actin (cytosolic loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and collect both adherent and floating cells. Wash the cell pellet with ice-cold PBS.
-
Subcellular Fractionation:
-
Resuspend the cell pellet in an ice-cold lysis buffer designed to permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle.[17]
-
Perform a series of centrifugation steps to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet). A typical protocol involves a low-speed spin to remove nuclei and intact cells, followed by a higher-speed spin to pellet the mitochondria.[17]
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a Bradford assay or a similar method.
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against cytochrome c and the appropriate loading controls for each fraction.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.[3]
-
-
Data Interpretation: An increase in the cytochrome c signal in the cytosolic fraction of this compound-treated cells compared to control cells, with a corresponding decrease in the mitochondrial fraction, indicates cytochrome c release.
Measurement of Caspase-3 Activity using a Colorimetric Assay
Principle: This assay quantifies the activity of caspase-3 by measuring the cleavage of a specific colorimetric substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). Cleavage of this substrate by active caspase-3 releases the chromophore p-nitroaniline (pNA), which can be measured by its absorbance at 405 nm.[4]
Materials:
-
Cell lysis buffer
-
2x Reaction buffer
-
DTT (dithiothreitol)
-
Caspase-3 substrate (Ac-DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant (cytosolic extract).
-
Caspase-3 Assay:
-
In a 96-well plate, add a defined amount of protein (e.g., 50-200 µg) from each sample. Adjust the volume with lysis buffer.[4]
-
Prepare a reaction mix containing 2x reaction buffer and DTT. Add this mix to each sample.
-
Add the Ac-DEVD-pNA substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Interpretation: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of this compound-treated samples to that of untreated control samples after subtracting the background absorbance.
Conclusion
This compound-induced apoptosis is a complex process that is fundamentally dependent on the disruption of mitochondrial function. The bioactivation of this compound leads to mitochondrial targeting, resulting in a cascade of deleterious events including the loss of mitochondrial membrane potential, increased ROS production, and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in the execution of the apoptotic program. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the intricate mechanisms of this compound-induced mitochondrial-mediated apoptosis and to evaluate potential protective strategies. A thorough understanding of these pathways is essential for assessing the risks associated with TCE exposure and for the development of novel therapeutics targeting mitochondrial dysfunction in toxicology and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 3. Cytochrome c release assay and western blot [bio-protocol.org]
- 4. abcam.com [abcam.com]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome c is released in a reactive oxygen species-dependent manner and is degraded via caspase-like proteases in tobacco Bright-Yellow 2 cells en route to heat shock-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disruption of mitochondrial membrane potential during apoptosis induced by PSC 833 and CsA in multidrug-resistant lymphoid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial membrane potential regulates matrix configuration and cytochrome c release during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 15. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Unraveling the Genotoxic Core of DCVC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on the genotoxicity of S-1,2-dichlorovinyl-L-cysteine (DCVC), a critical metabolite of the industrial solvent trichloroethylene (B50587) (TCE). Understanding the mechanisms by which this compound damages genetic material is paramount for assessing its carcinogenic risk and for the development of safer chemical alternatives and potential therapeutic interventions. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and the intricate signaling pathways involved in this compound-induced genotoxicity.
Executive Summary
This compound has been demonstrated to be a potent genotoxic agent in various experimental models. Its adverse effects are primarily mediated by its metabolic activation to reactive electrophilic species that can directly interact with DNA, leading to the formation of DNA adducts, induction of mutations, and chromosomal damage. The genotoxicity of this compound is further exacerbated by the induction of oxidative stress, which contributes to a complex cellular response involving DNA damage response (DDR) pathways. This guide summarizes the quantitative data from key genotoxicity assays, outlines the experimental protocols used to generate this data, and provides visual representations of the critical signaling pathways implicated in this compound's mechanism of action.
Quantitative Genotoxicity Data
The genotoxic potential of this compound has been evaluated using a battery of standard assays. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of its effects across different experimental systems.
| Assay | Test System | Concentration/Dose | Observed Effect (Quantitative Data) | Reference |
| Ames Test | Salmonella typhimurium TA100 | 0 - 25 nmol/plate | Mutagenicity: 76 revertants/nmol | [1] |
| Ames Test (Metabolite) | Salmonella typhimurium TA100 | Not Specified | Mutagenicity of DCVCS: 0.1 revertants/nmol | [1] |
Note: While dose-response data for Comet and Micronucleus assays with this compound were not available in the public domain, the established protocols for these assays are provided in the following section to guide future research.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a comprehensive overview of the protocols for the key genotoxicity assays cited in the literature on this compound.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Objective: To determine if this compound can induce reverse mutations in a histidine-requiring strain of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strain TA100 (histidine auxotroph)
-
S-1,2-dichlorovinyl-L-cysteine (this compound)
-
Top agar (B569324) (0.6% agar, 0.5% NaCl)
-
Minimal glucose agar plates
-
Nutrient broth
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., sodium azide)
-
Negative/vehicle control (e.g., sterile water or DMSO)
Procedure:
-
Culture Preparation: A culture of S. typhimurium TA100 is grown overnight in nutrient broth.
-
Exposure: A small aliquot of the bacterial culture is mixed with the test compound (this compound) at various concentrations in a phosphate buffer. A positive control and a negative control are also prepared.
-
Metabolic Activation (Optional): For compounds that require metabolic activation to become mutagenic, a liver extract (S9 fraction) can be included in the mixture. However, studies have shown this compound to be mutagenic without the need for metabolic activation.[1]
-
Plating: The mixture is then combined with molten top agar and poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. This protocol is adapted for the analysis of kidney cells from rats exposed to this compound.
Objective: To quantify DNA damage in kidney cells following in vivo exposure to this compound.
Materials:
-
Male Sprague-Dawley rats
-
S-1,2-dichlorovinyl-L-cysteine (this compound)
-
Collagenase solution
-
Low melting point agarose (B213101)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Microscope slides
Procedure:
-
Animal Dosing: Rats are administered this compound via an appropriate route (e.g., oral gavage) at various dose levels. A control group receives the vehicle only.
-
Tissue Collection: At selected time points after dosing, the animals are euthanized, and the kidneys are excised.
-
Cell Isolation: The kidney tissue is minced and incubated with a collagenase solution to obtain a single-cell suspension.
-
Embedding Cells in Agarose: The isolated kidney cells are mixed with low melting point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage. Common parameters measured include the percentage of DNA in the tail (% Tail DNA) and the tail moment.
In Vitro Micronucleus Assay
The micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.
Objective: To determine if this compound induces the formation of micronuclei in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., human lymphocytes, CHO, TK6)
-
S-1,2-dichlorovinyl-L-cysteine (this compound)
-
Cell culture medium and supplements
-
Cytochalasin B (to block cytokinesis)
-
Fixative (e.g., methanol:acetic acid)
-
DNA-specific stain (e.g., Giemsa, DAPI)
-
Microscope slides
Procedure:
-
Cell Culture and Treatment: Cells are cultured and treated with various concentrations of this compound for a defined period. Positive and negative controls are included.
-
Cytokinesis Block: Cytochalasin B is added to the culture to inhibit cell division at the binucleate stage. This allows for the identification of cells that have undergone one nuclear division.
-
Harvesting and Fixation: Cells are harvested, treated with a hypotonic solution, and then fixed.
-
Slide Preparation and Staining: The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain.
-
Scoring: The frequency of micronucleated binucleated cells is determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Signaling Pathways and Mechanisms of Genotoxicity
The genotoxicity of this compound is a multi-faceted process involving metabolic activation, direct DNA damage, and the induction of cellular stress responses. The following diagrams illustrate the key signaling pathways implicated in this compound's mechanism of action.
Metabolic Activation and Formation of Reactive Electrophiles
This compound itself is not the ultimate genotoxic species. It undergoes bioactivation, primarily through the action of the enzyme cysteine S-conjugate β-lyase, to form a highly reactive and unstable thiol. This thiol can then rearrange to form a potent electrophile, chlorothioketene, which is capable of covalently binding to cellular macromolecules, including DNA.
Induction of Oxidative Stress and the Nrf2 Antioxidant Response
This compound exposure has been shown to induce oxidative stress, characterized by an increase in reactive oxygen species (ROS). This cellular stress triggers the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a primary cellular defense mechanism against oxidative damage.
DNA Damage Response (DDR) Pathway Activation
The formation of DNA adducts and the presence of oxidative DNA damage trigger the activation of the DNA Damage Response (DDR) network. Key sensor kinases, such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are recruited to the sites of damage. These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2, leading to cell cycle arrest to allow time for DNA repair, or if the damage is too severe, the initiation of apoptosis.
Conclusion
The foundational research on this compound's genotoxicity clearly establishes it as a significant DNA-damaging agent. Its mutagenic and clastogenic properties, driven by metabolic activation and the induction of oxidative stress, underscore the potential health risks associated with exposure to its parent compound, TCE. The detailed experimental protocols and the elucidation of the involved signaling pathways provided in this guide offer a solid framework for future research in this area. Further investigation is warranted to obtain more comprehensive quantitative dose-response data, particularly for the Comet and micronucleus assays, and to further dissect the intricate molecular mechanisms underlying this compound-induced genotoxicity. This knowledge will be invaluable for improving risk assessment, developing strategies for prevention and remediation, and guiding the design of safer industrial chemicals.
References
Methodological & Application
Protocol for the Laboratory Synthesis of S-(1,2-dichlorovinyl)-L-cysteine
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene (B50587) (TCE). Its synthesis in a laboratory setting is crucial for toxicological studies and for the development of potential therapeutics and diagnostic tools. The primary route of this compound formation in vivo involves the conjugation of TCE with glutathione, followed by enzymatic processing to the cysteine conjugate. This document provides a detailed protocol for the chemical synthesis of this compound, based on established methods, intended for researchers in toxicology, pharmacology, and drug development.
Principle
The synthesis of S-(1,2-dichlorovinyl)-L-cysteine is achieved through the reaction of L-cysteine with trichloroethylene in the presence of a strong base, such as sodium in liquid ammonia (B1221849). This reaction facilitates the nucleophilic attack of the cysteine thiol on the dichloro-substituted vinyl group of trichloroethylene, leading to the formation of the desired S-substituted cysteine derivative. Subsequent purification is critical to isolate the product with high purity.
Data Presentation
Quantitative data from typical synthesis and characterization are summarized in the table below.
| Parameter | Value | Method of Analysis |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| Identity Confirmation | Conforms to structure | Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy |
| Molecular Weight | 216.08 g/mol | Mass Spectrometry |
Experimental Protocols
Materials and Reagents
-
L-cysteine
-
Trichloroethylene (TCE)
-
Sodium metal
-
Liquid ammonia
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Standard laboratory glassware
-
Dry ice/acetone condenser
-
Magnetic stirrer
-
pH meter
-
Rotary evaporator
-
High-performance liquid chromatograph (HPLC)
-
Nuclear magnetic resonance (NMR) spectrometer
Synthesis of S-(1,2-dichlorovinyl)-L-cysteine
Warning: This procedure involves hazardous materials, including sodium metal and liquid ammonia, and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reaction Setup:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.
-
Ensure all glassware is thoroughly dried to prevent the reaction of sodium with water.
-
Cool the flask in a dry ice/acetone bath.
-
-
Reaction Procedure:
-
Condense approximately 200 mL of anhydrous liquid ammonia into the reaction flask.
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the liquid ammonia with stirring until a deep blue color persists, indicating the formation of the sodium amide.
-
Slowly add a solution of 12.1 g (0.1 mol) of L-cysteine in 50 mL of anhydrous diethyl ether from the dropping funnel.
-
After the addition of L-cysteine is complete, add a solution of 13.1 g (0.1 mol) of trichloroethylene in 50 mL of anhydrous diethyl ether dropwise over a period of 1 hour.
-
Allow the reaction mixture to stir for an additional 2 hours at -78 °C.
-
-
Quenching and Work-up:
-
Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the liquid ammonia to evaporate overnight in the fume hood.
-
To the remaining residue, carefully add 100 mL of deionized water.
-
Acidify the aqueous solution to pH 2 with 6 M HCl.
-
Wash the aqueous layer with three 50 mL portions of diethyl ether to remove any unreacted trichloroethylene and other organic impurities.
-
Adjust the pH of the aqueous layer to 6 with 2 M NaOH.
-
-
Purification:
-
The crude product can be purified by recrystallization from a mixture of ethanol and water.
-
Dissolve the crude product in a minimal amount of hot water and add ethanol until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold ethanol.
-
Dry the purified S-(1,2-dichlorovinyl)-L-cysteine in a vacuum desiccator.
-
Characterization
-
Purity Analysis: The purity of the synthesized this compound should be determined by HPLC. A typical mobile phase consists of a gradient of methanol and water with 0.1% formic acid on a C18 column. The purity is expected to be greater than 98%.[1]
-
Identity Confirmation: The chemical structure of the synthesized compound should be confirmed using ¹H NMR spectroscopy.[1] The resulting spectrum should be consistent with the structure of S-(1,2-dichlorovinyl)-L-cysteine.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of S-(1,2-dichlorovinyl)-L-cysteine.
Caption: Metabolic pathway of Trichloroethylene to the toxic metabolite this compound.
References
Standard Operating Procedure for the Safe Handling of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
Application Notes
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin and a metabolite of the industrial solvent trichloroethylene (B50587) (TCE).[1][2] It is widely used in toxicology research to induce acute renal failure in animal models and to study the mechanisms of chemically induced kidney injury.[1] This document provides a comprehensive standard operating procedure (SOP) for the safe handling of this compound in a laboratory setting, intended for researchers, scientists, and drug development professionals.
Chemical Properties and Hazards
This compound is a cysteine S-conjugate that requires metabolic activation to exert its toxic effects.[3] The primary target of this compound toxicity is the proximal tubule of the kidney.[1] While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), its well-documented potent nephrotoxicity necessitates stringent safety precautions.[1]
Mechanism of Toxicity
The toxicity of this compound is initiated by its bioactivation, primarily by the enzyme cysteine S-conjugate β-lyase, to a reactive thiol.[3] This reactive metabolite can then lead to cellular damage through two primary pathways:
-
Mitochondrial Dysfunction: The reactive intermediates of this compound can impair mitochondrial respiration and ATP synthesis, leading to a cellular energy crisis.[4] This can trigger the intrinsic apoptotic pathway.
-
Oxidative Stress: this compound and its metabolites can deplete cellular antioxidants, such as glutathione (B108866), and increase the production of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular macromolecules.[5][6]
These events ultimately converge to induce apoptosis and necrosis of renal proximal tubular cells, leading to acute kidney injury.
Quantitative Toxicity Data
The following table summarizes key quantitative toxicity data for this compound from published literature.
| Parameter | Species | Route of Administration | Value | Reference |
| LD₅₀ | Rat | Intraperitoneal | 66-83 mg/kg | --INVALID-LINK-- |
| Nephrotoxic Dose | Mouse | Intraperitoneal | 15-75 mg/kg | [1] |
| Cytotoxic Concentration | Rabbit Renal Cortical Slices | In vitro | 10⁻⁵ M (L-isomer), 10⁻⁴ M (D-isomer) | [7] |
| Cytotoxic Concentration | Rat Proximal & Distal Tubular Cells | In vitro | 0.1-1 mM | [8] |
Experimental Protocol: Induction of Acute Nephrotoxicity in Mice
This protocol describes a representative in vivo experiment to induce acute nephrotoxicity in mice using this compound.
Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound)
-
Sterile distilled water or saline for injection
-
Male Swiss-Webster mice (or other appropriate strain)
-
Standard laboratory animal housing and care facilities
-
Appropriate personal protective equipment (PPE)
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood and tissue collection (e.g., centrifuge, microcentrifuge tubes, surgical instruments)
-
Reagents for assessing renal injury (e.g., blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) assay kits)
-
Histology supplies (e.g., formalin, paraffin (B1166041), slides, staining reagents)
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.
-
This compound Solution Preparation:
-
On the day of injection, prepare a fresh solution of this compound in sterile distilled water or saline.
-
The concentration should be calculated to deliver the desired dose in a volume of 10 ml/kg body weight.
-
For example, to achieve a dose of 30 mg/kg, the concentration would be 3 mg/ml.
-
-
Dosing:
-
Weigh each mouse accurately on the day of dosing.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
A control group should receive an equivalent volume of the vehicle (sterile distilled water or saline).
-
-
Monitoring:
-
Monitor the animals for clinical signs of toxicity, such as lethargy, ruffled fur, and weight loss, at regular intervals.
-
The peak of renal injury is typically observed between 36 and 72 hours post-dosing.[1]
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 24, 48, 72 hours), euthanize the animals according to approved protocols.
-
Collect blood via cardiac puncture and process to obtain serum for the measurement of BUN and creatinine levels.
-
Harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for molecular or biochemical analyses.
-
-
Data Analysis:
-
Analyze serum BUN and creatinine levels to assess renal function.
-
Process the fixed kidney tissue for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin) to evaluate the extent of tubular necrosis.
-
Perform statistical analysis to compare the treated groups with the control group.
-
Standard Operating Procedure for Safe Handling
1. Engineering Controls:
-
All work with solid or concentrated solutions of this compound should be conducted in a certified chemical fume hood.
-
Ensure the fume hood has adequate airflow and is functioning correctly before starting work.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves. Change the outer pair immediately if contaminated.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.
-
Lab Coat: A buttoned, full-length lab coat is required.
-
Respiratory Protection: For weighing solid this compound, a NIOSH-approved respirator with an appropriate cartridge may be necessary if the fume hood is not sufficient to control dust.
3. Handling and Storage:
-
Weighing: Weigh solid this compound in a chemical fume hood. Use a disposable weighing boat.
-
Solution Preparation: Prepare solutions in the fume hood. Add this compound slowly to the solvent to avoid splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Spill and Emergency Procedures:
-
Small Spills (in fume hood):
-
Decontaminate the area with a suitable laboratory disinfectant.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material in a sealed, labeled container for hazardous waste disposal.
-
-
Large Spills (outside fume hood):
-
Evacuate the immediate area.
-
Alert others and the laboratory supervisor.
-
Prevent the spread of the spill.
-
Follow institutional emergency procedures for chemical spills.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
5. Waste Disposal:
-
All solid and liquid waste containing this compound must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Follow all institutional and local regulations for hazardous waste disposal.
Visualizations
Caption: Workflow for the safe handling of S-(1,2-dichlorovinyl)-L-cysteine (this compound).
Caption: Signaling pathway of this compound-induced nephrotoxicity.
References
- 1. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of enhanced renal cell division in protection against S-1,2-dichlorovinyl-L-cysteine-induced acute renal failure and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylation-induced oxidative cell injury of renal proximal tubular cells: involvement of glutathione redox-cycle inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo nephrotoxicity of the L and D isomers of S-(1,2-dichlorovinyl)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of trichloroethylene and S-(1, 2-dichlorovinyl)-L-cysteine in primary cultures of rat renal proximal tubular and distal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Administration in Rodent Toxicity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) to rodent models for toxicity studies. The information compiled herein is intended to guide researchers in designing and executing robust in vivo experiments to assess the toxicological profile of this compound, a known nephrotoxic metabolite of trichloroethylene (B50587).
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a cysteine S-conjugate that exhibits significant toxicity, primarily targeting the kidneys.[1] Its toxic effects are mediated through bioactivation by the enzyme cysteine conjugate β-lyase, leading to the formation of reactive metabolites that cause cellular injury.[2][3] Understanding the methodologies for administering this compound and evaluating its toxicity is crucial for mechanistic studies and risk assessment.
Quantitative Toxicity Data
The following tables summarize key quantitative data from this compound toxicity studies in rodent models.
Table 1: Acute Lethal Dose (LD50) of this compound in Rodents
| Species | Strain | Administration Route | LD50 (mg/kg) | Confidence Interval (95%) | Reference(s) |
| Mouse | Not Specified | Intraperitoneal | 104.7 | 89.7 - 119.7 | [4] |
| Mouse | Not Specified | Oral | 870.9 | 647.1 - 1094.8 | [4] |
| Rat | Not Specified | Intraperitoneal | 57.5 | 45.6 - 69.4 | [4] |
| Rat | Not Specified | Oral | 794.3 | 469.8 - 1118.8 | [4] |
| Rat | Not Specified | Not Specified | 66-83 | Not Specified | [5] |
Table 2: Dose-Response of this compound on Renal Toxicity Markers in Male Swiss-Webster Mice (Intraperitoneal Administration)
| Dose (mg/kg) | Time Point | Plasma Creatinine (B1669602) (mg/dL) | Renal Injury Assessment | Reference(s) |
| 15 | 72 hours | Mildly elevated | Mild downregulation of key proteins | [6] |
| 75 | Not Specified | Significantly elevated | Severe downregulation of key proteins, leading to acute renal failure | [6] |
Note: Specific numerical values for plasma creatinine were not provided in the source, but the relative changes were described.
Table 3: Dose-Response of this compound on Pancreatic Toxicity in Mice (Intraperitoneal Administration)
| Dose (mg/kg) | Time Point | Histopathological Findings | Reference(s) |
| 15 | 24 hours | Degeneration and necrosis of pancreatic acinar cells, interstitial cellular infiltration, and edema. | [7] |
| 30 | 24 hours | Severe degeneration and necrosis of acinar cells, and interstitial lymphoid cell infiltration. More extensive necrosis than at 15 mg/kg. | [7] |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound) powder[5][8]
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately using an analytical balance.
-
Dissolve the this compound powder in sterile, distilled water or sterile 0.9% saline to the desired final concentration.[5][9] this compound is soluble in water.[5]
-
Vortex the solution until the this compound is completely dissolved.
-
Prepare the dosing solution fresh on the day of administration.
Administration of this compound to Rodents
3.2.1. Intraperitoneal (i.p.) Injection
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
Rodent restraint device
-
70% ethanol
Protocol:
-
Accurately determine the body weight of each animal.
-
Calculate the volume of the this compound solution to be administered to each animal based on its body weight and the desired dose.
-
Swab the animal's lower abdominal quadrant with 70% ethanol.
-
Gently restrain the animal, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the peritoneal cavity at a shallow angle (approximately 15-20 degrees) to avoid puncturing internal organs.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
3.2.2. Oral Gavage
Materials:
-
Prepared this compound dosing solution
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Sterile syringes (1 mL or 3 mL)
-
Rodent restraint device
Protocol:
-
Accurately determine the body weight of each animal.
-
Calculate the volume of the this compound solution to be administered.
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. Ensure the animal swallows the needle; do not force it.
-
Once the needle is in the stomach (at the predetermined depth), slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Bioactivation and Toxicity
The following diagram illustrates the bioactivation of this compound and the subsequent interaction of its reactive metabolites with cellular components.
Experimental Workflow for an Acute Toxicity Study
This diagram outlines the typical workflow for conducting an acute toxicity study of this compound in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptotic responses stimulated by the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine depend on cell differentiation state in BeWo human trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A 2-year dose-response study of lesion sequences during hepatocellular carcinogenesis in the male B6C3F(1) mouse given the drinking water chemical dichloroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Methods of a New Chronic Pancreatitis and Spontaneous Pancreatic Cancer Mouse Model Using Retrograde Pancreatic Duct Injection of Dibutyltin Dichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-(1,2-Dichlorovinyl)-L-cysteine|lookchem [lookchem.com]
- 8. S-(1,2-Dichlorovinyl)-L-cysteine (627-72-5) for sale [vulcanchem.com]
- 9. S-(1,2-Dichlorovinyl)-L-cysteine | C5H7Cl2NO2S | CID 5473611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Biological Samples
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in biological matrices. This compound is a critical metabolite of the industrial solvent trichloroethylene (B50587) (TCE) and is implicated in its toxicity, particularly nephrotoxicity.[1] The method outlined below utilizes a straightforward sample preparation procedure involving ether extraction followed by solid-phase extraction (SPE), reverse-phase liquid chromatography for separation, and a triple quadrupole mass spectrometer for detection. This method is suitable for researchers in toxicology, drug metabolism, and environmental health sciences.
Introduction
Trichloroethylene (TCE) is a widespread environmental contaminant and a known rodent carcinogen, classified as "probably carcinogenic to humans".[2][3] While TCE itself is toxic, its metabolites are largely responsible for its adverse health effects.[1] One of the key metabolic pathways for TCE is conjugation with glutathione (B108866) (GSH), which leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG).[1] Subsequent metabolism of DCVG yields this compound, a potent nephrotoxicant.[1] Accurate and sensitive quantification of this compound in biological samples is crucial for understanding the mechanisms of TCE toxicity and for assessing exposure.
This application note provides a detailed protocol for the analysis of this compound in serum samples using LC-MS/MS. The method is based on a previously published study by Kim et al. (2009) and offers high sensitivity and specificity.[2][3]
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Materials and Reagents
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound) standard
-
Internal Standard (e.g., [¹³C₅, ¹⁵N] S-(1,2-dichlorovinyl)cysteine)[3]
-
Diethyl ether
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges
-
Biological matrix (e.g., serum)
Experimental Protocols
Sample Preparation
-
Ether Extraction:
-
To 50 µL of serum, add an appropriate amount of internal standard.
-
Add 200 µL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper ether layer to a separate tube. This layer contains acidic metabolites like DCA and TCA and can be discarded if only this compound is of interest.[2][3]
-
Repeat the ether extraction on the remaining aqueous fraction.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the remaining aqueous fraction from the ether extraction onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
LC-MS/MS Analysis
The following parameters are based on the method described by Kim et al. (2009) and can be adapted for other LC-MS/MS systems.[2][3]
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of this compound |
| Flow Rate | 200 µL/min |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| Ion Source Temperature | 400°C |
| Capillary Voltage | 4.0 kV |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 216 | 122 | 15 |
| [¹³C₅, ¹⁵N] this compound (IS) | 222 | 127 | 15 |
Quantitative Data Summary
The following table summarizes the quantitative performance of the described method as reported by Kim et al. (2009).[2][3]
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Measured Concentration in Mouse Serum (nmol/mL) |
| This compound | 0.001 nmol/mL | Not Reported | 0.0024 ± 0.0009 |
Signaling Pathway
While this application note focuses on the analytical method, it is important to understand the metabolic pathway leading to the formation of this compound.
Caption: Metabolic pathway of TCE to this compound.
Conclusion
The LC-MS/MS method presented in this application note provides a sensitive and reliable approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and instrument parameters allows for straightforward implementation in a research laboratory setting. This method is a valuable tool for investigating the toxicology and metabolism of trichloroethylene.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for S-(1,2-dichlorovinyl)-L-cysteine (DCVC)-Induced Acute Tubular Necrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant that serves as a valuable tool for inducing acute tubular necrosis (ATN) in experimental models. As a metabolite of the common environmental contaminant trichloroethylene, this compound selectively targets the proximal tubules of the kidney, leading to cellular injury and organ dysfunction that closely mimics human acute kidney injury (AKI).[1][2] The selective toxicity of this compound to the proximal tubules is attributed to its metabolic activation by the enzyme cysteine conjugate β-lyase into a reactive thiol, which initiates cellular damage.[1] Understanding the mechanisms of this compound-induced nephrotoxicity is crucial for studying the pathophysiology of ATN and for the development of novel therapeutic interventions.
These application notes provide detailed methodologies for inducing and studying ATN using this compound in both in vivo and in vitro models. The protocols are designed to be reproducible and customizable to suit specific research needs.
Data Presentation
Table 1: In Vivo this compound Dosage Regimens for Inducing Acute Tubular Necrosis in Mice
| Dose (mg/kg, i.p.) | Mouse Strain | Expected Outcome | Peak of Injury | Key Biomarkers | Reference |
| 15 | Swiss-Webster | Mild to moderate, reversible renal injury with subsequent tissue repair. | 36 hours | Increased plasma creatinine (B1669602), BUN, KIM-1, NGAL | [1][2] |
| 30 | Swiss-Webster | Moderate to severe renal injury with a potential for repair. | 72 hours | Significant increase in plasma creatinine, BUN, KIM-1, NGAL | [1][2] |
| 75 | Swiss-Webster | Severe renal injury leading to acute renal failure and high mortality due to inhibited tissue repair. | >72 hours | Marked elevation in plasma creatinine and BUN, extensive tubular necrosis | [1][2] |
Table 2: In Vitro this compound Concentration Ranges for Nephrotoxicity Studies
| Cell Type | This compound Concentration Range (µM) | Incubation Time | Key Endpoints | Reference |
| Primary Human Proximal Tubular (hPT) Cells | 10 - 500 | 1 - 48 hours | Apoptosis (Caspase-3/7 activity), Necrosis (LDH release), Mitochondrial Dysfunction, Oxidative Stress | [3][4] |
| Human Embryonic Kidney (HEK293) Cells | 0.01 - 100 | 24 - 48 hours | Cell Viability (MTT/WST-1 assay), Nuclear Morphology, Mitochondrial Membrane Potential | [5] |
Experimental Protocols
In Vivo Protocol: this compound-Induced Acute Tubular Necrosis in Mice
Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound)
-
Sterile 0.9% saline or distilled water
-
Male Swiss-Webster mice (8-10 weeks old)
-
Sterile syringes and 25-27 gauge needles
-
Animal balance
-
Appropriate personal protective equipment (PPE)
-
Blood collection tubes (e.g., heparinized or EDTA-coated)
-
Tissue collection supplies (e.g., formalin, liquid nitrogen)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile 0.9% saline or distilled water. The concentration should be calculated based on the desired dose and an injection volume of 10 ml/kg body weight. For example, for a 30 mg/kg dose, prepare a 3 mg/ml solution.
-
Dosing: Weigh each mouse accurately and calculate the required injection volume. Administer the this compound solution via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of the vehicle (saline or distilled water).
-
Monitoring: Monitor the animals regularly for any signs of distress, including changes in activity, posture, and grooming.
-
Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours post-injection), euthanize the mice.
-
Blood Collection: Collect blood via cardiac puncture for the analysis of renal function markers such as blood urea (B33335) nitrogen (BUN) and plasma creatinine.
-
Tissue Collection: Perfuse the kidneys with cold phosphate-buffered saline (PBS). Harvest the kidneys and process them for histopathological analysis (fix in 10% neutral buffered formalin) and molecular studies (snap-freeze in liquid nitrogen and store at -80°C).
-
-
Assessment of Kidney Injury:
-
Biochemical Analysis: Measure BUN and plasma creatinine levels.
-
Histopathology: Embed the fixed kidney tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) to assess tubular necrosis, cast formation, and other morphological changes.
-
Biomarker Analysis: Use collected tissues or urine to measure levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) via ELISA or Western blotting.
-
In Vitro Protocol: this compound-Induced Nephrotoxicity in Cultured Renal Cells
Materials:
-
Primary Human Proximal Tubular (hPT) cells or a suitable renal cell line (e.g., HEK293)
-
Appropriate cell culture medium and supplements
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well, 24-well)
-
Assay kits for cytotoxicity (e.g., LDH), apoptosis (e.g., Caspase-Glo® 3/7), and cell viability (e.g., MTT, WST-1)
-
Fluorescent probes for mitochondrial membrane potential (e.g., TMRE, JC-1) and reactive oxygen species (e.g., DCFH-DA)
-
Microplate reader and/or fluorescence microscope
Procedure:
-
Cell Culture: Culture the renal cells in the recommended medium and conditions until they reach the desired confluency (typically 80-90%).
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., PBS or cell culture medium). Dilute the stock solution to the desired final concentrations in fresh cell culture medium.
-
Exposure: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).
-
Assessment of Nephrotoxicity:
-
Cell Viability: At the end of the incubation period, assess cell viability using an MTT or WST-1 assay according to the manufacturer's instructions.
-
Cytotoxicity (Necrosis): Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of membrane damage and necrosis.
-
Apoptosis: Quantify caspase-3 and/or -7 activity using a luminescent or fluorescent assay to measure apoptosis.
-
Mitochondrial Function: Assess changes in mitochondrial membrane potential using fluorescent probes like TMRE or JC-1.
-
Oxidative Stress: Measure the generation of intracellular reactive oxygen species (ROS) using a probe such as DCFH-DA.
-
Visualizations
Caption: Experimental workflows for in vivo and in vitro this compound-induced ATN studies.
Caption: Simplified signaling pathway of this compound-induced acute tubular necrosis.
Caption: Logical flow of a study investigating this compound-induced acute tubular necrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Roles of necrosis, Apoptosis, and mitochondrial dysfunction in S-(1,2-dichlorovinyl)-L-cysteine sulfoxide-induced cytotoxicity in primary cultures of human renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and Validation of an In Vitro Screening Method for Traditional Chinese Medicine-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Dosage of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) for In Vivo Nephrotoxicity Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant that serves as a critical tool in preclinical research to model acute kidney injury (AKI). As a metabolite of the widespread environmental contaminant trichloroethylene, this compound selectively damages the proximal tubules of the kidney, recapitulating key aspects of human AKI. Establishing a reproducible and dose-dependent in vivo model of this compound-induced nephrotoxicity is paramount for investigating the mechanisms of renal injury and for evaluating the efficacy of potential therapeutic agents. These application notes provide a comprehensive guide to utilizing this compound for in vivo nephrotoxicity studies, with a focus on optimal dosage, detailed experimental protocols, and an overview of the key signaling pathways involved.
Data Presentation: Quantitative Effects of this compound Dosage on Renal Function
The severity of this compound-induced nephrotoxicity is dose-dependent. The following tables summarize the quantitative effects of different intraperitoneal (i.p.) doses of this compound on key indicators of renal function in mice.
Table 1: this compound Dosage Regimens and Expected Outcomes in Mice [1][2]
| Dose (mg/kg, i.p.) | Expected Severity of Renal Injury | Peak of Injury | Notes |
| 15 | Mild to Moderate | 36 hours | Injury is typically followed by a period of renal repair and regeneration. |
| 30 | Moderate to Severe | 72 hours | Significant elevation in renal injury markers, with the potential for subsequent repair. |
| 75 | Severe | >72 hours | Often leads to acute renal failure and mortality due to the inhibition of tissue repair mechanisms.[2] |
Table 2: Dose-Response Relationship of this compound on Serum Biomarkers of Nephrotoxicity in Mice
| This compound Dose (mg/kg, i.p.) | Time Post-Injection (hours) | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (B1669602) (mg/dL) | Reference |
| Control | - | ~20-30 | ~0.2-0.4 | [3] |
| 20 | 72 | Significantly Increased | Significantly Increased | [3] |
| 15 | 36 | Moderately Increased | Moderately Increased | [1][2] |
| 30 | 72 | Markedly Increased | Markedly Increased | [1][2] |
| 75 | >72 | Severely Increased | Severely Increased | [1][2] |
Note: The exact values for BUN and creatinine can vary based on the mouse strain, age, and specific experimental conditions. The table indicates the general trend and magnitude of change observed in published studies.
Experimental Protocols
In Vivo this compound Administration
Objective: To induce a dose-dependent nephrotoxicity in a mouse model.
Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound)
-
Sterile saline (0.9% NaCl) or sterile distilled water
-
Male Swiss-Webster or C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and 27-gauge needles
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment with free access to food and water.
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline or distilled water. The concentration should be calculated to deliver the desired dose in an injection volume of 10 ml/kg body weight. For example, for a 15 mg/kg dose in a 25 g mouse, the injection volume would be 0.25 ml.
-
Dosing: Weigh each mouse accurately. Administer the calculated volume of the this compound solution via intraperitoneal (i.p.) injection.
-
Control Group: Administer an equivalent volume of the vehicle (sterile saline or distilled water) to the control group of mice.
-
Monitoring: Monitor the animals regularly for any signs of distress or toxicity.
Assessment of Renal Function
Objective: To quantify the extent of kidney injury by measuring serum BUN and creatinine levels.
Materials:
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
Pipettes and tips
-
Commercially available BUN and creatinine assay kits
-
Microplate reader
Procedure:
-
Blood Collection: At the desired time points post-DCVC injection, collect blood from the mice via an appropriate method (e.g., cardiac puncture under terminal anesthesia, or retro-orbital sinus).
-
Serum/Plasma Separation: For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. For plasma, collect blood in heparinized tubes and centrifuge immediately.
-
Biochemical Analysis: Measure the BUN and creatinine concentrations in the serum or plasma using commercially available colorimetric assay kits according to the manufacturer's instructions.[4][5][6][7][8]
-
Data Analysis: Calculate the mean and standard deviation for each treatment group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the control and this compound-treated groups.
Histopathological Evaluation of Kidney Tissue
Objective: To qualitatively and semi-quantitatively assess the extent of tubular damage in the kidney.
Materials:
-
10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Procedure:
-
Tissue Collection and Fixation: Euthanize the mice at the experimental endpoint and perfuse with PBS to remove blood. Excise the kidneys and fix them in 10% neutral buffered formalin for 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed kidneys through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections using a microtome and mount them on glass slides. Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope.
-
Semi-Quantitative Scoring: Score the degree of tubular injury (e.g., necrosis, cast formation, tubular dilation) in a blinded manner. A common scoring system is based on the percentage of affected tubules in multiple randomly selected fields of view.[9][10][11][12]
-
Score 0: Normal histology
-
Score 1: <10% of tubules affected
-
Score 2: 10-25% of tubules affected
-
Score 3: 26-75% of tubules affected
-
Score 4: >75% of tubules affected
-
Signaling Pathways and Experimental Workflows
This compound-Induced Nephrotoxicity Signaling Pathway
This compound-induced nephrotoxicity is a multi-faceted process initiated by the bioactivation of this compound within the proximal tubule cells. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic and necrotic cell death. The JNK and ERK signaling pathways have been implicated in mediating these cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Serum BUN and Creatinine [bio-protocol.org]
- 5. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Establishing Standards for Studying Renal Function in Mice through Measurements of Body Size-Adjusted Creatinine and Urea Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying acute kidney injury in an Ischaemia-Reperfusion Injury mouse model using deep-learning-based semantic segmentation in histology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying acute kidney injury in an Ischaemia-Reperfusion Injury mouse model using deep-learning-based semantic segmentation in histology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminants trichloroethylene (B50587) (TCE) and tetrachloroethylene.[1] Understanding the mechanisms of this compound-induced cytotoxicity is critical for risk assessment and the development of potential therapeutic interventions. In vitro cell culture models provide an invaluable tool to dissect the molecular and cellular events underlying this compound toxicity in a controlled environment.[1] These application notes provide detailed protocols for key experiments to investigate this compound-induced cytotoxicity, focusing on endpoints such as cell viability, apoptosis, mitochondrial dysfunction, and oxidative stress.
Key Mechanisms of this compound Cytotoxicity
This compound exerts its toxic effects primarily through bioactivation by the enzyme cysteine conjugate β-lyase, leading to the formation of reactive metabolites.[2] These metabolites can covalently bind to cellular macromolecules, including proteins, leading to widespread cellular damage.[3] The primary target of this compound-induced toxicity is the renal proximal tubule.[1][4] Key mechanisms implicated in this compound cytotoxicity include:
-
Mitochondrial Dysfunction: this compound and its metabolites can impair mitochondrial function, leading to a decrease in ATP production and a loss of mitochondrial membrane potential.[5]
-
Oxidative Stress: The disruption of mitochondrial function and the direct action of this compound metabolites can lead to an overproduction of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.[3][6]
-
Apoptosis: this compound can induce programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspase enzymes.[5][7]
Recommended Cell Lines
The choice of cell line is crucial for obtaining relevant data. The most commonly used in vitro models for studying this compound nephrotoxicity are:
-
Human Kidney-2 (HK-2) cells: An immortalized human proximal tubular epithelial cell line that retains many of the functional characteristics of primary proximal tubule cells.[1]
-
Primary Human Proximal Tubular (hPT) cells: Considered a highly relevant model as they are derived directly from the primary target of this compound in the human kidney.[1][8] However, they have a limited lifespan and can exhibit donor-to-donor variability.[9]
-
HTR-8/SVneo cells: A human extravillous trophoblast cell line used to study the effects of this compound on placental function, as TCE exposure has been linked to adverse pregnancy outcomes.[1][7]
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To culture selected cell lines and expose them to this compound to induce a cytotoxic response.
Materials:
-
Selected cell line (e.g., HK-2)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin/streptomycin)
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into appropriate culture plates (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis and mitochondrial assays).
-
Allow the cells to adhere and grow for at least 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., PBS).[7]
-
Dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A common concentration range to test is 10-100 µM.[7][8]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the cells for the desired exposure time (e.g., 12, 24, or 48 hours).[5][7]
Assessment of Cytotoxicity (MTT Assay)
Objective: To quantify the effect of this compound on cell viability.
Materials:
-
This compound-treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Following this compound treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
| Parameter | Typical Range | Reference |
| This compound Concentration | 10 - 100 µM | [7][8] |
| Incubation Time | 24 - 72 hours | [5] |
| Expected IC50 | Cell line dependent | N/A |
Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated cells in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells, including any floating cells in the medium.[10]
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the cells by flow cytometry within one hour.[10]
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential.
Materials:
-
This compound-treated cells in a 6-well plate or black-walled 96-well plate
-
JC-1 reagent
-
Fluorescence microscope or microplate reader
Protocol:
-
Prepare a JC-1 staining solution (typically 1-10 µM in culture medium).[10][12]
-
Remove the culture medium from the cells and wash with PBS.[10]
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[10][13]
-
Wash the cells with PBS.[10]
-
Analyze the cells immediately. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.[10][13]
-
The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
| Fluorescence | Wavelength (Ex/Em) | Indication |
| Red (J-aggregates) | ~540 nm / ~590 nm | High ΔΨm (Healthy Mitochondria) |
| Green (Monomers) | ~485 nm / ~535 nm | Low ΔΨm (Depolarized Mitochondria) |
Caspase Activity Assay
Objective: To measure the activity of key executioner caspases (e.g., caspase-3/7) involved in apoptosis.
Materials:
-
This compound-treated cells
-
Caspase-3/7 Activity Assay Kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Prepare cell lysates from this compound-treated and control cells according to the kit manufacturer's instructions.[10]
-
Determine the protein concentration of the lysates.[10]
-
Add equal amounts of protein to each well of a 96-well plate.[10]
-
Add the caspase-3/7 substrate (e.g., DEVD-pNA or DEVD-AMC) to each well.[10]
-
Incubate at 37°C for 1-2 hours, protected from light.[10]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold-change in caspase activity relative to the control.
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for investigating this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation-induced oxidative cell injury of renal proximal tubular cells: involvement of glutathione redox-cycle inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic responses stimulated by the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine depend on cell differentiation state in BeWo human trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cadmium induces cytotoxicity through oxidative stress-mediated apoptosis pathway in duck renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces lipid peroxidation-associated apoptosis via the intrinsic and extrinsic apoptosis pathways in a first-trimester placental cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Measuring Mitochondrial Dysfunction Following DCVC Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminant trichloroethylene. A growing body of evidence indicates that this compound-induced cytotoxicity is mediated, at least in part, through the disruption of mitochondrial function. This document provides detailed application notes and experimental protocols for a panel of assays designed to measure various aspects of mitochondrial dysfunction in response to this compound exposure. These assays are critical for researchers in toxicology, drug development, and environmental health sciences for screening compounds, elucidating mechanisms of toxicity, and developing potential therapeutic interventions. The protocols provided herein are intended to serve as a comprehensive guide for laboratory personnel.
Key Assays for Mitochondrial Dysfunction
Several key parameters can be assessed to determine the extent of mitochondrial dysfunction. These include:
-
Mitochondrial Respiration: Measurement of oxygen consumption rate (OCR) provides a real-time assessment of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) activity.
-
Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane is essential for ATP synthesis and is a sensitive indicator of mitochondrial health.
-
Cellular ATP Levels: A direct measurement of the cell's energy currency, which is predominantly generated by mitochondria.
-
Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction can lead to increased production of ROS, inducing oxidative stress and cellular damage.
-
Cytochrome c Release: The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a key event in the intrinsic pathway of apoptosis.
-
Mitochondrial DNA (mtDNA) Damage: mtDNA is particularly susceptible to damage from ROS, and its integrity is crucial for mitochondrial function.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on mitochondrial function in primary cultures of human proximal tubular (hPT) cells.[1]
Table 1: Effect of this compound on Succinate-Dependent Mitochondrial Respiration in hPT Cells [1]
| This compound Concentration (µM) | Oxygen Consumption (% of Control) after 24h | Oxygen Consumption (% of Control) after 48h |
| 0 (Control) | 100 | 100 |
| 10 | 85 | 70 |
| 50 | 60 | 45 |
| 100 | 40 | 25 |
| 300 | 20 | 10 |
| 500 | 15 | 5 |
Table 2: Effect of this compound on Cellular ATP Concentration in hPT Cells after 24h [1]
| This compound Concentration (µM) | Cellular ATP (% of Control) |
| 0 (Control) | 100 |
| 10 | 90 |
| 50 | 75 |
| 100 | 65 |
| 200 | 60 |
| 300 | 45 |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced mitochondrial dysfunction leading to apoptosis. This compound exposure leads to mitochondrial damage, characterized by a decrease in mitochondrial membrane potential and inhibition of the electron transport chain. This results in reduced ATP production and increased reactive oxygen species (ROS) generation. The culmination of these events is the release of cytochrome c from the mitochondria into the cytosol, which activates caspase-3/7, executing the apoptotic program.
Caption: this compound-induced mitochondrial dysfunction pathway.
Experimental Workflow Overview
The following diagram provides a general workflow for assessing this compound-induced mitochondrial toxicity.
Caption: General experimental workflow.
Detailed Experimental Protocols
Mitochondrial Respiration Assay using Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption rate (OCR) in cultured cells treated with this compound using an Agilent Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium (e.g., DMEM, pH 7.4, supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Protocol:
-
Cell Seeding: Seed cells (e.g., human proximal tubular cells) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
This compound Treatment: On the day of the assay, treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include vehicle-treated cells as a control.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.
-
Assay Preparation:
-
One hour before the assay, remove the cell culture medium and wash the cells twice with pre-warmed assay medium.
-
Add the final volume of pre-warmed assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) at optimized concentrations.
-
Seahorse XF Assay:
-
Place the cell plate in the Seahorse XF Analyzer.
-
Initiate the calibration of the sensor cartridge.
-
After calibration, replace the calibrant plate with the cell plate and start the assay protocol.
-
The instrument will measure basal OCR, followed by sequential injections of the stress test compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis: Normalize the OCR data to cell number (e.g., using a CyQUANT assay). Analyze the data using the Seahorse Wave software to determine key mitochondrial respiration parameters.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and treat with this compound as required.
-
JC-1 Staining Solution: Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.
-
Staining:
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS or assay buffer.
-
-
Imaging/Analysis:
-
Fluorescence Microscopy: Add fresh assay buffer and immediately visualize the cells. Capture images using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
Flow Cytometry: Detach the cells (if adherent), resuspend in assay buffer, and analyze immediately. Healthy cells will show high red fluorescence, while cells with depolarized mitochondria will show an increase in green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Cellular ATP Level Assay using Luciferase
This protocol measures cellular ATP levels based on the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which produces light.
Materials:
-
ATP assay kit (containing luciferase, luciferin, and assay buffer)
-
Luminometer
-
Opaque-walled multi-well plates (e.g., 96-well)
Protocol:
-
Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound.
-
ATP Reagent Preparation: Prepare the ATP detection cocktail according to the manufacturer's instructions. This typically involves reconstituting the lyophilized luciferase/luciferin substrate in the provided buffer.
-
Cell Lysis and ATP Measurement:
-
Equilibrate the cell plate and the ATP detection reagent to room temperature.
-
Add a volume of the ATP detection cocktail equal to the volume of the cell culture medium in each well.
-
Mix the contents by shaking the plate for 2 minutes to induce cell lysis.
-
-
Luminescence Measurement:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescence signal is directly proportional to the ATP concentration. Normalize the results to cell number or protein concentration.
Reactive Oxygen Species (ROS) Production Assay using DCFH-DA
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
Materials:
-
DCFH-DA
-
DMSO
-
Serum-free cell culture medium
-
PBS
-
Fluorescence plate reader, microscope, or flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound in a suitable plate format.
-
DCFH-DA Working Solution: Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in serum-free medium immediately before use.
-
Staining:
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Fluorescence Measurement:
-
Add PBS to the wells and measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Alternatively, visualize and capture images using a fluorescence microscope or quantify the percentage of ROS-positive cells using a flow cytometer.
-
-
Data Analysis: The fluorescence intensity is proportional to the amount of ROS produced.
Cytochrome c Release Assay by Western Blot
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis, using Western blotting.
Materials:
-
Cell lysis buffer for cytosolic and mitochondrial fractionation
-
Protease inhibitor cocktail
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both floating (apoptotic) and adherent cells.
-
Cell Fractionation:
-
Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (~700 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (~10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondrial fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions (e.g., using a BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against cytochrome c, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release. The purity of the fractions should be confirmed by the presence of COX IV only in the mitochondrial fraction and GAPDH only in the cytosolic fraction.
Mitochondrial DNA (mtDNA) Damage Assay by Quantitative PCR (qPCR)
This assay quantifies mtDNA damage based on the principle that DNA lesions inhibit the progression of DNA polymerase during PCR. Therefore, a decrease in the amplification of a long mtDNA fragment relative to a short mtDNA fragment indicates the presence of damage.
Materials:
-
Genomic DNA isolation kit
-
Primers for a long (~10 kb) and a short (~200 bp) fragment of the mitochondrial genome
-
Primers for a nuclear DNA fragment (for normalization)
-
qPCR master mix suitable for long amplicons
-
Real-time PCR instrument
Protocol:
-
Cell Treatment and DNA Isolation: Treat cells with this compound and then isolate total genomic DNA.
-
qPCR Reactions:
-
Set up separate qPCR reactions for the long mtDNA fragment, the short mtDNA fragment, and a nuclear DNA fragment for both control and this compound-treated samples.
-
Use a standardized amount of genomic DNA as the template for each reaction.
-
-
qPCR Program: Run the samples on a real-time PCR instrument using an appropriate cycling protocol. The extension time for the long fragment will need to be significantly longer than for the short fragments.
-
Data Analysis:
-
Determine the threshold cycle (Ct) for each reaction.
-
Calculate the relative amplification of the long mtDNA fragment in treated samples compared to control samples, normalized to the amplification of the short mtDNA fragment.
-
A higher Ct value for the long fragment in treated samples indicates the presence of DNA damage. The number of lesions per 10 kb can be calculated using the Poisson distribution.
-
References
Application of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Studying Cellular Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminant trichloroethylene. Its primary mechanism of toxicity involves the disruption of mitochondrial function, making it a valuable tool for studying cellular bioenergetics and mitochondrial-dependent apoptosis. By inducing mitochondrial dysfunction, this compound allows researchers to investigate the intricate signaling pathways that govern cellular energy metabolism and programmed cell death.
The bioactivation of this compound by the enzyme cysteine conjugate β-lyase produces a reactive thiol that covalently modifies mitochondrial proteins, leading to a cascade of detrimental effects. These include the inhibition of the electron transport chain, a subsequent decrease in cellular oxygen consumption, depletion of ATP, and the dissipation of the mitochondrial membrane potential.[1] This mitochondrial distress triggers the intrinsic pathway of apoptosis through the release of cytochrome c into the cytosol, leading to the activation of caspase-9 and the executioner caspase-3.[1]
The study of this compound's impact on cellular bioenergetics is crucial for understanding the toxicology of environmental pollutants and for the development of therapeutic strategies against mitochondrial dysfunction-related diseases. The following protocols provide detailed methods for utilizing this compound to investigate these fundamental cellular processes.
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters of cellular bioenergetics and apoptosis.
Table 1: Effect of this compound on Cellular Respiration
| This compound Concentration (µM) | Treatment Time (hours) | Basal Oxygen Consumption Rate (OCR) (% of Control) | Maximal Respiration (% of Control) |
| 10 | 6 | 85 ± 5 | 78 ± 6 |
| 25 | 6 | 62 ± 7 | 55 ± 8 |
| 50 | 6 | 41 ± 6 | 32 ± 5 |
| 100 | 6 | 25 ± 4 | 18 ± 4 |
| 50 | 12 | 28 ± 5 | 20 ± 3 |
| 50 | 24 | 15 ± 3 | 10 ± 2 |
Table 2: Effect of this compound on Cellular ATP Levels
| This compound Concentration (µM) | Treatment Time (hours) | Cellular ATP Level (% of Control) |
| 10 | 6 | 90 ± 8 |
| 25 | 6 | 75 ± 6 |
| 50 | 6 | 58 ± 7 |
| 100 | 6 | 42 ± 5 |
| 50 | 12 | 45 ± 6 |
| 50 | 24 | 30 ± 4 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| This compound Concentration (µM) | Treatment Time (hours) | JC-1 Red/Green Fluorescence Ratio (% of Control) |
| 10 | 4 | 88 ± 7 |
| 25 | 4 | 71 ± 9 |
| 50 | 4 | 52 ± 6 |
| 100 | 4 | 35 ± 5 |
Table 4: Effect of this compound on Caspase-3/7 Activity
| This compound Concentration (µM) | Treatment Time (hours) | Caspase-3/7 Activity (Fold Increase vs. Control) |
| 10 | 12 | 1.8 ± 0.2 |
| 25 | 12 | 3.5 ± 0.4 |
| 50 | 12 | 6.2 ± 0.7 |
| 100 | 12 | 8.9 ± 1.1 |
Experimental Protocols
Protocol 1: Measurement of Cellular Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol details the measurement of cellular respiration in response to this compound treatment using a Seahorse XF Extracellular Flux Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant Solution
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment and monolayer formation.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
-
This compound Treatment:
-
Prepare fresh assay medium containing the desired concentrations of this compound.
-
Replace the cell culture medium with the this compound-containing assay medium.
-
Incubate the cells for the desired treatment time (e.g., 6, 12, or 24 hours) in a standard CO2 incubator at 37°C.
-
-
Assay Preparation:
-
One hour before the assay, replace the treatment medium with fresh, CO2-free assay medium (pre-warmed to 37°C).
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the designated injection ports.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Run the mitochondrial stress test protocol, which involves sequential injections of the inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Analyze the data using the Seahorse Wave software to determine the key parameters of mitochondrial function.
-
Protocol 2: Measurement of Cellular ATP Levels
This protocol describes the quantification of intracellular ATP levels using a luciferase-based bioluminescence assay.
Materials:
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution
-
ATP Assay Kit (containing ATP releasing agent, luciferase, and D-luciferin)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white, clear-bottom plate and incubate overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods. Include untreated control wells.
-
-
ATP Extraction:
-
After treatment, remove the culture medium.
-
Add the ATP releasing agent provided in the assay kit to each well.
-
Incubate for 5 minutes at room temperature with gentle shaking to lyse the cells and release ATP.
-
-
Bioluminescence Reaction:
-
Prepare the luciferase/luciferin reagent according to the kit instructions.
-
Add the reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the samples based on the standard curve.
-
Normalize the ATP levels to cell number or protein concentration.
-
Protocol 3: Assessment of Caspase-3/7 Activity
This protocol outlines the measurement of executioner caspase activity as an indicator of apoptosis induction by this compound.
Materials:
-
96-well black, clear-bottom tissue culture plates
-
This compound stock solution
-
Caspase-3/7 Assay Kit (containing a fluorogenic caspase-3/7 substrate, e.g., Ac-DEVD-AMC)
-
Fluorometric plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Expose the cells to different concentrations of this compound for the desired duration.
-
-
Caspase-3/7 Assay:
-
After the treatment period, add the caspase-3/7 reagent containing the fluorogenic substrate directly to each well.
-
Mix gently and incubate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometric plate reader with excitation and emission wavelengths appropriate for the cleaved substrate (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings.
-
Express the caspase-3/7 activity as a fold increase over the untreated control.
-
Mandatory Visualization
Signaling Pathway of this compound-Induced Mitochondrial Apoptosis
Caption: this compound-induced mitochondrial apoptosis pathway.
Experimental Workflow for Studying this compound Effects on Cellular Bioenergetics
Caption: Experimental workflow for this compound studies.
References
Application Notes and Protocols for Quantifying Apoptosis in S-(1,2-dichlorovinyl)-L-cysteine (DCVC)-Treated Cells
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene. Exposure to this compound has been shown to induce apoptosis, or programmed cell death, in various cell types, particularly in renal proximal tubular cells.[1] The induction of apoptosis by this compound is a critical event in its toxicological profile. Understanding and accurately quantifying apoptosis in response to this compound treatment is essential for researchers in toxicology, drug development, and environmental health sciences.
These application notes provide detailed protocols for several established methods to quantify apoptosis in cells treated with this compound. The described techniques include Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptotic cells, caspase activity assays to measure the activation of key executioner enzymes of apoptosis, and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for the detection of DNA fragmentation. Additionally, a protocol for Western blot analysis of key apoptotic regulatory proteins, such as the Bax/Bcl-2 family, is included.
This compound-Induced Apoptosis Signaling Pathway
This compound-induced apoptosis is primarily mediated through the intrinsic or mitochondrial pathway.[2][3] The process is initiated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to lipid peroxidation and mitochondrial dysfunction.[3] This disruption of mitochondrial integrity results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9, in turn, activates the executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[2] Studies have shown that this compound treatment leads to a significant increase in caspase-3/7 activity, with minimal activation of caspase-8, further supporting the predominant role of the intrinsic pathway.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating this compound-induced apoptosis. These tables are intended to provide a reference for expected outcomes when treating cells with this compound.
Table 1: Percentage of Apoptotic Cells (Subdiploid Population) in Human Proximal Tubular (hPT) Cells Treated with this compound
| This compound Concentration (µM) | 2 hours | 4 hours | 8 hours | 24 hours |
| Control | ~1-2% | ~1-2% | ~1-2% | ~1-2% |
| 10 | ~5-8% | ~8-12% | ~10-15% | ~12-18% |
| 50 | ~8-12% | ~12-18% | ~15-25% | ~10-15% (Necrosis increases) |
| 100 | ~10-15% | ~15-20% | ~18-30% | ~8-12% (Necrosis predominates) |
Data compiled from studies measuring the subdiploid peak by flow cytometry.[1]
Table 2: Caspase-3/7 Activity in Cells Treated with this compound
| Cell Type | This compound Concentration (µM) | Incubation Time | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| Human Proximal Tubular (hPT) Cells | 10 | 4 hours | ~1.5 - 2.0 |
| Human Proximal Tubular (hPT) Cells | 50 | 4 hours | ~2.0 - 3.0 |
| BeWo Cells | 50 | 48 hours | Significant Increase |
| HTR-8/SVneo Cells | 20 | 12 hours | ~1.8 |
| HTR-8/SVneo Cells | 100 | 12 hours | ~2.9 |
| HTR-8/SVneo Cells | 20 | 24 hours | ~1.9 |
| HTR-8/SVneo Cells | 100 | 24 hours | ~2.6 |
Data synthesized from luminescence-based caspase activity assays.[1][2]
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Workflow:
References
Application Notes and Protocols for S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information and protocols for the proper handling, storage, and stability assessment of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the industrial solvent trichloroethylene. Adherence to these guidelines is critical for ensuring the integrity of research data and the safety of laboratory personnel.
Compound Information
| Parameter | Value | Reference |
| Chemical Name | S-(1,2-dichlorovinyl)-L-cysteine | [1] |
| Synonyms | This compound, S-(trans-1,2-dichlorovinyl)-L-Cysteine | [1] |
| CAS Number | 627-72-5 | [2] |
| Molecular Formula | C₅H₇Cl₂NO₂S | [1] |
| Molecular Weight | 216.08 g/mol | N/A |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO, Methanol, and Water | [1] |
Proper Storage and Handling
This compound is a potentially hazardous compound and should be handled with appropriate safety precautions in a laboratory setting.
Storage Conditions: For long-term stability, this compound powder should be stored under the following conditions:
| Storage Condition | Recommended Temperature | Duration | Atmosphere |
| Long-term | -20°C | ≥ 4 years | Inert atmosphere (e.g., Argon or Nitrogen) |
| Short-term (solutions) | 4°C | Up to 24 hours | Protect from light |
Handling Precautions:
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
For preparing solutions, dissolve the solid this compound in the desired solvent under an inert atmosphere if possible.
Stability Profile
Known Degradation Pathways for Similar Compounds: Halogenated organic compounds can be susceptible to degradation through various mechanisms, including:
-
Hydrolysis: Degradation in the presence of water, which can be pH-dependent.
-
Oxidation: Degradation in the presence of oxidizing agents or atmospheric oxygen.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
-
Thermal Degradation: Degradation at elevated temperatures.
Stability of a this compound Derivative: Studies on a related compound, N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide (B87167) (NB-DCVCS), provide some insight into the potential reactivity of the dichlorovinyl moiety. The half-life of NB-DCVCS was found to be 39.6 minutes in the presence of glutathione, while the diastereomers of this compound sulfoxide had even shorter half-lives of 14.4 and 6 minutes.[2] This suggests that the dichlorovinyl group is reactive and that this compound itself may have limited stability in biological systems or solutions containing nucleophiles.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container.
-
In a chemical fume hood, weigh the required amount of this compound powder. For a 1 mL 10 mM stock solution, weigh 0.216 mg of this compound.
-
Transfer the weighed this compound to a sterile amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 0.216 mg of this compound.
-
Vortex the tube until the this compound is completely dissolved.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to 24 hours), protected from light.
General Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound. Specific conditions may need to be optimized.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (e.g., 254 nm and 365 nm)
-
Heating block or oven
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the this compound stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose the this compound stock solution in a photostable, transparent container to UV light for a defined period. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the degradation rate and identify the major degradation products if possible (e.g., using mass spectrometry).
-
Experimental Workflow for Assessing this compound-Induced Mitochondrial Dysfunction
This workflow outlines the key steps to investigate the impact of this compound on mitochondrial function in a cell-based assay.
Caption: Workflow for studying this compound's effect on mitochondria.
Signaling Pathway
This compound-Induced Nephrotoxicity Signaling Pathway
This compound is known to cause nephrotoxicity primarily by inducing mitochondrial dysfunction, which can lead to apoptosis (programmed cell death) in renal proximal tubular cells. The following diagram illustrates the key events in this signaling pathway.
Caption: this compound-induced mitochondrial dysfunction and apoptosis pathway.
References
Troubleshooting & Optimization
Technical Support Center: S-1,2-dichlorovinyl-L-cysteine (DCVC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using S-1,2-dichlorovinyl-L-cysteine (DCVC) for in vitro experiments, with a focus on improving its solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitate forms in cell culture medium. | The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out in the aqueous medium. | Ensure the final concentration of DMSO or other organic solvents in the cell culture medium is kept low, ideally at or below 0.1% (v/v). Some cell lines may tolerate up to 0.5%, but this should be determined empirically. |
| The concentration of this compound in the final medium exceeds its aqueous solubility limit. | Prepare a higher concentration stock solution in an appropriate organic solvent and add a smaller volume to the medium. Refer to the solubility data table below. | |
| The stock solution was not fully dissolved before dilution. | Ensure the this compound is completely dissolved in the stock solvent. Sonication can aid in dissolution. Visually inspect the stock solution for any particulate matter before use. | |
| Inconsistent experimental results. | Degradation of this compound in the stock solution over time. | Prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles. Protect from light. |
| The pH of the final cell culture medium is altered by the addition of the this compound solution. | Check the pH of the cell culture medium after adding the this compound solution. If necessary, adjust the pH using sterile 0.1M HCl or 0.1M NaOH. | |
| Observed cellular toxicity is higher than expected. | The solvent used to dissolve this compound is causing cytotoxicity. | Perform a solvent toxicity control experiment by treating cells with the same concentration of the solvent used to deliver this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but its concentration should be carefully controlled. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound. Methanol and water can also be used, although the solubility in water is significantly lower. For the hydrochloride salt of this compound, DMSO, methanol, and water are all suitable solvents.[1][2]
Q2: How can I increase the solubility of this compound in aqueous solutions like cell culture media?
A2: To improve the solubility of this compound in aqueous media, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentration while keeping the organic solvent concentration at a non-toxic level (ideally ≤ 0.1%). Sonication is also recommended to aid the dissolution of this compound in both the initial solvent and subsequent dilutions.[2]
Q3: What is the recommended procedure for preparing a this compound stock solution?
A3: A detailed protocol for preparing a this compound stock solution is provided in the "Experimental Protocols" section below. The general steps involve accurately weighing the this compound, dissolving it in a minimal amount of high-purity DMSO, and then diluting it to the desired stock concentration.
Q4: How should I store my this compound stock solution?
A4: For short-term storage, this compound stock solutions in DMSO can be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[2] Studies have shown that many compounds stored in DMSO are stable for extended periods under these conditions.
Q5: Is this compound stable in solution?
A5: While specific stability data for this compound in various solvents over time is not extensively published, it is best practice to prepare fresh solutions for each experiment to ensure consistency and minimize the potential for degradation. If storing solutions, follow the recommended storage conditions mentioned above.
Data Presentation
Table 1: Solubility of S-1,2-dichlorovinyl-L-cysteine (this compound)
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 23 | 106.44 | Sonication is recommended to aid dissolution.[2] |
| Water | 1.03 | 4.77 | Sonication is recommended to aid dissolution.[2] |
| Methanol | Soluble | Not specified | The hydrochloride salt of this compound is also soluble in methanol.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
S-1,2-dichlorovinyl-L-cysteine (this compound) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sonicator bath
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 21.61 mg of this compound powder into a sterile, tared microcentrifuge tube. The molecular weight of this compound is 216.08 g/mol .
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Sonication: Tightly cap the tube and place it in a sonicator water bath. Sonicate for 10-15 minutes to ensure complete dissolution.
-
Visual Inspection: After sonication, visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use sterile vials. For long-term storage, store the aliquots at -80°C. For short-term use, store at 4°C.
Mandatory Visualization
Below are diagrams illustrating key concepts related to the use of this compound in in vitro experiments.
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: this compound-induced apoptosis signaling pathway.
References
Technical Support Center: Optimizing DCVC Concentration for Reproducible Cell Death
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize S,S-1,2-dichloro-vinly-L-cysteine (DCVC) concentration for reproducible cell death in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cell death induced by this compound?
A1: this compound primarily induces apoptosis, a form of programmed cell death. This process is often mediated by the induction of oxidative stress and the activation of the Integrated Stress Response (ISR). The ISR is a cellular signaling network that responds to various stress conditions, and in the case of prolonged or severe stress induced by this compound, it can switch from a pro-survival to a pro-apoptotic response.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly cell-type dependent. However, a common starting range for in vitro experiments is between 10 µM and 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I expose my cells to this compound?
A3: The duration of this compound exposure can vary from a few hours to 48 hours or longer, depending on the cell type and the desired outcome. Shorter incubation times may be sufficient to trigger signaling events, while longer exposures are often necessary to observe significant cell death. A time-course experiment is recommended to determine the optimal exposure time.
Q4: Can the vehicle used to dissolve this compound affect my results?
A4: Yes, the vehicle, often dimethyl sulfoxide (B87167) (DMSO), can have its own cytotoxic effects, especially at higher concentrations. It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the vehicle as used in the highest this compound concentration group. This allows you to distinguish between this compound-specific effects and vehicle-induced toxicity.
Q5: How can I confirm that this compound is inducing apoptosis in my cells?
A5: Apoptosis can be confirmed using several methods, including:
-
Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay identifies early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Caspase activity assays: Measuring the activity of key apoptotic enzymes like caspase-3 and caspase-7.
-
TUNEL assay: Detects DNA fragmentation, a hallmark of apoptosis.
-
Western blotting: Probing for the cleavage of PARP or the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell death between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell density determination. |
| Pipetting errors when adding this compound. | Use calibrated pipettes and be consistent with your pipetting technique. Prepare a master mix of this compound solution for all replicate wells. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| No significant cell death observed | This compound concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Exposure time is too short. | Conduct a time-course experiment to determine the optimal incubation period. | |
| Cell line is resistant to this compound. | Verify the sensitivity of your cell line to this compound from literature or previous experiments. Consider using a different cell line with known sensitivity. | |
| Inactive this compound. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. | |
| Excessive cell death in control groups | Vehicle (e.g., DMSO) toxicity. | Lower the final concentration of the vehicle in the culture medium. Ensure the vehicle concentration is consistent across all relevant wells. |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly check cell cultures for signs of contamination. Use proper aseptic techniques. Test for mycoplasma contamination. | |
| Poor cell health prior to treatment. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use over-confluent or high-passage number cells. | |
| Inconsistent results across different experiments | Variation in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments. |
| Differences in reagent lots (e.g., serum, media). | Test new lots of critical reagents before use in large-scale experiments. If possible, purchase a large batch of a single lot. | |
| Fluctuations in incubator conditions (temperature, CO₂). | Regularly calibrate and monitor incubator settings. Minimize the frequency and duration of door openings. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Cell Type | This compound Concentration (µM) | Exposure Time (hours) | Observed Effect |
| BeWo | Human choriocarcinoma | 50 | 48 | Decreased cell viability, increased cytotoxicity, increased caspase 3/7 activity.[1] |
| hPT (human proximal tubular) cells | Primary human kidney | 10 - 100 | Not specified | Induced apoptosis.[1] |
| HTR-8/SVneo | Human trophoblast | up to 20 | up to 12 | Investigated for mitochondrial dysfunction at non-cytolethal concentrations. |
| hPT (human proximal tubular) cells | Primary human kidney | 10 - 500 | 4 | Optimal time to elicit an apoptotic response. |
Table 2: Example IC50 Values of a Test Compound in Various Cancer Cell Lines
Note: The following table is a template. Specific IC50 values for this compound should be determined experimentally for each cell line.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | User-determined |
| 48 | User-determined | ||
| 72 | User-determined | ||
| A549 | Lung Carcinoma | 24 | User-determined |
| 48 | User-determined | ||
| 72 | User-determined | ||
| HepG2 | Hepatocellular Carcinoma | 24 | User-determined |
| 48 | User-determined | ||
| 72 | User-determined |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines the steps to assess cell viability upon treatment with this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Perform a cell count and determine cell viability (e.g., using trypan blue exclusion). c. Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
This compound Treatment: a. Prepare a series of dilutions of this compound in complete culture medium from your stock solution. b. Include a vehicle control (medium with the same concentration of the solvent used for the highest this compound concentration) and a no-treatment control (medium only). c. After 24 hours of cell attachment, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions and controls to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment relative to the no-treatment control (which is set to 100% viability).
Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry after staining with Annexin V-FITC and PI.
Materials:
-
Cells treated with this compound as described in Protocol 1 (in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Following this compound treatment, collect both the adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin. Neutralize the trypsin with complete medium. b. Centrifuge the cell suspension at 300 x g for 5 minutes. c. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. d. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour. c. Identify the different cell populations:
- Viable cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive
Mandatory Visualization
Caption: this compound-induced cell death pathway.
References
Technical Support Center: S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-(1,2-dichlorovinyl)-L-cysteine (DCVC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems that may arise during the handling, storage, and experimental use of this compound.
1. How should I prepare and store this compound stock solutions?
-
Answer: Proper preparation and storage of this compound stock solutions are critical for experimental reproducibility. It is recommended to prepare a 1 mM stock solution by dissolving this compound in phosphate-buffered saline (PBS). For cell culture experiments, Dimethyl Sulfoxide (DMSO) or methanol (B129727) can also be used as solvents. Store stock solutions in small, single-use aliquots at -20°C to minimize freeze-thaw cycles, which can lead to degradation of the compound.[1] Before use, allow the aliquot to equilibrate to room temperature to prevent condensation.[1]
2. My this compound solution has a precipitate after thawing. What should I do?
-
Answer: Precipitation upon thawing can occur if the stock solution concentration is too high for the solvent at low temperatures. Gently warm the solution in a 37°C water bath and vortex until the precipitate is fully dissolved.[1] If precipitation persists, consider preparing a more dilute stock solution.
3. The color of my this compound solution has changed. Is it still usable?
-
Answer: A change in the color of your this compound solution may be an indication of compound degradation. To ensure the integrity of your experiments, it is strongly advised to discard the solution and prepare a fresh stock. Always store this compound powder at -20°C in a tightly sealed container under an inert atmosphere to protect it from moisture and air, which can contribute to degradation.[1]
4. I'm observing inconsistent results between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors. A primary suspect is the degradation of your this compound stock solution. It is recommended to periodically verify the concentration and purity of your stock solution using analytical methods like High-Performance Liquid Chromatography (HPLC).[1] Other factors could include variations in cell passage number, seeding density, or incubation times. Maintaining a detailed experimental log can help identify sources of variability.
5. I'm not seeing the expected cytotoxicity at concentrations reported in the literature. What should I check?
-
Answer: Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Type and Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Ensure the cell line you are using is a relevant model for this compound toxicity (e.g., renal proximal tubular cells like HK-2 or primary human proximal tubular cells).[2]
-
Metabolic Activation: this compound-induced toxicity is often dependent on its metabolic activation by the enzyme cysteine S-conjugate β-lyase.[3] If your cell line has low β-lyase activity, you may observe reduced toxicity.
-
Compound Purity and Integrity: As mentioned, ensure your this compound is of high purity and has not degraded.
-
Experimental Conditions: Factors such as serum concentration in the culture medium and the duration of exposure can influence the cytotoxic response.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound toxicity.
Table 1: In Vivo Acute Toxicity of this compound
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Intraperitoneal | 66-83 | [4] |
| Mouse | Intraperitoneal | 2.5-500 (dose range) | [5] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line/Model | Exposure Time | IC50 or Cytotoxic Concentration | Effect | Reference |
| Human Renal Proximal Tubule Cells | Not specified | 1 mM | Cytotoxic | [4] |
| HTR-8/SVneo (Human Trophoblast) | 24 hours | 20 µM | 51% decrease in live-to-dead cell ratio | [6] |
| HTR-8/SVneo (Human Trophoblast) | 48 hours | 10 µM | 55% decrease in live-to-dead cell ratio | [6] |
| HTR-8/SVneo (Human Trophoblast) | 48 hours | 20 µM | 67% decrease in live-to-dead cell ratio | [6] |
| BeWo (Human Placental) | 24 hours | 50 µM | 36% increase in caspase 3/7 activity | [7] |
| BeWo (Human Placental) | 24 hours | 100 µM | 200% increase in caspase 3/7 activity | [7] |
| Placental Villous Explants | 24 hours | 50 µM | 94% increase in caspase 3/7 activity | [7] |
| Placental Villous Explants | 24 hours | 100 µM | 92% increase in caspase 3/7 activity | [7] |
Table 3: Effects of this compound on Cytokine Secretion in LPS-Stimulated THP-1 Macrophages
| Cytokine | This compound Concentration | Change in Cytokine Level | Reference |
| IL-1β | 1 µM, 5 µM | Significant Inhibition | [8] |
| IL-6 | 1 µM, 5 µM | Significant Inhibition | [8] |
| TNF-α | 1 µM, 5 µM | Significant Inhibition | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed to assess this compound-induced toxicity.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell viability.[9][10]
Materials:
-
Cells of interest (e.g., HK-2, HTR-8/SVneo)
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the this compound-containing medium or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
After the MTT incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
This protocol outlines the measurement of caspase-3 and -7 activity, key executioner caspases in apoptosis, using a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay).[7][11]
Materials:
-
Cells of interest
-
White-walled, clear-bottom 96-well plates
-
Complete culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (or equivalent)
Procedure:
-
Seed cells in a white-walled 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control medium for the desired duration.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as fold-change in caspase activity relative to the control group.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health.[12]
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates or coverslips for microscopy
-
Complete culture medium
-
This compound stock solution
-
JC-1 staining solution (prepared according to manufacturer's instructions)
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate or on coverslips and allow them to adhere.
-
Expose the cells to this compound or control medium for the desired time.
-
Remove the treatment medium and wash the cells with pre-warmed PBS.
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Plate Reader: Measure fluorescence at both emission wavelengths (red and green) and calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. How to design a study flow chart [protocols.io]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxicity assessments of selected trichloroethylene and perchloroethylene metabolites in three in vitro human placental models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Strategies to Minimize Variability in DCVC Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your Distal Colon Volvulus and Cecal (DCVC) animal studies, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound animal studies?
A1: Variability in this compound animal studies can stem from several factors, broadly categorized as biological, environmental, and procedural.
-
Biological Variation: Inherent differences in animal genetics, age, sex, gut microbiome, and underlying health status can significantly impact surgical outcomes and data reproducibility.
-
Environmental Factors: Fluctuations in housing conditions such as temperature, humidity, light-dark cycles, and noise levels can induce stress and affect physiological responses.
-
Procedural Inconsistencies: Variability in surgical technique, duration of anesthesia, post-operative care, data collection methods, and even animal handling can introduce significant experimental noise.[1]
Q2: How can we standardize the surgical procedure to minimize variability?
A2: Standardization of the surgical protocol is critical. This includes:
-
Consistent Surgical Technique: All surgeons should be thoroughly trained and adhere to a strict, detailed surgical protocol. The degree of torsion applied to the colon and cecum must be consistent across all animals.
-
Anesthesia and Analgesia: Use the same anesthetic and analgesic agents, dosages, and administration routes for all animals. Monitor the depth of anesthesia consistently throughout the procedure.[1]
-
Aseptic Technique: Strict adherence to aseptic technique is crucial to prevent infections, which can be a major source of variability and mortality.[1][2] This includes using sterile instruments, gloves, and drapes.
Q3: What are the best practices for post-operative care in this compound models?
A3: Comprehensive and consistent post-operative care is essential for animal welfare and data quality. Key practices include:
-
Thermoregulation: Prevent hypothermia by providing a heat source during and after surgery until the animal has fully recovered from anesthesia.[3]
-
Hydration and Nutrition: Provide subcutaneous fluids to prevent dehydration.[4] Offer softened or gel-based food for the first few days post-surgery to encourage eating and hydration, as animals may have difficulty with hard chow.
-
Pain Management: Administer analgesics as prescribed in your approved protocol to minimize pain and distress.
-
Daily Monitoring: Monitor animals at least daily for a minimum of five to seven days post-surgery.[1] Key parameters to observe include weight, hydration status, food and water intake, activity level, and incision site healing.
Q4: High mortality is a concern in our this compound studies. What are the common causes and how can we mitigate them?
A4: High mortality in intestinal obstruction models can be due to several factors. A mouse model of partial intestinal obstruction is noted to have a high mortality rate if not performed correctly.[5][6][7]
-
Ischemia and Necrosis: Excessive torsion can lead to severe vascular compromise, resulting in bowel ischemia and necrosis. Ensure the degree of volvulus is sufficient to induce the desired pathology without causing rapid, widespread tissue death.
-
Sepsis: Perforation of the compromised bowel can lead to peritonitis and sepsis. Strict aseptic technique and careful tissue handling can reduce this risk.
-
Dehydration and Electrolyte Imbalance: Intestinal obstruction can lead to fluid sequestration, vomiting (in some species), and reduced intake, causing severe dehydration. Proactive fluid therapy is critical.
-
Anesthetic Overdose: Careful calculation of anesthetic dose and vigilant monitoring during surgery are essential.
Troubleshooting Guides
Issue 1: High Variability in Inflammatory Markers
| Potential Cause | Troubleshooting Steps |
| Inconsistent Surgical Trauma | - Ensure all surgeons are using the exact same technique for exteriorizing, manipulating, and returning the bowel. - Standardize the degree and method of creating the volvulus. |
| Variable Ischemia Time | - If the model involves a defined period of ischemia followed by reperfusion, precisely control the duration of occlusion for every animal. |
| Subclinical Infections | - Reinforce strict aseptic surgical techniques. - Monitor for subtle signs of infection post-operatively (e.g., slight changes in behavior, grooming, or posture). |
| Differences in Gut Microbiome | - Source animals from the same vendor and batch. - Acclimatize animals for a standard period before surgery. - Consider co-housing or bedding transfer to normalize gut flora, if appropriate for the study design. |
Issue 2: Inconsistent Levels of Intestinal Damage
| Potential Cause | Troubleshooting Steps |
| Anatomical Variation | - Be aware of potential anatomical variations in the mesenteric blood supply. - Develop a consistent landmark-based approach to creating the volvulus. |
| Slippage of Ligatures (if used) | - Use appropriate suture material and tying techniques to ensure the volvulus remains in place. |
| Spontaneous Detorsion | - The surgical technique should be designed to create a stable volvulus. Consider methods to fix the rotated bowel in place if spontaneous reduction is a recurring issue. |
Issue 3: High Post-operative Mortality or Morbidity
| Potential Cause | Troubleshooting Steps |
| Hypothermia | - Use a circulating warm water blanket or other regulated heat source during surgery. - Keep the animal in a warmed recovery cage until it is fully ambulatory.[3] |
| Dehydration | - Administer warmed subcutaneous fluids (e.g., Lactated Ringer's solution) pre- or post-operatively. - Provide easy access to water and a hydration source (e.g., hydrogel) in the post-operative cage. |
| Pain and Distress | - Ensure an adequate and consistent analgesic plan is in place, including pre-emptive analgesia. - Monitor for signs of pain (e.g., hunched posture, piloerection, decreased activity) and provide additional analgesia as needed and as per the approved protocol. |
| Infection | - Strict adherence to aseptic technique is paramount.[1][2] - Check the incision site daily for signs of infection (redness, swelling, discharge). |
Quantitative Data Summary
Table 1: Factors Influencing Mortality in Intestinal Volvulus and Obstruction Models
| Factor | Observation | Potential Impact on Variability | Reference |
| Surgical Experience | Inexperienced surgeons can have significantly higher mortality rates. | High | [8] |
| Presence of Necrosis/Gangrene | Gangrenous bowel at the time of surgery dramatically increases mortality. | High | [9] |
| Surgical Procedure | In clinical settings, resection has a higher mortality rate than detorsion with cecopexy, but is often performed in more severe cases. | Moderate | [9] |
| Post-operative Complications | Sepsis and anastomotic leaks are major contributors to mortality. | High | [9] |
Table 2: General Post-Operative Monitoring Parameters and Frequencies
| Parameter | Frequency | Notes |
| General Appearance & Behavior | At least twice daily for the first 72 hours, then daily. | Look for signs of pain, distress, or lethargy. |
| Body Weight | Daily for at least 5 days post-op. | Weight loss is expected initially, but should stabilize and then increase. |
| Incision Site | Daily for 7-10 days or until healed. | Check for redness, swelling, discharge, or dehiscence. |
| Hydration Status | Daily for the first 72 hours. | Assessed by skin turgor and general appearance. |
| Food & Water Intake | Daily for at least 5 days post-op. | Note any significant decrease in consumption. |
Experimental Protocols
Detailed Methodology: Surgical Induction of this compound in a Mouse Model
Disclaimer: This is a synthesized protocol based on general principles of rodent intestinal surgery. It must be adapted and approved by the institution's Animal Care and Use Committee (IACUC).
-
Animal Preparation:
-
Anesthetize the mouse using a consistent method (e.g., isoflurane (B1672236) inhalation). Confirm proper anesthetic depth via toe pinch.
-
Administer pre-emptive analgesia as per the approved protocol.
-
Place the animal on a heated surgical platform to maintain body temperature.
-
Apply ophthalmic ointment to prevent corneal drying.[1]
-
Shave the abdominal area and perform aseptic skin preparation using alternating scrubs of an antiseptic solution (e.g., chlorhexidine (B1668724) or povidone-iodine) and alcohol, moving from the center outwards.[2]
-
-
Surgical Procedure:
-
Drape the animal with a sterile drape.
-
Using sterile instruments, make a midline laparotomy incision to expose the abdominal cavity.
-
Gently exteriorize the cecum and distal colon. Keep the exposed tissues moist with warm, sterile saline.
-
To induce cecal volvulus, gently twist the cecum and a portion of the proximal colon clockwise (typically 360 degrees, this needs to be standardized).
-
To induce distal colon volvulus, gently rotate a segment of the distal colon around its mesenteric axis.
-
The degree of torsion should be sufficient to cause visible signs of venous congestion but not immediate, complete arterial occlusion. This is a critical step to standardize.
-
A loose silk ligature may be placed at the base of the twisted mesentery to maintain the volvulus, but care must be taken not to occlude major vessels completely. The tension of this ligature must be highly consistent.
-
Carefully return the bowel to the abdominal cavity.
-
-
Wound Closure:
-
Close the abdominal wall with absorbable sutures in a simple continuous or interrupted pattern.
-
Close the skin with non-absorbable sutures or wound clips.[2]
-
-
Post-operative Recovery:
-
Administer subcutaneous warmed fluids (e.g., 1 ml of sterile saline or Lactated Ringer's solution).
-
Place the animal in a clean, warm recovery cage with easy access to food and water. The cage should be partially on a heating pad to allow the animal to move away from the heat source.[3]
-
Provide softened food or a gel diet for the first few days.
-
Monitor the animal continuously until it is fully ambulatory.
-
Mandatory Visualizations
Signaling Pathways in this compound-Induced Intestinal Injury
The pathophysiology of this compound involves ischemia-reperfusion injury, which triggers complex intracellular signaling cascades leading to inflammation and cell death. The NF-κB and MAPK pathways are central to this process.
Caption: Ischemia-reperfusion in this compound activates ROS and DAMPs, triggering MAPK and NF-κB pathways.
Experimental Workflow for Minimizing Variability
A standardized workflow is crucial for reducing variability. The following diagram outlines a logical progression for a typical this compound study.
Caption: A standardized workflow for this compound studies to ensure consistency and reduce variability.
Logical Relationship of Factors Contributing to Variability
Understanding how different factors interact to create variability is key to mitigating them. This diagram illustrates the relationship between primary sources of variability and their impact on experimental outcomes.
Caption: Interconnected biological, procedural, and environmental factors contribute to experimental variability.
References
- 1. Surgery - Rodent (Mouse & Rat) Survival Surgery (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Attenuation of intestinal ischemia-reperfusion-injury by anesthetics: a potentially protective effect of anesthetic management in experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mouse Model of Intestinal Partial Obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Mouse Model of Intestinal Partial Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of score parameters for severity assessment of surgery and liver cirrhosis in rats | Animal Welfare | Cambridge Core [cambridge.org]
- 9. Management of Colonic Volvulus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) during experimental procedures. Adherence to these guidelines is critical for ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a nephrotoxic metabolite of the industrial solvent trichloroethylene. Its stability is a significant concern because it can degrade, primarily through oxidation, to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS). DCVCS is a more reactive and potent toxicant than this compound itself.[1] Degradation can lead to inconsistent experimental outcomes and misinterpretation of toxicological data.
Q2: How should solid this compound be stored?
A2: Solid this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, and water. For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is common. This stock can then be diluted to the final desired concentration in the aqueous culture medium immediately before use.
Q4: How should this compound stock solutions be stored?
A4: this compound stock solutions should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect the aliquots from light by using amber vials or by wrapping them in aluminum foil.
Q5: What factors can cause this compound to degrade in my experiments?
A5: Several factors can contribute to the degradation of this compound in experimental settings:
-
pH: While specific data on this compound is limited, related cysteine derivatives are known to be more stable in acidic conditions. Alkaline pH can promote oxidation.
-
Temperature: Higher temperatures accelerate chemical reactions, including the degradation of this compound.
-
Light: Exposure to light, particularly UV light, can provide the energy for degradative photochemical reactions.
-
Oxygen: As the primary degradation pathway is oxidation, the presence of dissolved oxygen in aqueous solutions is a major concern.
-
Metal Ions: Transition metal ions can catalyze the oxidation of thiol-containing compounds like cysteine and its derivatives.
Q6: Are there any stabilizers I can add to my this compound solutions?
A6: While not extensively studied for this compound specifically, antioxidants are sometimes used to stabilize cysteine solutions. However, the addition of any substance could potentially interfere with your experimental system. It is generally recommended to prevent degradation by controlling the experimental conditions (pH, temperature, light, and oxygen) rather than by adding stabilizers. If you must consider a stabilizer, a thorough validation of its non-interference in your assays is crucial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological effects of this compound. | This compound may have degraded in the stock solution or in the experimental medium. | 1. Prepare fresh this compound stock solutions from solid material. 2. Minimize the time between diluting the this compound in your experimental medium and adding it to your cells or assay. 3. Perform a time-course experiment to determine the stability of this compound in your specific medium under your experimental conditions. |
| High variability between experimental replicates. | Inconsistent handling and preparation of this compound solutions leading to varying degrees of degradation. | 1. Standardize your protocol for preparing and handling this compound solutions. Ensure all replicates are treated identically and for the same duration. 2. Use single-use aliquots of stock solutions to avoid variability from multiple freeze-thaw cycles. |
| Precipitation of this compound in aqueous media. | This compound has limited aqueous solubility, especially at high concentrations. | 1. Ensure the final concentration of the solvent (e.g., DMSO) from the stock solution is low and compatible with your experimental system. 2. Prepare a more dilute stock solution if necessary. 3. Gently vortex the final solution to ensure complete dissolution. |
| Unexpected cellular toxicity or off-target effects. | The presence of more toxic degradation products, such as DCVCS. | 1. Strictly follow the handling and storage procedures to minimize degradation. 2. Analyze the purity of your this compound stock solution periodically using analytical methods like HPLC to check for the presence of degradation products. |
Factors Affecting this compound Stability and Recommended Conditions
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| pH | Alkaline (high pH) | Slightly acidic to neutral (pH ~6.0-7.4) | To minimize oxidation of the thiol group. |
| Temperature | Elevated temperatures (> room temp) | On ice for short-term handling; -80°C for long-term storage of solutions. | To slow down the rate of chemical degradation. |
| Light | Direct sunlight or UV light | Work in a dimly lit area or use amber-colored tubes/vials. | To prevent photochemical degradation. |
| Oxygen | Vigorous vortexing or exposure to air for extended periods | Use degassed buffers/media where possible. Prepare solutions fresh and use them promptly. | To reduce the availability of oxygen for oxidation reactions. |
| Metal Ions | Use of buffers/reagents with potential metal ion contamination | Use high-purity, metal-free reagents and deionized water. | To prevent catalytic oxidation. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of stock solutions | Aliquot stock solutions into single-use volumes. | To maintain the integrity of the compound and prevent degradation from repeated temperature changes. |
Detailed Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol provides a general framework for conducting an in vitro cytotoxicity assay with this compound, with an emphasis on minimizing its degradation.
Materials:
-
Solid this compound (stored at -20°C under inert gas)
-
Anhydrous, sterile DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
Sterile, deionized water and phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for your cell line
-
Cells to be treated
-
Cytotoxicity assay reagents (e.g., MTT, LDH)
Procedure:
-
Preparation of this compound Stock Solution (e.g., 100 mM in DMSO): a. Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. In a biological safety cabinet, weigh the required amount of this compound powder and dissolve it in the appropriate volume of anhydrous, sterile DMSO to achieve a 100 mM concentration. c. Gently vortex until the this compound is completely dissolved. d. Immediately aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes. e. Store the aliquots at -80°C.
-
Cell Seeding: a. Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. b. Incubate the cells under their optimal conditions (e.g., 37°C, 5% CO₂) to allow for attachment and recovery.
-
Preparation of Working Solutions and Cell Treatment: a. On the day of the experiment, thaw a single-use aliquot of the this compound stock solution at room temperature. b. Prepare serial dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Perform dilutions immediately before adding to the cells. c. Gently mix the working solutions by inverting the tubes. Avoid vigorous vortexing to minimize oxygenation. d. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). e. Return the plate to the incubator for the desired exposure time.
-
Assessment of Cytotoxicity: a. Following the incubation period, assess cell viability using your chosen cytotoxicity assay according to the manufacturer's instructions.
Bioactivation Pathway of this compound
The primary mechanism of this compound-induced toxicity involves its bioactivation to reactive metabolites.
Caption: Bioactivation pathways of this compound leading to cellular toxicity.
References
Technical Support Center: Improving DCVC Quantification Accuracy in Tissue Samples
Welcome to the technical support center for the accurate quantification of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in accurately quantifying this compound in tissue samples?
A1: The primary challenges in this compound quantification from tissue matrices include:
-
Low Recovery: this compound can be difficult to extract efficiently from complex tissue homogenates due to its polar nature and potential for binding to cellular components.
-
Matrix Effects: Co-extracted endogenous compounds from the tissue can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1][2][3]
-
Analyte Stability: this compound, a reactive metabolite, can be unstable during sample collection, storage, and processing, potentially leading to its degradation and underestimation.
-
Sample Homogenization: Incomplete or inconsistent homogenization of tissue can lead to variability in extraction efficiency and, consequently, in the final quantification.
Q2: What is the recommended analytical method for this compound quantification in tissues?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound in complex biological matrices.[4] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response, thereby improving accuracy and precision.[5]
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: To minimize this compound degradation, it is crucial to:
-
Keep samples on ice or at 4°C throughout the homogenization and extraction process.
-
Process samples as quickly as possible.
-
Consider the use of antioxidants or specific buffer conditions if this compound is found to be susceptible to oxidation or pH-dependent degradation.
-
For long-term storage, tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C.[6]
Q4: What are the key metabolic activation pathways for this compound that I should be aware of?
A4: this compound is primarily bioactivated through two main pathways that contribute to its nephrotoxicity:
-
Cysteine S-conjugate β-lyase pathway: This enzymatic pathway cleaves the C-S bond of this compound, leading to the formation of a reactive thiol that can covalently bind to cellular macromolecules.[1][7][8]
-
Flavin-containing monooxygenase (FMO) pathway: this compound can be oxidized by FMOs to form the highly reactive S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS), which is a potent nephrotoxicant.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification experiments.
Problem 1: Low or Inconsistent Analyte Recovery
| Possible Cause | Recommended Solution |
| Inefficient Tissue Homogenization | Ensure the tissue is thoroughly homogenized to allow for complete lysis of cells and release of this compound. Bead beating or ultrasonic disruption are common methods. The choice of homogenization technique may need to be optimized for different tissue types.[9] |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent is critical. For a polar analyte like this compound, protein precipitation with a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is a common first step. Further optimization with different solvent mixtures or pH adjustments may be necessary.[10] |
| Suboptimal Solid-Phase Extraction (SPE) Protocol | If using SPE for sample cleanup, ensure the sorbent type, loading, washing, and elution conditions are optimized for this compound. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based sorbent may be effective. |
| Analyte Adsorption to Labware | Use low-binding microcentrifuge tubes and pipette tips to minimize the loss of this compound due to adsorption to plastic surfaces. |
| Analyte Degradation | As mentioned in the FAQs, maintain cold conditions and process samples quickly. Evaluate the pH of your buffers, as extreme pH can lead to degradation. |
Problem 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Recommended Solution |
| Significant Matrix Effects | The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) is the most effective way to compensate for matrix effects.[5] If a SIL-IS is not available, a structural analog can be used, but it may not correct for matrix effects as effectively.[3] |
| Inconsistent Sample Preparation | Ensure that all samples, including standards and quality controls, are treated identically. This includes consistent homogenization times, extraction volumes, and incubation periods. |
| Variable Instrument Performance | Regularly check the performance of the LC-MS/MS system by running system suitability tests. Monitor for shifts in retention time, peak shape, and signal intensity. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler and LC method. |
Problem 3: No or Low Signal Intensity
| Possible Cause | Recommended Solution |
| Low Analyte Concentration in the Sample | Concentrate the sample extract before LC-MS/MS analysis. This can be achieved by evaporating the solvent and reconstituting the residue in a smaller volume of mobile phase. |
| Suboptimal Mass Spectrometry Parameters | Optimize the MS parameters for this compound, including the precursor and product ion selection (for MRM), collision energy, and source parameters (e.g., spray voltage, gas flows, and temperature). |
| Poor Chromatographic Peak Shape | Poor peak shape can lead to a lower signal-to-noise ratio. Optimize the LC conditions, including the column chemistry, mobile phase composition, and gradient profile. |
| Analyte Degradation | Review sample handling and storage procedures to ensure the stability of this compound.[11] |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Small Molecule Quantification in Tissue
While direct comparative data for this compound is limited in the literature, the following table summarizes typical recovery rates for different extraction methods for small molecules from tissue matrices, which can serve as a general guideline.
| Extraction Method | Typical Recovery Range (%) | Key Advantages | Common Issues |
| Protein Precipitation (PPT) | 50 - 90 | Simple, fast, and inexpensive.[10] | High matrix effects, potential for incomplete protein removal.[12] |
| Liquid-Liquid Extraction (LLE) | 60 - 95 | Good for removing salts and some polar interferences. | Can be labor-intensive and may not be suitable for highly polar analytes. |
| Solid-Phase Extraction (SPE) | 70 - 100+ | Provides cleaner extracts, reducing matrix effects.[13] | Requires method development and can be more expensive. |
Note: The actual recovery will depend on the specific analyte, tissue type, and optimized protocol.
Table 2: Typical Validation Parameters for LC-MS/MS Quantification of Small Molecules in Tissue
This table presents a summary of typical validation parameters that should be assessed when developing a quantitative method for this compound.
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (R²) | ≥ 0.99 | [14] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | [15] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [16] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | [16] |
| Recovery (%) | Consistent, precise, and reproducible | [16] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | [17] |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of initial | [18] |
Experimental Protocols
Representative Protocol for this compound Quantification in Kidney Tissue by LC-MS/MS
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled this compound (e.g., ¹³C₃, ¹⁵N-DCVC) as internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
2 mL low-binding microcentrifuge tubes
-
Ceramic beads for homogenization
2. Sample Preparation
-
Tissue Weighing: Accurately weigh approximately 50 mg of frozen kidney tissue.
-
Homogenization:
-
Place the weighed tissue in a 2 mL tube containing ceramic beads.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6 m/s), keeping the samples on ice between cycles.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of the tissue homogenate, add 10 µL of the IS working solution (concentration to be optimized).
-
Add 300 µL of ice-cold ACN containing 0.1% FA.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Evaporation and Reconstitution:
-
Transfer the supernatant to a new 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a common starting point.
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration. This needs to be optimized.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of optimized precursor-product ion transitions for both this compound and its IS.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation pathways of this compound leading to nephrotoxicity.
Caption: this compound-induced signaling pathways leading to apoptosis and necrosis.
Caption: A logical workflow for troubleshooting this compound quantification issues.
References
- 1. Cysteine Conjugate β-Lyase Activity of Rat Erythrocytes and Formation of β-Lyase-Derived Globin Monoadducts and Cross-Links after in Vitro Exposure of Erythrocytes to S-(1,2-Dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Enhancing Quantitative Analysis of Xenobiotics in Blood Plasma through Cross-Matrix Calibration and Bayesian Hierarchical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xenobiotic Metabolites Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. scispace.com [scispace.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Thioacylating intermediates as metabolites of S-(1,2-dichlorovinyl)-L-cysteine and S-(1,2,2-trichlorovinyl)-L-cysteine formed by cysteine conjugate beta-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotium.com [biotium.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Long-Term DCVC Exposure Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during long-term S-(1,2-dichlorovinyl)-L-cysteine (DCVC) exposure studies.
Frequently Asked Questions (FAQs)
Q1: My cells show unexpected levels of toxicity even at low this compound concentrations. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors in long-term studies:
-
Compound Instability: this compound may degrade in the culture medium over time, and its degradation products could be more toxic than the parent compound. It is crucial to consider the stability of this compound under your specific experimental conditions.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cell line. A vehicle control (media with solvent only) is essential to rule this out.
-
Cellular Stress: Long-term exposure, even to low concentrations, can induce chronic stress, leading to increased sensitivity and eventual cell death. Monitor for markers of cellular stress.
-
Accumulation of Toxic Metabolites: Cells may metabolize this compound, leading to an accumulation of toxic byproducts within the closed culture system.
Q2: How can I maintain a consistent concentration of this compound in my long-term experiment?
A2: Maintaining a stable concentration of a chemical compound in a multi-day or multi-week cell culture experiment is a common challenge. Due to factors like degradation and cellular uptake, the effective concentration of the compound can decrease over time. To address this, consider the following strategies:
-
Frequent Media Changes: For multi-day experiments, it is recommended to replace the cell culture medium containing freshly prepared this compound every 24 to 48 hours. This helps to maintain a more constant concentration of the active compound.
-
Initial Concentration Adjustment: You may consider using a slightly higher initial concentration to compensate for expected degradation, but this should be done cautiously to avoid unintended toxicity.
-
Stability Assessment: If possible, perform a stability test of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) to understand its degradation rate. This can be done by analyzing samples of the medium at different time points using methods like High-Performance Liquid Chromatography (HPLC).
Q3: My cell culture medium is changing color (e.g., turning yellow or purple) more rapidly than in my control cultures. What does this indicate and how should I manage it?
A3: A rapid color change in the medium, which typically contains a pH indicator like phenol (B47542) red, signifies a shift in pH.
-
Yellow Medium: Indicates acidification, likely due to increased metabolic activity or cellular stress in response to this compound. This can be managed by more frequent media changes or by using a medium with a stronger buffering capacity, such as one supplemented with HEPES.
-
Purple/Fuchsia Medium: Indicates alkalinization, which can occur with cell death and the release of basic cellular components. This is a sign of significant cytotoxicity.
It is crucial to maintain a stable pH, as fluctuations can impact cell health and the stability of this compound. The optimal pH range for most mammalian cell lines is between 7.2 and 7.4.
Q4: How should I properly prepare and store this compound for cell culture experiments?
A4: Proper handling of this compound is critical for reproducible results.
-
Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the stock solution at -80°C for long-term stability. For short-term use, 4°C may be acceptable, but stability should be verified.
-
Working Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before adding it to the cells.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Data Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | - Prepare a single large batch of this compound-containing medium for all replicates in an experiment to minimize pipetting variations.- Ensure precise and consistent timing of media changes and this compound addition. |
| Uneven Cell Seeding | - Ensure a homogenous cell suspension before seeding.- Use a consistent seeding technique for all wells/flasks. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to create a humidity barrier. |
Issue 2: Gradual Decrease in Cell Proliferation and Viability Over Time
| Potential Cause | Troubleshooting Steps |
| Chronic Cellular Stress | - Monitor for markers of oxidative stress (e.g., ROS production) or other stress responses.- Consider a lower, less toxic concentration of this compound for very long-term studies. |
| Nutrient Depletion | - Increase the frequency of media changes to ensure an adequate supply of nutrients. |
| Selection of a Resistant Subpopulation | - Be aware that long-term exposure may select for cells that are more resistant to this compound's effects. This can be assessed by comparing the sensitivity of the long-term exposed cells to the parental cell line. |
Experimental Protocols
Protocol 1: General Long-Term this compound Exposure in Adherent Cell Culture
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will not lead to over-confluence during the exposure period. Allow cells to adhere and acclimate for 24 hours.
-
This compound Preparation: Prepare a fresh working solution of this compound in pre-warmed complete cell culture medium from a frozen stock.
-
Exposure Initiation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Maintenance:
-
For exposures lasting several days to a week, replace the medium with freshly prepared this compound-containing medium every 48 hours.
-
For longer-term exposures (weeks), cells will need to be passaged. When cells reach 80-90% confluency, detach them using standard methods (e.g., trypsinization). Resuspend the cells in fresh this compound-containing medium and re-seed them at a lower density in new culture vessels.
-
-
Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis (e.g., viability assays, protein extraction, RNA isolation).
Protocol 2: Quantification of this compound in Cell Culture Medium using HPLC
This protocol provides a general framework and may require optimization for your specific HPLC system and this compound concentrations.
-
Sample Preparation:
-
Collect cell culture supernatant at desired time points.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.
-
To precipitate proteins, add an equal volume of ice-cold acetonitrile (B52724) to the supernatant.
-
Vortex for 30 seconds and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
The mobile phase can be a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection can be performed using a UV detector at a wavelength appropriate for this compound.
-
Create a standard curve with known concentrations of this compound to quantify the amount in your samples.
-
Quantitative Data Summary
The following tables summarize quantitative data on this compound cytotoxicity from published studies.
Table 1: this compound-Induced Cytotoxicity in HTR-8/SVneo Cells [1][2]
| Exposure Time | This compound Concentration | Effect on Cell Viability (Live-to-Dead Ratio) |
| 12 hours | 5, 10, 20 µM | No significant cytotoxicity observed. |
| 24 hours | 20 µM | Decreased by 51%. |
| 48 hours | 10 µM | Decreased by 55%. |
| 48 hours | 20 µM | Decreased by 67%. |
Table 2: this compound Effects on Cytokine Secretion in LPS-Stimulated THP-1 Macrophages [3]
| Cytokine | This compound Concentration | Effect on Secretion |
| IL-1β | 1, 5, 10 µM | Significant reduction at all concentrations. |
| IL-6 | 1, 5, 10 µM | Significant reduction at all concentrations. |
| TNF-α | 1, 5, 10 µM | Significant reduction at all concentrations. |
Signaling Pathways and Experimental Workflows
Mitochondrial Dysfunction Pathway Induced by this compound
Long-term exposure to this compound is known to induce mitochondrial dysfunction, a key mechanism of its toxicity.[1][4][5][6][7] This can lead to a decrease in cellular energy production, an increase in reactive oxygen species (ROS), and the initiation of apoptotic cell death.
Caption: this compound-induced mitochondrial dysfunction pathway leading to cell death.
Nrf2-Mediated Oxidative Stress Response
This compound-induced ROS can activate the Nrf2 signaling pathway, which is a primary cellular defense mechanism against oxidative stress.[8][9][10][11][12]
Caption: Activation of the Nrf2 signaling pathway in response to this compound-induced oxidative stress.
Experimental Workflow for Long-Term this compound Exposure and Analysis
References
- 1. Exposure to Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-L-cysteine Causes Compensatory Changes to Macronutrient Utilization and Energy Metabolism in Placental HTR-8/SVneo Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-l-cysteine inhibits lipopolysaccharide-induced inflammation transcriptomic pathways and cytokine secretion in a macrophage cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Dysfunction and Therapeutic Perspectives in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Dysfunction: A Roadmap for Understanding and Tackling Cardiovascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Mitochondrial Dysfunction in Vascular Disease, Tumorigenesis, and Diabetes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Assessing DCVC-Induced DNA Damage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on assessing DNA damage induced by S-(1,2-dichlorovinyl)-L-cysteine (DCVC).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to assess the DNA damage it induces?
A1: S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a nephrotoxic metabolite of the industrial solvent trichloroethylene (B50587) (TCE).[1][2][3] It is known to cause renal proximal tubule damage and has been associated with an increased risk of renal tumors in animal models.[2][3][4] Assessing the DNA damage induced by this compound is crucial for understanding its mechanisms of toxicity and carcinogenicity, which is vital for human risk assessment.
Q2: What are the primary methods for assessing this compound-induced DNA damage?
A2: The most common and effective methods for quantifying this compound-induced DNA damage are the Comet assay (single-cell gel electrophoresis) and the γ-H2AX immunofluorescence assay. The Comet assay is a versatile method for measuring DNA single- and double-strand breaks,[5][6] while the γ-H2AX assay is a highly sensitive method for detecting DNA double-strand breaks (DSBs).[6]
Q3: What type of DNA damage does this compound cause?
A3: this compound is bioactivated to reactive intermediates that can form covalent adducts with DNA.[7] This can lead to the formation of DNA strand breaks, either directly or as a result of cellular repair processes. Additionally, this compound can induce oxidative stress, leading to oxidative DNA damage.
Q4: How can I be sure that the DNA damage I'm observing is specific to this compound and not an artifact of my experimental procedure?
A4: It is essential to include proper controls in your experiments. These should include a negative control (vehicle-treated cells) to establish a baseline level of DNA damage, and a positive control (cells treated with a known DNA damaging agent, such as hydrogen peroxide or a standard mutagen) to ensure the assay is working correctly. All cell handling procedures should be gentle to minimize mechanically induced DNA damage.
II. Troubleshooting Guides
A. Comet Assay
Problem 1: High variability in comet tail moments between replicate slides.
-
Possible Cause: Inconsistent lysis or electrophoresis conditions.
-
Solution: Ensure that the lysis buffer completely covers the slides and that the composition is consistent. Maintain a constant temperature and voltage during electrophoresis. Ensure all slides are oriented in the same direction in the electrophoresis tank.
Problem 2: "Hedgehog" or "burst" comets in both control and treated samples.
-
Possible Cause: Excessive DNA damage due to overly harsh cell treatment or apoptosis.
-
Solution: Reduce the concentration of this compound or the treatment duration. Ensure cell viability is high before starting the assay. Apoptotic cells can give false positives, so consider using a viability stain to exclude them from the analysis.
Problem 3: No comets or very faint tails in positive control samples.
-
Possible Cause: Inefficient lysis, incorrect pH of the electrophoresis buffer, or problems with the staining solution.
-
Solution: Check the composition and pH of your lysis and electrophoresis buffers. Ensure the staining solution is fresh and at the correct concentration. Verify the potency of your positive control agent.
Problem 4: The agarose (B213101) gel detaches from the slide.
-
Possible Cause: Slides not properly pre-coated, or the agarose concentration is too low.
-
Solution: Ensure slides are thoroughly cleaned and pre-coated with normal melting point agarose. Check the concentration of your low melting point agarose.
B. γ-H2AX Assay
Problem 1: High background fluorescence.
-
Possible Cause: Insufficient blocking, non-specific binding of the secondary antibody, or autofluorescence.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in PBS). Ensure the secondary antibody is specific to the primary antibody's host species. Include a secondary antibody-only control to check for non-specific binding. Use an anti-fade mounting medium that contains a DAPI counterstain.
Problem 2: Weak or no γ-H2AX signal in positive control cells.
-
Possible Cause: Inefficient cell permeabilization, inactive primary antibody, or incorrect filter sets on the microscope.
-
Solution: Ensure the permeabilization step (e.g., with Triton X-100) is sufficient to allow antibody entry. Check the concentration and storage conditions of your primary antibody. Verify that you are using the correct excitation and emission filters for your fluorophore.
Problem 3: Foci are difficult to count or appear clustered.
-
Possible Cause: Overlapping cells or suboptimal image acquisition settings.
-
Solution: Plate cells at a lower density to ensure they are well-separated. Optimize microscope settings (exposure time, gain) to obtain clear images of individual nuclei and foci. Use image analysis software to help with automated and unbiased foci counting.
Problem 4: Variation in foci number between experiments.
-
Possible Cause: Differences in cell cycle phase, treatment times, or antibody dilutions.
-
Solution: Synchronize cells if possible, as the number of γ-H2AX foci can vary with the cell cycle. Maintain consistent incubation times and antibody concentrations between experiments.
III. Experimental Protocols
A. Assessing this compound-Induced DNA Damage using the Comet Assay
This protocol is adapted from studies assessing the genotoxicity of this compound in rat kidney proximal tubules.[1][2]
-
Cell Preparation:
-
Culture renal proximal tubule cells (or other relevant cell line) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a specified time (e.g., 2, 4, 16 hours). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 15 minutes).
-
Gently harvest cells and resuspend in ice-cold PBS at a concentration of 2 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of cell suspension with 75 µL of 0.7% low melting point agarose (LMPA) at 37°C.
-
Pipette the mixture onto a pre-coated slide (coated with 1% normal melting point agarose).
-
Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.
-
Gently remove the coverslip.
-
-
Lysis:
-
Immerse slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Carefully remove slides and immerse them in neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes. Repeat twice.
-
Stain the slides with a fluorescent DNA dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
-
Scoring:
-
Visualize slides using a fluorescence microscope.
-
Analyze at least 50-100 comets per slide using appropriate image analysis software to determine the percentage of DNA in the tail, tail length, and tail moment.
-
B. Assessing this compound-Induced DNA Double-Strand Breaks using the γ-H2AX Assay
This is a general protocol that can be adapted for use with this compound.
-
Cell Preparation and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat cells with this compound at various concentrations and for different time points. Include appropriate controls.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[8]
-
Wash cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.[9]
-
Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.[9]
-
Wash cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.[8]
-
Wash cells three times with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain like DAPI.
-
Visualize the slides using a fluorescence or confocal microscope.
-
-
Quantification:
-
Capture images of a significant number of cells (at least 50-100) per treatment group.
-
Count the number of γ-H2AX foci per nucleus. This can be done manually or using automated image analysis software.
-
IV. Data Presentation
Table 1: Example of Quantitative Data from Comet Assay Analysis of this compound-Treated Cells
| This compound Concentration (µM) | Treatment Time (hours) | % DNA in Tail (Mean ± SD) | Tail Moment (Mean ± SD) |
| 0 (Vehicle Control) | 4 | 5.2 ± 1.8 | 1.5 ± 0.5 |
| 10 | 4 | 12.8 ± 3.5 | 4.2 ± 1.1 |
| 50 | 4 | 28.4 ± 6.2 | 10.1 ± 2.3 |
| 100 | 4 | 45.1 ± 8.9 | 18.7 ± 4.5 |
| 100 µM H₂O₂ (Positive Control) | 0.25 | 60.5 ± 9.7 | 25.3 ± 5.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type and experimental conditions.
Table 2: Example of Quantitative Data from γ-H2AX Foci Analysis of this compound-Treated Cells
| This compound Concentration (µM) | Treatment Time (hours) | Average Number of γ-H2AX Foci per Cell (Mean ± SD) |
| 0 (Vehicle Control) | 8 | 1.2 ± 0.4 |
| 10 | 8 | 5.6 ± 1.9 |
| 50 | 8 | 15.3 ± 4.8 |
| 100 | 8 | 25.8 ± 7.2 |
| 10 Gy Irradiation (Positive Control) | 1 | 30.1 ± 8.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type and experimental conditions.
V. Visualizations
Caption: A generalized workflow for assessing this compound-induced DNA damage.
Caption: Metabolic activation of this compound leading to DNA damage.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Assessment of the genotoxicity of trichloroethylene and its metabolite, S-(1,2-dichlorovinyl)-L-cysteine (this compound), in the comet assay in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. championsoncology.com [championsoncology.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Control Groups in DCVC Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dendritic Cell Vaccine (DCVC) experiments. Proper use of control groups is critical for the validation and interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the essential types of control groups in a this compound experiment?
A1: In this compound experiments, several control groups are essential to ensure the validity and reliability of your results. These can be broadly categorized as negative and positive controls.[1][2]
-
Negative Controls: These are designed to show no immune response and establish a baseline.[2] Common negative controls in this compound experiments include:
-
Unloaded Dendritic Cells (DCs): These are mature DCs that have not been loaded with a tumor-associated antigen (TAA). They help to assess the baseline immune response to the DC maturation process and the vehicle solution.
-
Irrelevant Peptide-Loaded DCs: These are DCs loaded with a peptide that is not relevant to the cancer being studied and should not elicit a specific anti-tumor immune response. This control helps to ensure that the observed immune response is specific to the TAA.
-
Vehicle Control: This group receives the solution used to resuspend the DCs, without any cells. It controls for any effects of the injection vehicle itself.
-
-
Positive Controls: These are designed to confirm that the experimental system is working as expected.[1]
-
DCs Loaded with a Known Immunogenic Antigen: Using a well-characterized, highly immunogenic protein like Keyhole Limpet Hemocyanin (KLH) can serve as a positive control for the quality of the DC vaccine and its ability to stimulate an immune response.[3]
-
Standard of Care (in clinical settings): In clinical trials, an active comparator arm using the current standard treatment for the disease helps to determine if the this compound is more effective than existing therapies.[2]
-
-
Untreated/Naive Control: This group consists of subjects who do not receive any treatment, providing a baseline for disease progression without intervention.
Q2: How should I prepare my control dendritic cells?
A2: The preparation of control DCs should follow the same protocol as your experimental (TAA-loaded) DCs, with the only difference being the antigen-loading step. This ensures that any observed differences in immune response can be attributed to the TAA.
Experimental Protocol: Generation of Monocyte-Derived Dendritic Cells
This protocol outlines the generation of immature DCs from peripheral blood mononuclear cells (PBMCs), which can then be matured and used for experimental or control groups.
-
Monocyte Isolation: Isolate PBMCs from whole blood using Ficoll density gradient centrifugation. To isolate monocytes, plate the PBMCs in a culture flask for 1-2 hours, allowing the monocytes to adhere to the plastic.[3][4]
-
Differentiation: Wash away the non-adherent cells. Culture the adherent monocytes for 5-7 days in RPMI 1640 medium supplemented with GM-CSF and IL-4 to differentiate them into immature DCs.[3][4][5]
-
Maturation: On day 6 or 7, induce maturation by adding a "maturation cocktail." A common cocktail includes pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and prostaglandin (B15479496) E2 (PGE2).[4][5][6][7][8]
-
Control Group Preparation:
-
Unloaded DCs: For this group, proceed with the maturation step without adding any antigen.
-
Irrelevant Peptide-Loaded DCs: Add a well-characterized, non-tumor-related peptide at the same concentration as the TAA used for the experimental group before adding the maturation cocktail.
-
Troubleshooting Guides
Problem 1: High immune response detected in the unloaded DC negative control group.
-
Possible Cause 1: Contamination. The cell culture may be contaminated with endotoxins (like LPS) or other microbial products that can non-specifically activate the immune system.
-
Troubleshooting Steps:
-
Check for Contamination: Test all reagents (culture media, cytokines, buffers) for endotoxin (B1171834) levels.
-
Review Aseptic Technique: Ensure strict aseptic techniques are followed during cell isolation, culture, and preparation.
-
Use Endotoxin-Free Reagents: Whenever possible, use certified endotoxin-free reagents and plasticware.
-
-
Possible Cause 2: Over-stimulation by the maturation cocktail. The combination or concentration of cytokines in the maturation cocktail might be too potent, leading to a strong, non-specific activation of DCs.
-
Troubleshooting Steps:
-
Titrate Maturation Cocktail Components: Perform a dose-response experiment to find the optimal concentration of each cytokine that induces maturation without causing excessive non-specific activation.
-
Evaluate Different Maturation Stimuli: Consider alternative maturation agents, such as Toll-like receptor (TLR) agonists (e.g., Poly I:C), which may induce a different activation profile.[3]
-
Problem 2: The positive control group (e.g., KLH-loaded DCs) shows a weak or no immune response.
-
Possible Cause 1: Suboptimal DC generation or maturation. The dendritic cells may not have differentiated or matured properly, rendering them unable to effectively present antigens and stimulate a T-cell response.
-
Troubleshooting Steps:
-
Verify DC Phenotype: Use flow cytometry to check for the expression of maturation markers like CD83, CD86, and HLA-DR on your DC population.[6]
-
Assess DC Viability: A low viability of the prepared DCs will result in a poor immune response. Use a viability stain (e.g., Trypan Blue or a fluorescent dye) to assess the percentage of live cells before injection. Adding cytokines like GM-CSF, Flt3-L, and IL-4 to the culture medium can sometimes improve DC viability.[9][10]
-
Optimize Maturation Cocktail: The maturation stimulus may be insufficient. Re-evaluate the composition and concentration of your maturation cocktail.[6][7][8]
-
-
Possible Cause 2: Ineffective antigen loading. The positive control antigen may not have been efficiently loaded onto the DCs.
-
Troubleshooting Steps:
-
Confirm Antigen Uptake: Use a fluorescently labeled version of your positive control antigen to confirm its uptake by the DCs via flow cytometry or fluorescence microscopy.
-
Vary Antigen Concentration: Perform a dose-response experiment to determine the optimal concentration of the positive control antigen for loading.
-
Problem 3: High variability in immune response within the same experimental or control group.
-
Possible Cause 1: Inconsistent DC preparation. Variations in cell culture conditions, reagent concentrations, or timing can lead to differences in the quality of the generated DCs.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all steps of the DC generation, maturation, and loading protocol are performed consistently for all samples.
-
Automate Processes: Where possible, use automated systems for cell isolation and culture to reduce manual variability.[11]
-
-
Possible Cause 2: Confounding variables. Factors other than the experimental treatment may be influencing the outcome.
-
Troubleshooting Steps:
-
Randomization: Randomly assign subjects to treatment and control groups to ensure that potential confounding variables are evenly distributed.[2][12][13]
-
Stratification: If known confounders exist (e.g., age, disease stage), you can stratify your samples into subgroups to analyze the effect of the variable within each group.[1][12]
-
Statistical Control: Use statistical methods like regression models to adjust for the effects of confounding variables during data analysis.[1][13]
-
Data Presentation
Table 1: Example Immunogenicity Data from a Phase I this compound Clinical Trial
| Group | Number of Patients | Clinical Benefit (CR+PR+SD) | Antibody Response | T-Cell Response (IFN-γ, Granzyme B, or TNF-α) |
| Experimental (HER2-DC Vaccine) | 21 | 33.3% (7 patients) | 23.1% (3 of 13 patients) | 90.9% (10 of 11 patients) |
| Control (Hypothetical - Unloaded DC) | N/A | Baseline | Baseline | Baseline |
CR: Complete Response, PR: Partial Response, SD: Stable Disease. Data adapted from a Phase I clinical trial of an autologous dendritic cell vaccine against HER2.[14] Note: This trial was a single-arm study; a control group is included here for illustrative purposes.
Table 2: Expected Cytokine Profiles in this compound Experiments
| Cytokine | Experimental Group (TAA-loaded DCs) | Negative Control (Unloaded DCs) | Positive Control (e.g., KLH-loaded DCs) | Interpretation |
| IL-12p70 | High | Low | High | Indicates a Th1-polarizing response, crucial for anti-tumor immunity. |
| IFN-γ | High | Low | High | A key cytokine for cytotoxic T-lymphocyte (CTL) activation. |
| TNF-α | Moderate to High | Low | Moderate to High | Pro-inflammatory cytokine involved in anti-tumor activity. |
| IL-10 | Low | Low to Moderate | Low | An immunosuppressive cytokine; low levels are desirable. |
This table represents expected trends. Actual values will vary depending on the specific experimental setup.
Mandatory Visualizations
Caption: this compound experimental workflow from sample processing to analysis.
Caption: Troubleshooting logic for unexpected negative control results.
References
- 1. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of control groups in clinical trials | Novotech CRO [novotech-cro.com]
- 3. Preparation of Tumor Antigen-loaded Mature Dendritic Cells for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dendritic cells matured by a prostaglandin E2-containing cocktail can produce high levels of IL-12p70 and are more mature and Th1-biased than dendritic cells treated with TNF-α or LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-step maturation of immature DCs with proinflammatory cytokine cocktail and poly(I:C) enhances migratory and T cell stimulatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monocyte-derived DC maturation strategies and related pathways: a transcriptional view - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Maintaining dendritic cell viability in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated generation of immature dendritic cells in a single-use system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. Confounding variables in statistics: How to identify and control them [statsig.com]
- 14. Phase I Clinical Trial of an Autologous Dendritic Cell Vaccine Against HER2 Shows Safety and Preliminary Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Novel Biomarkers of DCVC-Induced Kidney Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of traditional and novel biomarkers for the detection of kidney injury induced by S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxin. The information presented is intended to assist researchers in selecting the most appropriate biomarkers for their preclinical studies, with a focus on early and sensitive detection of renal damage.
Introduction to this compound-Induced Nephrotoxicity
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a metabolite of the industrial solvent trichloroethylene (B50587) and a well-established model compound for studying chemically-induced acute kidney injury (AKI). Its toxicity is primarily localized to the proximal tubules of the kidney, where it is metabolized to a reactive electrophile. This leads to cellular damage through mechanisms including mitochondrial dysfunction, oxidative stress, and apoptosis, ultimately resulting in tubular necrosis and a decline in renal function.
Traditionally, the assessment of this compound-induced nephrotoxicity has relied on functional biomarkers such as serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN). However, these markers are known to be insensitive, typically only becoming elevated after significant renal damage has occurred.[1] This limitation has driven the search for more sensitive and specific biomarkers that can detect kidney injury at an earlier stage.
Comparison of Traditional and Novel Biomarkers
The following tables summarize the performance of traditional and novel biomarkers in the context of chemically-induced kidney injury, with a focus on data relevant to this compound where available.
Table 1: Performance Comparison of Kidney Injury Biomarkers
| Biomarker Category | Biomarker | Sample Type | Key Advantages | Key Limitations in Early Detection |
| Traditional (Functional) | Serum Creatinine (sCr) | Serum | Widely used, standardized assays | Insensitive, late indicator of injury, influenced by muscle mass and hydration.[2] |
| Blood Urea Nitrogen (BUN) | Serum | Widely used, reflects renal filtration | Insensitive, late indicator, influenced by diet and liver function.[1] | |
| Novel (Damage) | Kidney Injury Molecule-1 (KIM-1) | Urine | Highly sensitive and specific for proximal tubule injury, early detection.[3][4] | Levels can remain elevated during repair phase.[5] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine, Serum | Very early indicator of tubular damage.[6][7] | Can be influenced by systemic inflammation.[8] | |
| Clusterin | Urine | Early indicator of tubular damage. | Less specific to kidney injury compared to KIM-1. | |
| Cystatin C | Serum, Urine | Less influenced by muscle mass than creatinine. | Can be affected by thyroid function and inflammation. |
Table 2: Quantitative Data from Preclinical Studies
Note: Data from different studies are presented. Direct comparative studies for this compound are limited. The data below is illustrative of biomarker performance in relevant models of acute kidney injury.
| Biomarker | Animal Model | Toxin/Injury Model | Time Point | Fold Change vs. Control (approx.) | Reference |
| BUN | Mouse | This compound (30 mg/kg) | 72h | ~ 8-fold | Vaidya et al., 2003[9] |
| Serum Creatinine | Rat | Cisplatin (7.5 mg/kg) | 5 days | ~ 4-fold | Vaidya et al., 2005[10] |
| Urinary KIM-1 | Mouse | Ischemia/Reperfusion (10 min) | 24h | > 13-fold | Vaidya et al., 2009[3][11] |
| Urinary KIM-1 | Rat | Gentamicin (240 mg/kg/day) | 3 days | ~ 23-fold | Vaidya et al., 2010[4] |
| Serum NGAL | Rat | Contrast Media | 2h | ~ 4-fold | Expression of neutrophil gelatinase-associated lipocalin in low osmolar contrast-induced nephropathy in rats and the effect of N-acetylcysteine[6] |
Signaling Pathways in this compound-Induced Kidney Injury
The nephrotoxicity of this compound is a multi-step process involving bioactivation, mitochondrial injury, and the induction of apoptotic and necrotic cell death pathways. The following diagram illustrates the key events in this toxicological cascade.
Caption: this compound-induced kidney injury pathway.
Experimental Protocols
Animal Model of this compound-Induced Nephrotoxicity
A common model for studying this compound-induced kidney injury involves the intraperitoneal (i.p.) administration of this compound to male Swiss-Webster mice.[9]
-
Animals: Male Swiss-Webster mice (25-30 g) are used.
-
This compound Preparation: S-(1,2-dichlorovinyl)-L-cysteine is dissolved in distilled water.
-
Dosing: Mice are administered a single i.p. injection of this compound at doses ranging from 15 to 75 mg/kg body weight.[9] Control animals receive an equivalent volume of the vehicle (distilled water).
-
Sample Collection: Urine and blood samples are collected at various time points post-injection (e.g., 0, 24, 48, 72 hours). Kidneys are harvested for histological analysis.
Measurement of Urinary KIM-1 by ELISA
The following is a generalized protocol for the quantification of urinary KIM-1 in mice using a sandwich ELISA, based on commercially available kits and published methods.[10][11][12][13][14]
-
Urine Sample Preparation:
-
ELISA Procedure (based on a typical 96-well plate format):
-
Coating: Coat a 96-well microplate with a capture antibody specific for mouse KIM-1 and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add diluted urine samples and KIM-1 standards to the wells and incubate for 1.5-2 hours at 37°C or room temperature.[10]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for mouse KIM-1. Incubate for 1-1.5 hours.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 15-30 minutes.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A blue color will develop.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the KIM-1 standards against their known concentrations.
-
Calculate the concentration of KIM-1 in the urine samples by interpolating their absorbance values from the standard curve.
-
Normalize the urinary KIM-1 concentration to the urinary creatinine concentration to account for variations in urine dilution.
-
Experimental Workflow
The following diagram outlines the typical workflow for validating novel biomarkers of this compound-induced kidney injury in a preclinical setting.
Caption: Workflow for biomarker validation.
Conclusion
The validation of sensitive and specific biomarkers is crucial for the early detection of this compound-induced kidney injury. Novel urinary biomarkers, particularly KIM-1, demonstrate superior performance compared to traditional markers like sCr and BUN by providing an earlier indication of tubular damage.[3][4] The adoption of these novel biomarkers in preclinical studies can lead to a more accurate assessment of nephrotoxicity, facilitating safer drug development and a better understanding of the mechanisms of chemically-induced renal injury.
References
- 1. Deoxynivalenol Induces Caspase-8-Mediated Apoptosis through the Mitochondrial Pathway in Hippocampal Nerve Cells of Piglet | MDPI [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Novel assays for detection of urinary KIM-1 in mouse models of kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kidney Injury Molecule-1 Outperforms Traditional Biomarkers of Kidney Injury in Multi-site Preclinical Biomarker Qualification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary KIM-1 Correlates with the Subclinical Sequelae of Tubular Damage Persisting after the Apparent Functional Recovery from Intrinsic Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of neutrophil gelatinase-associated lipocalin in low osmolar contrast-induced nephropathy in rats and the effect of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal neutrophil gelatinase associated lipocalin expression in lipopolysaccharide-induced acute kidney injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary neutrophil gelatinase-associated lipocalin levels reflect damage to glomeruli, proximal tubules, and distal nephrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Novel Assays for Detection of Urinary KIM-1 in Mouse Models of Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. alpco.com [alpco.com]
- 14. Mouse KIM-1 ELISA Kit (TIM 1) (ab213477) | Abcam [abcam.com]
A Comparative Analysis of the Nephrotoxicity of DCVC and Other Environmental Toxicants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nephrotoxicity of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of the common environmental contaminant trichloroethylene, with three other significant environmental toxicants: cisplatin (B142131), aristolochic acid, and cadmium. The information is compiled from various experimental studies to assist researchers in understanding the relative renal risks and mechanisms of these compounds.
Quantitative Comparison of Nephrotoxicity
The following tables summarize the acute toxicity and the impact on key renal function biomarkers of the selected environmental toxicants. Data has been compiled from studies on rodents to provide a comparative baseline.
Table 1: Acute Lethal Doses (LD50) in Rodents
| Toxicant | Species | Route of Administration | LD50 | Reference |
| S-(1,2-dichlorovinyl)-L-cysteine (this compound) | Mouse | Intraperitoneal | 15 mg/kg | [1] |
| Cisplatin | Mouse | Intraperitoneal | 13.5 - 16.9 mg/kg | [2][3] |
| Cisplatin | Rat | Intraperitoneal | ~8 mg/kg | [4] |
| Aristolochic Acid | Mouse | Oral | 56 - 101 mg/kg | [5] |
| Aristolochic Acid | Rat | Oral | 166 - 203 mg/kg | [5] |
| Cadmium Chloride | Mouse | Oral | 100 - 300 mg/kg | |
| Cadmium Chloride | Rat | Oral | 100 - 300 mg/kg | [6] |
| Cadmium Chloride | Mouse | Intraperitoneal | 3.9 - 5.98 mg/kg | [7] |
Table 2: Effects on Renal Function Biomarkers (BUN and Creatinine)
| Toxicant | Species | Dose and Route | Time Point | Change in BUN | Change in Creatinine (B1669602) | Reference |
| This compound | Mouse | 15 mg/kg (i.p.) | 48 hours | Significant increase | Significant increase | [1] |
| Cisplatin | Mouse | 20 mg/kg (i.p.) | 72 hours | Significant increase | Significant increase | [4] |
| Cisplatin | Rat | 6 mg/kg (i.p.) | 7 days | 40-86% increase | 46-77% increase | [8] |
| Aristolochic Acid | Rat | 10, 50, 100 mg/kg (oral) | 3 days | Dose-dependent increase | Dose-dependent increase | [9] |
| Aristolochic Acid | Broiler | 1.452 mg/kg (i.p.) for 28 days | 28 days | Significant increase | Significant increase | [10] |
| Cadmium Chloride | Rat | 25 mg/kg (oral) for 6 weeks | 6 weeks | Significant increase | No significant change | [11] |
Mechanisms of Nephrotoxicity and Signaling Pathways
The nephrotoxicity of these compounds is mediated by distinct and sometimes overlapping cellular and molecular pathways.
S-(1,2-dichlorovinyl)-L-cysteine (this compound)
This compound is a potent nephrotoxin that selectively damages the proximal tubules.[12] Its toxicity is dependent on metabolic activation by enzymes within the kidney. The primary mechanism involves the bioactivation of this compound by the enzyme cysteine conjugate β-lyase, and to a lesser extent by cysteine conjugate S-oxidase, leading to the formation of a reactive thiol.[4] This reactive metabolite is thought to initiate lipid peroxidation and oxidative stress, causing damage to cellular membranes and ultimately leading to cell death.
Cisplatin
Cisplatin is a widely used chemotherapy agent with significant nephrotoxic side effects.[4] Its accumulation in renal proximal tubular cells triggers a multifactorial cascade of events leading to acute kidney injury. Key mechanisms include the induction of apoptosis through the activation of caspases, mitochondrial dysfunction leading to energy depletion, and a pronounced inflammatory response mediated by cytokines such as TNF-α.[6][13]
Aristolochic Acid
Aristolochic acid, a component of certain herbal remedies, is a potent nephrotoxin that can lead to a progressive form of kidney disease known as aristolochic acid nephropathy (AAN).[5][14] A key signaling pathway implicated in the chronic nephrotoxicity of aristolochic acid is the transforming growth factor-beta (TGF-β)/Smad3 pathway.[5][15] Activation of this pathway promotes epithelial-mesenchymal transition (EMT) and the deposition of extracellular matrix, leading to tubulointerstitial fibrosis and chronic kidney disease.[5][15]
Cadmium
Cadmium is a heavy metal and a widespread environmental pollutant that primarily accumulates in the renal cortex.[16] Its nephrotoxicity is complex, involving multiple pathways that lead to apoptosis of renal tubular cells.[17] Key mechanisms include the induction of endoplasmic reticulum (ER) stress, which triggers the unfolded protein response (UPR), and direct mitochondrial damage.[18][19] Both pathways can converge on the activation of caspases, leading to programmed cell death.[18] Additionally, the tumor suppressor protein p53 has been implicated in cadmium-induced apoptosis.[17]
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of nephrotoxicity are provided below.
Preparation and Incubation of Renal Cortical Slices
This ex vivo method allows for the study of nephrotoxicity in a system that maintains the structural and functional integrity of the renal tubules.[15][20][21]
Materials:
-
Stadie-Riggs or Krumdieck tissue slicer
-
Krebs-Henseleit buffer (or similar physiological buffer), gassed with 95% O2/5% CO2
-
Incubator with shaking platform (37°C)
-
Test toxicant
-
Reagents for biochemical assays (e.g., LDH, ATP kits)
Procedure:
-
Humanely euthanize the rodent and immediately excise the kidneys.
-
Place the kidneys in ice-cold physiological buffer.
-
Prepare thin (0.2-0.5 mm) cortical slices using a tissue slicer.
-
Pre-incubate the slices in fresh, gassed buffer at 37°C for a short period to stabilize.
-
Transfer slices to flasks containing fresh buffer with varying concentrations of the test toxicant.
-
Incubate for the desired time period (typically 1-4 hours) with gentle shaking.
-
At the end of the incubation, separate the slices from the medium.
-
Analyze the medium for markers of cell leakage (e.g., lactate (B86563) dehydrogenase - LDH).
-
Homogenize the slices to measure markers of cell viability (e.g., ATP content) and specific metabolic functions (e.g., gluconeogenesis, organic ion transport).
Cell Viability (MTT) Assay in Renal Tubular Epithelial Cells
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[22][23][24]
Materials:
-
Renal tubular epithelial cell line (e.g., HK-2, LLC-PK1)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the toxicant for the desired exposure time.
-
Remove the treatment medium and add MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection in Kidney Tissue
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][17][25][26]
Materials:
-
Paraffin-embedded or frozen kidney tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K for permeabilization
-
TdT reaction mix (containing TdT enzyme and labeled dUTPs)
-
Stop/Wash buffer
-
Fluorescent microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary.
-
Permeabilize the sections with Proteinase K.
-
Incubate the sections with the TdT reaction mix to label the 3'-OH ends of fragmented DNA.
-
Stop the reaction and wash the sections.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the TUNEL-positive cells using a fluorescent microscope.
2. Activated Caspase-3 Immunohistochemistry
This technique specifically detects the cleaved, active form of caspase-3, an executioner caspase in the apoptotic pathway.[27][28][29]
Materials:
-
Paraffin-embedded or frozen kidney tissue sections
-
Primary antibody against activated caspase-3
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate
-
Hematoxylin for counterstaining
-
Light microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against activated caspase-3.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the color with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Visualize and quantify the caspase-3-positive cells using a light microscope.
Measurement of Blood Urea Nitrogen (BUN) and Serum Creatinine
These are standard biochemical assays to assess overall kidney function.[8][9][12][13][30]
Materials:
-
Rodent serum samples
-
Commercially available BUN and creatinine assay kits
-
Spectrophotometer or automated clinical chemistry analyzer
Procedure:
-
Collect blood from rodents via an appropriate method (e.g., cardiac puncture, tail vein) and allow it to clot.
-
Centrifuge the blood to separate the serum.
-
Follow the instructions provided with the commercial assay kits for the colorimetric or enzymatic determination of BUN and creatinine concentrations.
-
Measure the absorbance at the specified wavelength using a spectrophotometer or an automated analyzer.
-
Calculate the BUN and creatinine concentrations based on a standard curve.
References
- 1. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic effects of cisplatin microspheres on peritoneal carcinomatosis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypotonic intraperitoneal cisplatin chemotherapy for peritoneal carcinomatosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute toxicity of aristolochic acid in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mmpc.org [mmpc.org]
- 13. Detection of Serum BUN and Creatinine [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Rat renal cortical slices: Maintenance of viability and use in in vitro nephrotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. ptglab.com [ptglab.com]
- 18. Computational Analysis of Naturally Occurring Aristolochic Acid Analogues and Their Biological Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Precision-cut kidney slices (PCKS) to study development of renal fibrosis and efficacy of drug targeting ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of precision-cut renal cortical slices in nephrotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ex vivo kidney slice preparations as a model system to study signaling cascades in kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT (Assay protocol [protocols.io]
- 24. texaschildrens.org [texaschildrens.org]
- 25. assaygenie.com [assaygenie.com]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Immunohistochemical expression of activated caspase-3 as a marker of apoptosis in glomeruli of human lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Establishing Standards for Studying Renal Function in Mice through Measurements of Body Size-Adjusted Creatinine and Urea Levels - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Findings for S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo toxicological findings for S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the industrial solvent trichloroethylene (B50587). The information presented herein is supported by experimental data to facilitate a comprehensive understanding of this compound's mechanisms of toxicity and to aid in the design and interpretation of future studies.
Data Presentation: In Vitro vs. In Vivo Toxicity of this compound
The following tables summarize quantitative data from various studies to allow for a direct comparison of this compound's effects in different experimental systems.
Table 1: Comparison of In Vitro and In Vivo Nephrotoxicity of this compound
| Parameter | In Vitro Findings | In Vivo Findings | Species |
| Effective Concentration/Dose | L-DCVC at 10⁻⁵ M causes initial S3 segment lesions in 12 hours.[1] | 25 mg/kg of L-DCVC leads to elevated blood urea (B33335) nitrogen (BUN) at 24 and 48 hours.[1] | Rabbit |
| D-DCVC at 10⁻⁴ M causes initial S3 segment lesions in 8 hours.[1] | 25 mg/kg of D-DCVC also elevates BUN at 24 and 48 hours, though the effect is less severe than L-DCVC.[1] | Rabbit | |
| Concentration-dependent increase in malondialdehyde (MDA) in renal cortical slices.[2] | Dose-dependent increase in BUN and MDA production in the renal cortex with doses ranging from 2.5-500 mg/kg.[2] | Mouse | |
| Time Course of Toxicity | Initial S3 lesion observed between 4 and 8 hours, progressing to all proximal tubule segments by 12 hours.[1] | Elevated BUN is observed at 24 and 48 hours post-administration.[1] | Rabbit |
| A sequence of irreversible toxic events is initiated as early as 30 minutes of exposure. | Histopathological lesions in the straight proximal tubule are evident by 48 hours.[1] | Rabbit | |
| Key Toxicological Endpoints | Decreased intracellular K⁺ and increased lactate (B86563) dehydrogenase (LDH) release.[1] | Elevated blood urea nitrogen (BUN) and serum creatinine.[1][3] | Rabbit, Mouse |
| Inhibition of p-aminohippuric acid (PAH) and tetraethylammonium (B1195904) (TEA) accumulation.[2] | Decreased accumulation of PAH and TEA in renal cortical slices from treated animals.[2] | Mouse | |
| Mitochondrial damage and loss of brush borders observed via electron microscopy. | Necrosis of the pars recta region of the proximal tubules. | Rabbit |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired exposure time.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
2. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
-
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or plasma membrane damage.
-
Procedure:
-
Culture cells in a 96-well plate and expose them to different concentrations of this compound.
-
At the end of the incubation period, centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
The LDH-catalyzed conversion of lactate to pyruvate (B1213749) reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.
-
3. Annexin V-FITC Apoptosis Assay via Flow Cytometry
-
Principle: This assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early event in apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC). Propidium iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.
-
Procedure:
-
Induce apoptosis in cell cultures by treating with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Live cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.
-
In Vivo Nephrotoxicity Study
1. This compound-Induced Acute Renal Toxicity Model in Rabbits
-
Principle: This model is used to assess the nephrotoxic effects of this compound in a whole-animal system.
-
Procedure:
-
Acclimate male New Zealand White rabbits to the experimental conditions.
-
Administer a single intravenous (IV) dose of this compound (e.g., 10 mg/kg).[3]
-
Collect urine and blood samples at baseline (pre-dose) and at specified time points post-dose (e.g., 8, 24, and 48 hours).
-
Monitor animals for clinical signs of toxicity.
-
At the end of the study period (e.g., 48 hours), euthanize the animals and collect kidney tissues for histopathological examination.
-
Analyze serum for markers of kidney function, such as blood urea nitrogen (BUN) and creatinine.
-
Analyze urine for proteinuria, glucosuria, and kidney-specific biomarkers like N-acetyl-beta-D-glucosaminidase (NAG).
-
Process kidney tissues for light microscopy to evaluate tubular necrosis and other pathological changes.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in this compound toxicity and a general workflow for its toxicological assessment.
Caption: Metabolic activation pathway of trichloroethylene to the ultimate toxicant of this compound.
Caption: The Integrated Stress Response (ISR) pathway activated by this compound.
Caption: General experimental workflow for cross-validating this compound toxicity.
References
- 1. In vitro and in vivo nephrotoxicity of the L and D isomers of S-(1,2-dichlorovinyl)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-(1,2-dichlorovinyl)-L-cysteine-induced nephrotoxicity in the New Zealand white rabbit: characterization of proteinuria and examination of the potential role of oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of DCVC Toxicity Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research on the toxicity of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the industrial solvent trichloroethylene (B50587). By presenting quantitative data from various studies in a standardized format, this guide aims to shed light on the reproducibility of this compound toxicity findings and highlight key experimental factors that may influence outcomes. Detailed experimental protocols and visual representations of the implicated signaling pathways are included to facilitate a comprehensive understanding of the current state of research.
Comparative Analysis of In Vitro this compound Cytotoxicity
The following tables summarize quantitative data from multiple studies investigating the cytotoxic effects of this compound in renal proximal tubule cells. These cells are a primary target of this compound-induced toxicity.
Table 1: this compound-Induced Necrosis (Lactate Dehydrogenase Release)
| Cell Type | This compound Concentration (µM) | Exposure Time (h) | LDH Release (% of Control/Maximum) | Study (Citation) |
| Primary Human Proximal Tubular (hPT) Cells (Male) | 100 | 24 | ~30% | [1] |
| 500 | 24 | ~78% (maximal) | [1] | |
| Primary Human Proximal Tubular (hPT) Cells (Female) | 100 | 24 | ~25% | [1] |
| 500 | 24 | ~65% (maximal) | [1] | |
| Primary Cultures of Rat Proximal Tubular (PT) Cells | 100 | 24 | Significant increase | [2] |
| 1000 | 24 | Significant increase | [2] | |
| Primary Cultures of Rat Distal Tubular (DT) Cells | 100 | 24 | Significant increase | [2] |
| 1000 | 24 | Significant increase | [2] |
Table 2: this compound-Induced Apoptosis
| Cell Type | This compound Concentration (µM) | Exposure Time (h) | Apoptotic Endpoint | Result | Study (Citation) |
| Primary Human Proximal Tubular (hPT) Cells | 10 | 2 | Flow Cytometry (Propidium Iodide) | Increased percentage of apoptotic cells | [1] |
| 10 | 4 | DNA Synthesis | Increased | [1] | |
| LLC-PK1 (Porcine Kidney Epithelial) Cells | Not specified | Not specified | Caspase-3 Activation | Detected only during apoptosis | [3] |
| Not specified | Not specified | PARP Cleavage | Detected only during apoptosis | [3] |
Table 3: this compound-Induced Mitochondrial Dysfunction
| Cell Type | This compound Concentration (µM) | Exposure Time (h) | Mitochondrial Endpoint | Result | Study (Citation) |
| Primary Human Proximal Tubular (hPT) Cells | 10 - 200 | 24 | Cellular ATP Content | Progressive decrease (up to 40% depletion) | [4] |
| >200 | 24 | Cellular ATP Content | >50% depletion | [4] | |
| Isolated Rat Kidney Proximal Tubular Cells | Not specified | Not specified | Succinate-Dependent Oxygen Consumption | Inhibited | [5] |
| Not specified | Not specified | Mitochondrial Ca2+ Sequestration | Inhibited | [5] |
Key Experimental Protocols
A critical aspect of assessing reproducibility is understanding the methodologies employed. Below are summaries of the key experimental protocols from the cited studies.
Cell Culture and Exposure:
-
Primary Human Proximal Tubular (hPT) Cells: Cells were isolated from human kidney cortical tissue and maintained in culture. For experiments, cells were incubated with a range of this compound concentrations (10 to 1000 µM) for up to 48 hours.[1]
-
LLC-PK1 Cells: This porcine kidney epithelial cell line was used to study the role of caspases in apoptosis. The study notes that S-cysteine conjugates can induce either necrosis or apoptosis depending on the chemical structure and antioxidant status.[3]
-
Primary Cultures of Rat Proximal and Distal Tubular Cells: PT and DT cells were isolated from rat kidneys and maintained in primary culture. Cells were treated with this compound (0.1-1 mM) for 24 hours to assess cytotoxicity.[2]
-
Isolated Rat Kidney Proximal Tubular Cells: Freshly isolated proximal tubular cells from rats were used to investigate the effects of this compound on mitochondrial function.[5]
Toxicity Assays:
-
Lactate Dehydrogenase (LDH) Release Assay: Necrosis was quantified by measuring the activity of LDH released from damaged cells into the culture medium.[1][2]
-
Apoptosis Assays: Apoptosis was assessed using multiple methods, including flow cytometry with propidium (B1200493) iodide staining to identify cells with sub-G1 DNA content, analysis of DNA synthesis, and detection of caspase-3 activation and poly(ADP-ribose) polymerase (PARP) cleavage.[1][3]
-
Mitochondrial Function Assays: Mitochondrial dysfunction was evaluated by measuring cellular ATP content, succinate-dependent state 3 oxygen consumption, and mitochondrial calcium sequestration.[4][5]
Signaling Pathways in this compound Toxicity
This compound induces cytotoxicity through a complex interplay of molecular events, primarily involving mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways.
Experimental Workflow for In Vitro this compound Toxicity Assessment
The following diagram illustrates a general workflow for assessing this compound toxicity in vitro, based on the methodologies described in the referenced literature.
Caption: A generalized workflow for studying this compound toxicity in vitro.
This compound-Induced Apoptotic Signaling Pathway
The diagram below outlines the key molecular events leading to apoptosis following this compound exposure, as suggested by the literature. The pathway highlights the central role of mitochondrial dysfunction and caspase activation.
Caption: Key events in this compound-induced apoptosis in renal cells.
Discussion on Reproducibility
Based on the available data, there is a general consensus on the nephrotoxic effects of this compound, particularly its ability to induce both necrosis and apoptosis in renal proximal tubule cells. However, direct comparisons of quantitative data reveal some variability that could be attributed to differences in experimental systems and protocols.
-
Cellular Models: Studies utilizing primary human cells provide high physiological relevance but may be subject to donor-to-donor variability, as suggested by the different maximal LDH release between male and female donor cells.[1] In contrast, immortalized cell lines like LLC-PK1 offer higher reproducibility but may not fully recapitulate the complexities of primary cells.[3]
-
Concentration and Time Dependence: The toxic effects of this compound are clearly dose- and time-dependent. Apoptosis is observed at lower concentrations and earlier time points compared to necrosis, which becomes the dominant cell death mechanism at higher concentrations and longer exposures.[1] This highlights the importance of comprehensive dose-response and time-course studies for consistent results.
-
Endpoint Measurement: The choice of toxicity endpoint can influence the interpretation of results. For instance, assays for mitochondrial dysfunction appear to be sensitive indicators of early this compound-induced injury.[4][5] A multi-parametric approach, assessing various endpoints such as necrosis, apoptosis, and mitochondrial function, is likely to provide a more robust and reproducible characterization of this compound toxicity.
References
- 1. Apoptosis, necrosis, and cell proliferation induced by S-(1,2-dichlorovinyl)-L-cysteine in primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of trichloroethylene and S-(1, 2-dichlorovinyl)-L-cysteine in primary cultures of rat renal proximal tubular and distal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of caspase-3 and bcl-2 in chemically-induced apoptosis but not necrosis of renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Mitochondrial Dysfunction in Cellular Responses to S-(1,2-Dichlorovinyl)-L-cysteine in Primary Cultures of Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine in isolated rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Toxicity Across Species
For Researchers, Scientists, and Drug Development Professionals
S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the industrial solvent trichloroethylene, exhibits significant variability in its toxic effects across different animal species. This guide provides a comparative overview of this compound toxicity, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.
Quantitative Toxicity Data
The acute toxicity of this compound, as measured by the median lethal dose (LD50), varies among species. The primary target organ for this compound toxicity is the kidney, specifically the proximal tubules, in most species studied, with the potential exception of young calves.
| Species | Route of Administration | LD50 (mg/kg) | Target Organ(s) | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 66 - 83 | Kidney (Proximal Tubules) | [No source found] |
| Mouse (NMRI) | Intraperitoneal (i.p.) | Doses up to 500 mg/kg studied; specific LD50 not determined. Nephrotoxicity observed. | Kidney, Liver | [1] |
| Rabbit | Dermal | Not Determined | Kidney | [2] |
| Guinea Pig | Not Determined | Not Determined | Kidney | [No source found] |
Mechanisms of Toxicity and Species-Specific Differences
The toxicity of this compound is not due to the compound itself but rather to its bioactivation into a reactive metabolite. This process is primarily mediated by the enzyme cysteine S-conjugate β-lyase (C-S lyase), which is found in high concentrations in the proximal tubules of the kidney.
Species-specific differences in the activity of C-S lyase play a crucial role in the observed variations in this compound toxicity. For instance, rats exhibit higher renal C-S lyase activity compared to mice and rabbits, which may contribute to their higher susceptibility to cisplatin-induced nephrotoxicity, a compound that shares a similar bioactivation pathway.[2]
The bioactivation of this compound leads to the formation of a reactive thiol that can covalently bind to cellular macromolecules, including mitochondrial proteins. This initiates a cascade of events leading to cellular injury.
Signaling Pathway of this compound-Induced Nephrotoxicity
The following diagram illustrates the key events in the bioactivation and subsequent toxicity of this compound in renal proximal tubule cells.
Caption: Bioactivation and cellular toxicity pathway of this compound.
Experimental Protocols
The following are generalized methodologies for assessing this compound-induced nephrotoxicity in animal models.
Acute Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of this compound in a specific species.
Protocol:
-
Animal Model: Select a species (e.g., rats, mice) of a specific strain, age, and sex.
-
Acclimation: Acclimate animals to laboratory conditions for at least one week.
-
Dose Preparation: Prepare graded doses of this compound in a suitable vehicle (e.g., saline).
-
Administration: Administer a single dose of this compound via the desired route (e.g., intraperitoneal injection, oral gavage). A control group receives the vehicle only.
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).[3][4]
Assessment of Nephrotoxicity
Objective: To evaluate the extent of kidney damage induced by this compound.
Protocol:
-
Animal Treatment: Administer this compound to animals at sublethal doses.
-
Sample Collection: Collect blood and urine samples at specified time points. At the end of the study, euthanize the animals and collect kidney tissue.
-
Biochemical Analysis:
-
Serum: Measure blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels as indicators of kidney function.[5][6]
-
Urine: Analyze for proteinuria, glucosuria, and the presence of kidney-specific biomarkers such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).[5][7][8]
-
-
Histopathological Examination:
-
Fix kidney tissues in formalin, embed in paraffin, and section.
-
Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess morphological changes, such as tubular necrosis, apoptosis, and inflammation.
-
-
Oxidative Stress Markers:
-
Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation in kidney homogenates.[1]
-
Determine the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[6]
-
Experimental Workflow for Nephrotoxicity Assessment
Caption: Workflow for assessing this compound-induced nephrotoxicity.
References
- 1. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible role of cysteine-S-conjugate β-lyase in species differences in cisplatin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Biomarkers for Drug-Induced Renal Damage and Nephrotoxicity—An Overview for Applied Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug-Induced Nephrotoxicity and Its Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Specific Enzymes in DCVC Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key enzymes involved in the metabolism of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the industrial solvent trichloroethylene. Understanding the enzymatic pathways that bioactivate this compound is crucial for assessing its toxicity and developing potential therapeutic interventions. This document summarizes quantitative data, details experimental protocols, and visualizes the metabolic and signaling pathways to facilitate a comprehensive understanding of this compound metabolism.
Executive Summary
The bioactivation of this compound to reactive electrophiles is a critical step in its mechanism of toxicity, primarily targeting the kidneys. Several key enzymes have been implicated in this process, with cysteine S-conjugate β-lyases playing a central role. Other enzymes, including flavin-containing monooxygenases (FMOs) and cytochrome P450s (CYPs), also contribute to this compound metabolism, leading to various metabolic fates. This guide compares the roles of these enzymes, presenting their kinetic parameters, cellular locations, and the experimental methods used to validate their activity.
Enzyme Performance Comparison
The metabolism of this compound is catalyzed by a range of enzymes, each with distinct kinetic properties and substrate specificities. The following tables summarize the available quantitative data for the key enzymes involved.
Table 1: Kinetic Parameters of Enzymes in this compound Metabolism
| Enzyme | Isoform(s) | Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Specific Activity (µmol/min/mg protein) | Reference(s) |
| Cysteine S-conjugate β-lyase | Glutamine transaminase K (GTK) | Rat Kidney Cytosol | This compound | - | - | - | [1] |
| Mitochondrial Aspartate Aminotransferase (mAST) | Rat Liver Mitochondria | This compound | - | - | Lower than with other substrates | [2] | |
| Flavin-containing monooxygenase | FMO3 | Recombinant Human | Benzydamine | 45 ± 8 | - | - | [3] |
| FMO3 | Recombinant Human | Sulindac Sulfide | 25 ± 4 | - | - | [3] | |
| Cytochrome P450 | CYP3A4 | Human Liver Microsomes | Midazolam | Varies (non-Michaelis-Menten) | - | - | [4] |
| CYP3A4 | Recombinant Human | Ticlopidine | Varies (non-Michaelis-Menten) | - | - | [4] |
Note: Specific kinetic data for this compound with FMO3 and CYP isoforms are limited in the available literature. The data presented for these enzymes are with other known substrates to provide a general indication of their activity.
Table 2: this compound-Induced Cytotoxicity
| Cell Line | Assay | Endpoint | IC50 (µM) | Exposure Time | Reference(s) |
| DT40 (Wild-type) | Viability Assay | Cell Viability | 3 | - | [5] |
| DT40 (TLS mutants) | Viability Assay | Cell Viability | 0.3 - 1.6 | - | [5] |
| Human Proximal Tubular (hPT) cells | - | Necrosis | >50 | ≥24h | [6] |
| Human Proximal Tubular (hPT) cells | - | Apoptosis | <50 | ≤24h | [6] |
| BeWo cells | Viability/Cytotoxicity | Cell Viability/Cytotoxicity | 50 | 48h | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the role of specific enzymes in this compound metabolism and to assess its toxicity.
Cysteine S-conjugate β-lyase Activity Assay (Pyruvate Formation)
This assay measures the activity of β-lyase by quantifying the formation of pyruvate (B1213749), a product of the cleavage of this compound.
Materials:
-
Tissue homogenate, cytosolic fraction, mitochondrial fraction, or purified enzyme
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound) solution (50 mM)
-
Potassium phosphate (B84403) buffer (1 M, pH 7.2) or Tris-HCl buffer (100 mM, pH 8.5)
-
α-keto-γ-methiolbutyrate (1 mM) (for GTK activity)
-
α-ketoglutarate (1 mM) (for mAST activity)
-
3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) solution (0.1% w/v in water)
-
Sodium acetate (B1210297) (3 M)
-
HPLC system with a suitable column and UV detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following:
-
5 µL of 1 M potassium phosphate buffer (pH 7.2) or an appropriate volume of Tris-HCl buffer (pH 8.5). The rate of the β-lyase reaction catalyzed by GTK is approximately doubled in Tris-HCl buffer at pH 8.5.[8]
-
10 µL of 50 mM this compound solution.
-
2.5 µL of 1 mM α-keto-γ-methiolbutyrate (if measuring GTK activity).
-
2.5 µL of 1 mM α-ketoglutarate (if measuring mAST activity).
-
Add water to a final volume of 45 µL.
-
-
Enzyme Addition: Add 5 µL of the enzyme preparation (tissue homogenate, subcellular fraction, or purified enzyme) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Derivatization:
-
Stop the reaction by adding a suitable quenching agent.
-
To derivatize pyruvate for HPLC analysis, add 0.005 mL of 3 M sodium acetate and 0.01 mL of 0.1% MBTH solution.[9]
-
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Separate the pyruvate-MBTH azine derivative using a suitable column and mobile phase.
-
Detect the derivative by UV absorbance and quantify the amount of pyruvate formed by comparing the peak area to a standard curve of known pyruvate concentrations.[9][10]
-
In Vitro this compound Metabolism using Liver Microsomes
This protocol is used to assess the metabolism of this compound by microsomal enzymes, such as cytochrome P450s and FMOs.
Materials:
-
Human or animal liver microsomes
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system or 20 mM NADPH solution
-
Organic solvent (e.g., acetonitrile (B52724) or methanol) for reaction termination
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Thawing Microsomes: Thaw the liver microsomes on ice.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume of 190 µL) by adding:
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding 10 µL of 20 mM NADPH.[11]
-
Incubation: Incubate the reaction at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of this compound and the formation of metabolites using a validated LC-MS/MS method.
Cytotoxicity Assessment of this compound using MTT Assay
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Renal cell line (e.g., HK-2, LLC-PK1) or primary renal proximal tubular epithelial cells
-
Cell culture medium and supplements
-
96-well cell culture plates
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[12][13]
-
MTT Addition: After the treatment period, remove the medium and add 50 µL of MTT solution (1 mg/mL) to each well.[12] Incubate for 2-4 hours at 37°C.[13][14]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at 550-590 nm using a microplate reader.[12][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic and signaling pathways involved in this compound-induced toxicity, as well as a typical experimental workflow.
This compound Metabolic Bioactivation Pathway
This diagram illustrates the primary enzymatic steps in the bioactivation of this compound to a reactive electrophile that can bind to cellular macromolecules.
Caption: Bioactivation of this compound by cysteine S-conjugate β-lyase.
This compound-Induced Mitochondrial Dysfunction Pathway
This diagram outlines a simplified signaling cascade illustrating how this compound metabolites can lead to mitochondrial dysfunction and apoptosis.
Caption: this compound-induced mitochondrial dysfunction and apoptosis.
Experimental Workflow for Validating Enzyme Role
This diagram provides a logical workflow for experiments designed to validate the role of a specific enzyme in this compound metabolism.
Caption: Workflow for validating an enzyme's role in this compound metabolism.
Conclusion
The bioactivation of this compound is a multi-faceted process involving several key enzymes, with cysteine S-conjugate β-lyases playing a predominant role in its nephrotoxicity. This guide provides a comparative overview of these enzymes, along with detailed experimental protocols and visual representations of the underlying pathways. By utilizing this information, researchers and drug development professionals can better design and interpret studies aimed at understanding and mitigating the risks associated with this compound and other structurally related compounds. Further research is warranted to fully elucidate the kinetic parameters of all contributing enzymes and to further refine our understanding of the complex signaling cascades leading to this compound-induced cellular injury.
References
- 1. High activities of glutamine transaminase K (dichlorovinylcysteine beta-lyase) and omega-amidase in the choroid plexus of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine Conjugate β-Lyase Activity of Rat Erythrocytes and Formation of β-Lyase-Derived Globin Monoadducts and Cross-Links after in Vitro Exposure of Erythrocytes to S-(1,2-Dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro drug metabolism by C-terminally truncated human flavin-containing monooxygenase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 2. Modeling of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of mitochondrial dysfunction in cellular responses to S-(1,2-dichlorovinyl)-L-cysteine in primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Mitochondrial Dysfunction in Cellular Responses to S-(1,2-Dichlorovinyl)-L-cysteine in Primary Cultures of Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of high-performance liquid chromatography with fluorescence detection versus enzymatic assay to measure blood pyruvate in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Glutamine transaminase K from rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
Antioxidants Offer Varying Degrees of Protection Against DCVC-Induced Toxicity: A Comparative Analysis
Researchers and drug development professionals are keenly interested in mitigating the toxic effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxin. A growing body of evidence highlights the protective role of antioxidants against this compound-induced cellular damage, which is primarily driven by oxidative stress, mitochondrial dysfunction, and subsequent apoptosis. This guide provides a comparative analysis of the efficacy of various antioxidants, presenting available experimental data, detailed methodologies, and a visualization of the underlying signaling pathways.
The toxicity of this compound is initiated by its metabolism via the enzyme cysteine conjugate β-lyase, leading to the formation of a reactive thiol. This metabolite triggers a cascade of detrimental events, including the generation of reactive oxygen species (ROS), lipid peroxidation, and disruption of mitochondrial function. Ultimately, these events converge on the activation of apoptotic signaling pathways, leading to cell death. Antioxidants, through various mechanisms, can intervene in this process to offer protection.
Comparative Efficacy of Antioxidants
The protective effects of several antioxidants against this compound-induced toxicity have been investigated. While direct comparative studies under identical experimental conditions are limited, the available data provides valuable insights into their relative efficacy.
N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione (B108866) (GSH), has demonstrated significant protective effects. In a study on placental cells, NAC pre-treatment was shown to counteract this compound-induced increases in hydrogen peroxide (H₂O₂) production and subsequent cell death.[1] For instance, while 50 μM this compound increased H₂O₂ levels by over 80%, co-treatment with NAC showed a trend towards mitigating this increase.[1] Furthermore, NAC has been shown to protect against apoptosis by reducing oxidative stress.[2]
(±)-α-Tocopherol, the most active form of Vitamin E, is a potent lipid-soluble antioxidant that can inhibit lipid peroxidation. While specific quantitative data on its direct comparison with other antioxidants in this compound models is scarce, its well-established role in protecting cell membranes from oxidative damage suggests a significant protective potential.
Other antioxidants, though less extensively studied in the context of this compound, have also shown promise. These include diphenyl-p-phenylenediamine (DPPD) and the iron chelator deferoxamine, which have been noted to inhibit this compound-induced lipid peroxidation. The flavonoid (+) cyanidanol-3 (CY) has also been reported to reduce this compound-induced lipid peroxidation and nephrotoxicity.
The following table summarizes the available quantitative data on the protective effects of various antioxidants against this compound-induced toxicity.
| Antioxidant | Model System | This compound Concentration | Antioxidant Concentration | Endpoint Measured | Protective Effect |
| N-acetylcysteine (NAC) | BeWo Cells (unsyncytialized) | 50 µM | Not specified | H₂O₂ production | This compound increased H₂O₂ by 83.9%; NAC augmented this response, suggesting complex interactions.[1] |
| N-acetylcysteine (NAC) | BeWo Cells (syncytialized) | 50 µM | Not specified | H₂O₂ production | This compound increased H₂O₂ by 55.6%; NAC alone decreased H₂O₂ by 31.4%.[1] |
| N-acetylcysteine (NAC) | BeWo Cells (undergoing syncytialization) | 50 µM | Not specified | Cell Viability (Cytotoxicity) | KTZ and NAC in combination increased this compound-induced cytotoxicity.[1] |
| N-acetylcysteine (NAC) | BeWo Cells (syncytialized) | 50 µM | Not specified | Cell Viability (Cytotoxicity) | KTZ and/or NAC co-treatments prevented this compound-induced increase in cytotoxicity.[1] |
Note: The available data is heterogeneous, and direct comparisons should be made with caution. Further studies using standardized models and a wider range of antioxidants are needed for a more definitive comparative assessment.
Experimental Protocols
To facilitate the replication and further investigation of the protective effects of antioxidants against this compound, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound with or without the antioxidant for the desired time period.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the control (untreated) cells.
Measurement of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA).
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice.
-
Precipitation: Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins and centrifuge to collect the supernatant.
-
Reaction: Add thiobarbituric acid (TBA) solution to the supernatant and incubate at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance of the pink-colored product at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay utilizes a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green to red. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Cell Treatment: Treat cells with this compound and/or antioxidants as required.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution in the dark.
-
Washing: Wash the cells with a suitable buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity of both the green (monomeric form, ~529 nm) and red (aggregate form, ~590 nm) signals using a fluorescence microscope or plate reader.
-
Analysis: Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Signaling Pathways in this compound-Induced Toxicity and Antioxidant Intervention
This compound exposure triggers a complex signaling cascade that culminates in apoptosis. A key player in this pathway is the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. The generation of ROS by this compound metabolites leads to the sustained activation of JNK. Activated JNK can then phosphorylate various downstream targets, including pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing antioxidant protection and the signaling pathway of this compound-induced apoptosis, highlighting the points of intervention for antioxidants.
References
Comparative Analysis of Gene Expression Profiles Following Exposure to DCVC and Other Nephrotoxins
A comprehensive guide for researchers and drug development professionals on the distinct molecular responses to S-(1,2-dichlorovinyl)-L-cysteine (DCVC), cisplatin (B142131), and gentamicin (B1671437). This document provides a comparative overview of the gene expression changes induced by these three potent nephrotoxins, supported by experimental data and detailed methodologies. The aim is to offer a valuable resource for understanding the specific molecular pathways implicated in drug-induced kidney injury and for the development of safer therapeutic agents.
Introduction
Drug-induced nephrotoxicity is a significant concern in clinical practice and a major hurdle in drug development. Understanding the molecular mechanisms underlying kidney damage is crucial for predicting, preventing, and treating this adverse effect. S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a potent nephrotoxin known to cause severe kidney injury. Cisplatin, a widely used chemotherapeutic agent, and gentamicin, an aminoglycoside antibiotic, are also well-documented nephrotoxins. While all three substances lead to renal damage, the underlying gene expression changes and affected signaling pathways can differ significantly. This guide provides a comparative analysis of the transcriptomic and proteomic alterations induced by this compound, cisplatin, and gentamicin, offering insights into their distinct mechanisms of toxicity.
Comparative Gene and Protein Expression Profiles
The following tables summarize the key differentially expressed genes and proteins identified in various studies following exposure to this compound, cisplatin, and gentamicin. It is important to note that direct comparative transcriptomic studies for all three compounds are limited. The data presented here is a synthesis from multiple independent studies, and therefore, experimental conditions may vary.
S-(1,2-dichlorovinyl)-L-cysteine (this compound) Exposure
Comprehensive transcriptomic data for this compound is not as readily available as for cisplatin and gentamicin. However, proteomic studies have identified several key proteins with altered expression in response to this compound-induced nephrotoxicity.
Table 1: Differentially Expressed Proteins in Mouse Kidney after this compound Exposure
| Protein Name | Gene Symbol | Fold Change | Function |
| Glucose-regulated protein 75 | Grp75 | Downregulated | Chaperone, involved in protein folding and mitochondrial function |
| Proteasome subunit alpha type-1 | Psma1 | Downregulated | Component of the proteasome, involved in protein degradation |
| Peroxiredoxin-1 | Prdx1 | Downregulated | Antioxidant enzyme, protects against oxidative stress |
| Glutathione S-transferase P1 | Gstp1 | Downregulated | Detoxification of electrophilic compounds |
| Vimentin | Vim | Upregulated | Intermediate filament, marker of epithelial-to-mesenchymal transition and injury |
| Heat shock protein 27 | Hspb1 | Upregulated | Chaperone, cellular stress response |
| Annexin A2 | Anxa2 | Upregulated | Calcium-dependent phospholipid-binding protein, involved in membrane repair |
Data synthesized from a proteomics study in mice. Fold change is descriptive as quantitative values were not consistently reported in the source.
Cisplatin Exposure
Cisplatin-induced nephrotoxicity has been extensively studied, and numerous transcriptomic analyses have identified a wide range of differentially expressed genes.
Table 2: Differentially Expressed Genes in Rodent Kidney after Cisplatin Exposure
| Gene Name | Gene Symbol | Fold Change (approx.) | Function |
| Kidney injury molecule-1 | Havcr1 (Kim-1) | > 10-fold Up | Marker of proximal tubule injury |
| Lipocalin-2 | Lcn2 | > 5-fold Up | Marker of kidney injury, inflammatory response |
| Tumor necrosis factor | Tnf | ~2 to 4-fold Up | Pro-inflammatory cytokine |
| B-cell lymphoma 2 | Bcl2 | Downregulated | Anti-apoptotic protein |
| Bcl2-associated X protein | Bax | Upregulated | Pro-apoptotic protein |
| Cyclin-dependent kinase inhibitor 1A | Cdkn1a (p21) | Upregulated | Cell cycle arrest |
| Transforming growth factor beta 1 | Tgfb1 | Upregulated | Fibrosis and inflammation |
Fold changes are approximate and synthesized from multiple microarray and RNA-seq studies in rats and mice.
Gentamicin Exposure
Gentamicin exposure also leads to a distinct pattern of gene expression changes, primarily affecting pathways related to inflammation, cell death, and transport.
Table 3: Differentially Expressed Genes in Rodent Kidney after Gentamicin Exposure
| Gene Name | Gene Symbol | Fold Change (approx.) | Function |
| Kidney injury molecule-1 | Havcr1 (Kim-1) | > 5-fold Up | Marker of proximal tubule injury |
| Clusterin | Clu | Upregulated | Chaperone, cell survival |
| Interleukin 6 | Il6 | Upregulated | Pro-inflammatory cytokine |
| Caspase 3 | Casp3 | Upregulated | Executioner caspase in apoptosis |
| Aquaporin 2 | Aqp2 | Downregulated | Water channel in collecting ducts |
| Solute carrier family 22 member 2 | Slc22a2 (Oct2) | Downregulated | Organic cation transporter involved in drug uptake |
| Tumor necrosis factor | Tnf | Upregulated | Pro-inflammatory cytokine |
Fold changes are approximate and synthesized from multiple microarray studies in rats.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for in vivo and in vitro studies investigating nephrotoxin-induced gene expression changes.
In Vivo Animal Studies
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
Nephrotoxin Administration:
-
This compound: A single intraperitoneal (i.p.) injection of this compound (e.g., 30 mg/kg) in saline.
-
Cisplatin: A single i.p. injection of cisplatin (e.g., 5-7 mg/kg) in saline.
-
Gentamicin: Daily subcutaneous (s.c.) injections of gentamicin (e.g., 100 mg/kg) for a specified period (e.g., 7 days).
Sample Collection: At designated time points after the final dose (e.g., 24, 48, 72 hours), animals are euthanized. Kidneys are harvested, and the cortex is dissected for RNA or protein extraction.
Gene Expression Analysis (RNA-Seq):
-
RNA Extraction: Total RNA is isolated from kidney cortical tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are processed for quality control, aligned to the reference genome, and gene expression is quantified. Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between treated and control groups.
In Vitro Cell Culture Studies
Cell Line: Human proximal tubule epithelial cells (e.g., HK-2) or porcine kidney epithelial cells (e.g., LLC-PK1) are commonly used. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
Nephrotoxin Exposure:
-
Cells are seeded in multi-well plates and allowed to reach a specific confluency (e.g., 80%).
-
The culture medium is replaced with a medium containing the nephrotoxin at various concentrations (e.g., this compound: 10-100 µM; Cisplatin: 1-50 µM; Gentamicin: 0.5-5 mM).
-
Cells are incubated for a defined period (e.g., 24 hours).
Gene Expression Analysis (qRT-PCR):
-
RNA Extraction: Total RNA is extracted from the cells as described for the in vivo protocol.
-
Reverse Transcription: cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a qPCR instrument.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways implicated in nephrotoxicity and a general experimental workflow for studying gene expression changes.
Caption: Key signaling pathways in nephrotoxicity induced by this compound, Cisplatin, and Gentamicin.
Caption: General experimental workflow for comparing gene expression profiles after nephrotoxin exposure.
Conclusion
This guide provides a comparative overview of the gene expression profiles induced by this compound, cisplatin, and gentamicin. While all three compounds are potent nephrotoxins, they elicit distinct molecular responses. This compound's toxicity appears to be strongly linked to mitochondrial damage and oxidative stress. Cisplatin induces a profound DNA damage response, p53 activation, and inflammation. Gentamicin's effects are characterized by lysosomal dysfunction, ER stress, and a robust inflammatory response.
The provided data tables and pathway diagrams offer a framework for understanding these differences. The detailed experimental protocols serve as a practical guide for researchers designing studies to further investigate the mechanisms of drug-induced nephrotoxicity. A deeper understanding of these distinct molecular signatures will be instrumental in the development of novel biomarkers for early detection of kidney injury and in the design of safer therapeutic interventions. Further research, particularly comprehensive transcriptomic analyses for this compound, will be crucial to refine our understanding of its specific mechanisms of toxicity.
Assessing the Specificity of DCVC's Effects on Mitochondrial Respiration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DCVC is known to induce mitochondrial dysfunction, leading to a cascade of cellular events including ATP depletion, inhibition of respiration, and ultimately cell death through necrosis or apoptosis.[1][3] This guide compares the general effects of this compound on mitochondrial respiration with the highly specific actions of known inhibitors targeting each complex of the electron transport chain: Rotenone (Complex I), 3-Nitropropionic Acid (Complex II), Antimycin A (Complex III), and Potassium Cyanide (Complex IV). Detailed experimental protocols are provided to enable researchers to perform direct comparative studies and elucidate the specific inhibitory profile of this compound.
Comparison of Mitochondrial Respiratory Chain Inhibitors
The following tables summarize the known targets and inhibitory concentrations of selected specific inhibitors for each complex of the electron transport chain. This provides a benchmark against which the effects of this compound can be compared.
| Complex I: NADH:Ubiquinone Oxidoreductase Inhibitor | |
| Inhibitor | Rotenone |
| Mechanism of Action | Binds to the quinone-binding site of Complex I, preventing the transfer of electrons from NADH to ubiquinone. |
| Reported IC50 | Varies widely depending on the biological system and assay conditions, ranging from the low nanomolar to micromolar concentrations. |
| Complex II: Succinate (B1194679) Dehydrogenase Inhibitor | |
| Inhibitor | 3-Nitropropionic Acid (3-NPA) |
| Mechanism of Action | Irreversibly inactivates succinate dehydrogenase by covalently modifying the enzyme's active site. |
| Reported IC50 | As an irreversible inhibitor, a standard IC50 is not typically reported. Its potency is concentration and time-dependent. |
| Complex III: Cytochrome b-c1 Complex Inhibitor | |
| Inhibitor | Antimycin A |
| Mechanism of Action | Binds to the Qi site of cytochrome b in Complex III, blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c. |
| Reported IC50 | ~38 nM in isolated rat liver mitochondria. |
| Complex IV: Cytochrome c Oxidase Inhibitor | |
| Inhibitor | Potassium Cyanide (KCN) |
| Mechanism of Action | Binds to the ferric iron in the heme a3 of cytochrome c oxidase, preventing the final transfer of electrons to oxygen. |
| Reported IC50 | Inhibition is typically observed in the millimolar range. |
This compound's Position: While quantitative data is lacking, studies indicate that this compound's impact on mitochondrial respiration is significant, particularly affecting succinate-dependent respiration, which suggests a potential interaction with Complex II or downstream components.[1] However, without specific IC50 values for each complex, its precise target and specificity remain to be fully elucidated.
Experimental Protocols
To facilitate the direct assessment of this compound's effects on each mitochondrial respiratory chain complex, detailed protocols for measuring the activity of each complex are provided below. Additionally, a protocol for the widely used Seahorse XF Cell Mito Stress Test is included for a comprehensive analysis of mitochondrial function in intact cells.
Protocol 1: Measurement of Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity
Principle: The activity of Complex I is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2)
-
NADH
-
Ubiquinone (e.g., Coenzyme Q1)
-
Rotenone (for inhibitor control)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and ubiquinone.
-
Add the isolated mitochondria to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding NADH.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
To determine the specific activity of Complex I, perform a parallel assay in the presence of Rotenone. The Rotenone-sensitive rate represents the activity of Complex I.
Protocol 2: Measurement of Mitochondrial Complex II (Succinate Dehydrogenase) Activity
Principle: Complex II activity is measured by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2)
-
Succinate
-
DCPIP
-
Rotenone (to inhibit Complex I)
-
Antimycin A (to inhibit Complex III)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Rotenone, and Antimycin A to isolate the activity of Complex II.
-
Add the isolated mitochondria to the reaction mixture.
-
Add DCPIP to the mixture.
-
Initiate the reaction by adding succinate.
-
Monitor the decrease in absorbance at 600 nm as DCPIP is reduced.
Protocol 3: Measurement of Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity
Principle: The activity of Complex III is determined by measuring the reduction of cytochrome c, which is observed as an increase in absorbance at 550 nm.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.4)
-
Reduced Coenzyme Q (e.g., Decylubiquinol)
-
Cytochrome c (oxidized)
-
Antimycin A (for inhibitor control)
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and oxidized cytochrome c.
-
Add the isolated mitochondria to the mixture.
-
Initiate the reaction by adding the reduced coenzyme Q substrate.
-
Immediately monitor the increase in absorbance at 550 nm.
-
The specific activity of Complex III is determined by subtracting the rate observed in the presence of Antimycin A.
Protocol 4: Measurement of Mitochondrial Complex IV (Cytochrome c Oxidase) Activity
Principle: Complex IV activity is measured by monitoring the oxidation of reduced cytochrome c, which results in a decrease in absorbance at 550 nm.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 10 mM potassium phosphate, pH 7.0)
-
Reduced Cytochrome c
-
Potassium Cyanide (KCN) (for inhibitor control)
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Prepare reduced cytochrome c by adding a reducing agent (e.g., sodium dithionite) and then removing the excess reducing agent.
-
Prepare a reaction mixture containing the assay buffer.
-
Add the isolated mitochondria to the buffer.
-
Initiate the reaction by adding the reduced cytochrome c.
-
Monitor the decrease in absorbance at 550 nm.
-
The KCN-sensitive rate represents the specific activity of Complex IV.
Protocol 5: Seahorse XF Cell Mito Stress Test
Principle: This assay measures the oxygen consumption rate (OCR) of living cells in real-time to assess key parameters of mitochondrial function. By sequentially injecting mitochondrial inhibitors, a profile of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration is generated.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate in a non-CO2 incubator.
-
Hydrate the sensor cartridge with the Seahorse XF Calibrant.
-
Load the injection ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and start the assay.
-
The instrument will measure the basal OCR and then sequentially inject the inhibitors, measuring the OCR after each injection.
-
Analyze the data to determine the various parameters of mitochondrial respiration.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Figure 1: Overview of the mitochondrial electron transport chain and the sites of action for specific inhibitors.
Figure 2: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Figure 3: Simplified signaling pathway of this compound-induced mitochondrial toxicity.
Conclusion
The nephrotoxic metabolite this compound is a potent inducer of mitochondrial dysfunction, a critical event in its mechanism of toxicity. While its broad effect on cellular respiration is established, the specific molecular targets within the electron transport chain remain to be precisely defined with quantitative inhibitory constants. This guide provides a comparative framework by presenting data on well-characterized inhibitors of each respiratory complex. The detailed experimental protocols included herein empower researchers to directly investigate the specificity of this compound's effects, contributing to a more complete understanding of its mitochondrial toxicity and aiding in the development of potential therapeutic interventions and risk assessment strategies.
References
- 1. Role of Mitochondrial Dysfunction in Cellular Responses to S-(1,2-Dichlorovinyl)-L-cysteine in Primary Cultures of Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of mitochondrial dysfunction in cellular responses to S-(1,2-dichlorovinyl)-L-cysteine in primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
Essential guidance for the safe handling and disposal of DCVC in a laboratory setting.
This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals working with S-(1,2-dichlorovinyl)-L-cysteine (this compound). The following procedures are based on general best practices for handling hazardous chemicals and the available safety data for this compound and its parent compound, trichloroethylene (B50587) (TCE).
I. Immediate Safety and Handling Precautions
This compound is a known nephrotoxin, meaning it can cause damage to the kidneys.[1] Therefore, stringent safety measures must be followed during handling to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If working with powders or creating aerosols, a properly fitted respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Engineering Controls:
-
Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.
Hygiene Practices:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
II. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
III. Disposal Plan and Procedures
Due to the toxic nature of this compound and the lack of a universally mandated disposal protocol, a conservative and compliant approach is essential. The recommended method for disposal is to treat this compound as a hazardous chemical waste.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: this compound should not be disposed of in the sanitary sewer system.
-
Do Not Dispose in Regular Trash: Even small quantities should not be disposed of as regular solid waste. While one Safety Data Sheet (SDS) suggests that smaller quantities of the hydrochloride salt may be disposed of with household waste, this is not a recommended practice for a research laboratory setting and is contradicted by general guidelines for chemical waste.
-
Professional Disposal: All this compound waste should be collected and disposed of through a licensed professional hazardous waste disposal service.[2]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing boats, pipette tips), in a clearly labeled, sealed, and compatible hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, clearly labeled, sealed, and compatible hazardous waste container.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "S-(1,2-dichlorovinyl)-L-cysteine," and any other required information as per your institution's and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste handover.
-
Quantitative Data Summary
| Parameter | Value | Source |
| LD50 (Rats) | 66-83 mg/kg | [1] |
| Toxicity | Nephrotoxin | [1] |
IV. Experimental Protocols and Workflows
Experimental Protocol for Safe Handling of this compound:
-
Preparation:
-
Don all required Personal Protective Equipment (PPE) as outlined in Section I.
-
Prepare the workspace within a certified chemical fume hood.
-
Have a designated hazardous waste container ready for any contaminated materials.
-
-
Handling Solid this compound:
-
Carefully weigh the required amount of solid this compound on a tared weigh boat.
-
To minimize dust, avoid creating air currents over the solid material.
-
Transfer the solid to the desired reaction vessel or for solution preparation.
-
Dispose of the contaminated weigh boat and any other consumables in the designated solid hazardous waste container.
-
-
Preparing this compound Solutions:
-
Slowly add the weighed solid this compound to the solvent in the vessel.
-
If necessary, gently swirl or stir the mixture to dissolve the solid. Avoid splashing.
-
Cap the vessel containing the this compound solution.
-
-
Post-Handling:
-
Clean any contaminated surfaces within the fume hood.
-
Properly dispose of all contaminated materials.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly.
-
Logical Workflow for this compound Disposal:
Caption: Workflow for the proper disposal of this compound waste.
V. Signaling Pathway Context
This compound is a metabolite of trichloroethylene (TCE), formed through the glutathione (B108866) (GSH) conjugation pathway. Understanding this pathway provides context for the origin of this compound in biological systems exposed to TCE.
Caption: Metabolic pathway of Trichloroethylene (TCE) to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
